Furyl hydroxymethyl ketone

Catalog No.
S752361
CAS No.
17678-19-2
M.F
C6H6O3
M. Wt
126.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furyl hydroxymethyl ketone

CAS Number

17678-19-2

Product Name

Furyl hydroxymethyl ketone

IUPAC Name

1-(furan-2-yl)-2-hydroxyethanone

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

InChI

InChI=1S/C6H6O3/c7-4-5(8)6-2-1-3-9-6/h1-3,7H,4H2

InChI Key

RSZZMVPSHLKFQY-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)CO

Synonyms

2-Furyl Hydroxymethyl Ketone; 1-(2-Furanyl)-2-hydroxyethanone; 2-(1-Oxo-2-hydroxyethyl)furan; 2-(2’-Hydroxyacetyl)furan; 2-(Hydroxyacetyl)furan; 2-Furyl hydroxymethyl Ketone

Canonical SMILES

C1=COC(=C1)C(=O)CO

Furyl hydroxymethyl ketone is a natural product found in Thanatephorus cucumeris with data available.

Furyl Hydroxymethyl Ketone: Spectroscopic Data Guide

Author: Smolecule Technical Support Team. Date: February 2026

The following sections provide a technical summary of the available GC-MS and related data for Furyl hydroxymethyl ketone (CAS 17678-19-2), a compound used as a diverse synthesis reagent [1].

Compound Identification and Basic Properties

Basic Identifiers

  • IUPAC Name: 1-(2-Furanyl)-2-hydroxyethanone [2] [3]
  • CAS Registry Number: 17678-19-2 [2] [3] [4]
  • Molecular Formula: C₆H₆O₃ [2] [3] [4]
  • Molecular Weight: 126.11 g/mol [2] [3] [4]
  • InChIKey: RSZZMVPSHLKFQY-UHFFFAOYSA-N [2] [3]

Estimated Physical Properties (for experimental planning)

  • Boiling Point: 239 - 240 °C at 760 mmHg (estimated) [4]
  • Flash Point: 98.8 °C (210 °F) (estimated) [4]
  • Water Solubility: ~1,000,000 mg/L at 25 °C (estimated) [4]
  • logP (o/w): -0.366 (estimated) [4]

Experimental GC-MS and Chromatography Data

Mass Spectrometry (Electron Ionization)

The mass spectrum for this compound is available for viewing from the NIST Mass Spectrometry Data Center (MS number: 413768) [2]. The display is interactive and requires a browser with JavaScript and HTML 5 support. Please note that due to licensing restrictions, this particular spectrum cannot be downloaded [2].

Gas Chromatography Retention Indices

The table below lists experimentally determined retention index (RI) values for this compound on different polar stationary phases, as compiled by NIST [3]. These values are crucial for method development and compound identification.

Active Phase Column Length (m) Carrier Gas Temperature Program Retention Index (I) Reference
Stabilwax 30 Helium 35 °C (hold), 3 °C/min → 100 °C, 5 °C/min → 240 °C (hold 10 min) 2019 Chinnici, Guerrero, et al., 2009 [3]
BP-20 30 Helium 50 °C (1 min), 2.5 °C/min → 100 °C, 2 °C/min → 180 °C, 15 °C/min → 220 °C 1984 Pontes, Marques, et al., 2007 [3]

Experimental Protocols and Methodology

GC-MS Analysis for Vinegar Volatiles (Stabilwax Method)

This method was used to characterize volatile compounds in quality vinegars with protected European geographical indication [3].

  • Sample Preparation: Not detailed in the compiled data.
  • GC-MS Configuration:
    • Column: Stabilwax capillary column (30 m x 0.25 mm, 0.25 µm film thickness) [3].
    • Carrier Gas: Helium [3].
    • Temperature Program: Initial temperature 35 °C, held for an unspecified time, then ramped at 3 °C/min to 100 °C, followed by a second ramp at 5 °C/min to a final temperature of 240 °C, which was held for 10 minutes [3].
  • Identification: Compounds were identified by comparing their mass spectra and retention indices with reference standards or data from mass spectral libraries [3].
HS-SPME-GC-MS for Honey Volatiles (BP-20 Method)

This method was applied for the screening of volatile compositions from Portuguese multifloral honeys [3].

  • Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME). Specific fiber type and extraction conditions are detailed in the original publication (Pontes, Marques, et al., 2007) [3].
  • GC-MS Configuration:
    • Column: BP-20 capillary column (30 m x 0.25 mm, 0.25 µm film thickness) [3].
    • Carrier Gas: Helium [3].
    • Temperature Program: Initial temperature 50 °C held for 1 minute, then ramped at 2.5 °C/min to 100 °C, followed by a ramp at 2 °C/min to 180 °C, and finally a fast ramp at 15 °C/min to 220 °C [3].
  • Detection: Mass spectrometry was performed with a quadrupole mass spectrometer [3].

This workflow outlines the relationship between the analytical techniques and data sources for characterizing this compound.

Start Start: Compound This compound GC Gas Chromatography (GC) Start->GC MS Mass Spectrometry (MS) Start->MS Data1 Retention Index (RI) (Stabilwax: 2019 BP-20: 1984) GC->Data1 Data2 Mass Spectrum (NIST MS #: 413768) MS->Data2 Source1 Data Source: NIST WebBook (Chinnici et al., 2009) Data1->Source1 Source2 Data Source: NIST WebBook (Pontes et al., 2007) Data1->Source2 Source3 Data Source: NIST WebBook (Mass Spectrometry Data Center) Data2->Source3

Key Information for Researchers

  • Occurrence: This compound has been identified in natural sources and extractives, including cichorium intybus l. (chicory) root extract and strawberry jam [4].
  • Safety for Transport: This compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges [1].
  • Handling: The available safety information from the search results is limited. A comprehensive safety assessment should be conducted prior to experimental work.

References

Understanding Electron Ionization (EI)

Author: Smolecule Technical Support Team. Date: February 2026

Electron Ionization (EI), historically known as Electron Impact, is a fundamental ionization method in mass spectrometry. In this process, a high-energy electron interacts with a gas-phase analyte molecule (M), ejecting an electron to form a positively charged molecular ion ( M^{+\bullet} ) [1]: [ M + e^{-} \longrightarrow M^{+\bullet} + 2e^{-} ]

EI is characterized as a "hard" ionization technique because it uses high-energy electrons (typically 70 eV), causing the molecular ion to undergo extensive and reproducible fragmentation. This generates a spectrum rich in fragment ions, which is highly valuable for structural elucidation and compound identification [1] [2].

The following diagram illustrates the typical workflow and components of an EI mass spectrometry experiment:

cluster_sample Sample Introduction cluster_source EI Ion Source cluster_analyzer Mass Analysis & Detection Sample_Reservoir Sample Reservoir Ionization_Chamber Ionization Chamber (M → M⁺• + Fragments) Sample_Reservoir->Ionization_Chamber Volatilizes Probe Direct Insertion Probe Probe->Ionization_Chamber Desorbs GC Gas Chromatograph GC->Ionization_Chamber Eluent Filament Heated Filament (e- Source) Filament->Ionization_Chamber 70 eV e- Beam Electron_Trap Electron Trap Ionization_Chamber->Electron_Trap Unused e- Repeller Repeller Electrode Ionization_Chamber->Repeller Ions Extracted Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Repeller->Analyzer Accelerated Ions Detector Ion Detector Analyzer->Detector Separated by m/z Data_System Data System (Spectral Output) Detector->Data_System Signal

Typical components and workflow of an EI mass spectrometer.

Instrumentation and Key Parameters

A standard EI ion source includes several key components that are optimized for efficient ionization [1] [3]:

Component/Parameter Typical Implementation Function & Optimization
Filament Tungsten or rhenium wire Heated to incandescence to emit electrons via thermionic emission [1].
Electron Energy 70 eV Maximizes energy transfer for efficient ionization/fragmentation. Standard for library spectra [1].
Ion Source Pressure ~10-5 to 10-6 Torr Maintains mean free path for electrons and ions, reducing unwanted collisions [1].
Repeller Electrode Positively charged plate Repels and directs newly formed ions out of the source and toward the mass analyzer [1].
Magnetic Field Weak parallel field Forces electrons into a helical path, increasing path length and ionization efficiency [1].

Experimental Protocol and Methodology

While the exact protocol depends on the instrument and sample, the general workflow for a direct insertion EI-MS analysis is as follows. This methodology is particularly useful for thermally stable solids and less volatile liquids [1].

Sample Preparation
  • Purification: Ensure the sample is of high purity. For mixtures, hyphenation with a separation technique like Gas Chromatography (GC) is recommended [1] [4].
  • Solubility: For direct insertion, the sample should be soluble in a volatile solvent (e.g., dichloromethane, methanol) [1].
Sample Introduction and Analysis

The following diagram details the step-by-step process for a direct insertion probe (DIP) analysis:

Start Sample Preparation Step1 Load Sample onto DIP Start->Step1 Step2 Insert DIP into Source via Vacuum Lock Step1->Step2 Step3 Volatilize Sample (Gradually Heat Probe) Step2->Step3 Step4 Ionization & Fragmentation (70 eV Electron Beam) Step3->Step4 Step5 Mass Analysis & Detection Step4->Step5 End Spectral Interpretation Step5->End

Standard workflow for direct insertion probe EI-MS analysis.

Data Interpretation

An EI mass spectrum is characterized by a molecular ion peak and multiple fragment ion peaks. The base peak (most intense) is set to 100% relative intensity, and all other peaks are reported relative to it [3].

  • Identifying the Molecular Ion (( M^{+\bullet} )): Look for the peak at the highest m/z, considering the isotope pattern and ensuring it is an odd-electron ion [3].
  • Analyzing Fragment Ions: Neutral losses (e.g., Δm/z=15 for •CH3, Δm/z=17 for •OH or NH3) provide clues about the molecular structure. Fragmentation follows predictable pathways, such as the loss of HCN from 1,3,4-oxadiazoles [3].

Strengths, Limitations, and Complementary Techniques

EI-MS is a powerful tool, but it is important to understand its context among other ionization methods [5] [4].

Feature Evaluation
Strengths Highly reproducible, library-searchable spectra [2]. Provides rich structural data via fragmentation [1]. Well-understood and robust technique.
Limitations "Hard" ionization can cause weak or absent molecular ion, complicating MW confirmation [1] [2]. Requires thermal stability and volatility [2]. Limited to MW typically < 600 Da [1].
Complementary Techniques Electrospray Ionization (ESI): Soft ionization for intact molecular ions, ideal for polar compounds and LC-MS [5] [4]. Atmospheric Pressure Chemical Ionization (APCI): Better for less polar, low-MW compounds than ESI [5] [4].

Applications in Drug Development

EI-MS, particularly when coupled with Gas Chromatography (GC), plays a significant role in small-molecule drug development [4] [1]:

  • Impurity and Degradant Profiling: EI fragmentation helps elucidate the structures of unknown impurities and degradation products in Active Pharmaceutical Ingredients (APIs), which is critical for regulatory compliance and patient safety [4].
  • Metabolite Identification: While often used with softer ionization, EI can help characterize volatile metabolites or their derivatives [1].
  • Cleaning Verification: GC-EI-MS/MS provides the high sensitivity and selectivity needed to detect trace-level residues of active drugs on manufacturing equipment [4].

References

Furyl hydroxymethyl ketone historical discovery biomass

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Historical Context

Table 1: Chemical Identity of Furyl Hydroxymethyl Ketone (FHK) [1]

Property Description
CAS Registry Number 17678-19-2
IUPAC Name 1-(2-Furanyl)-2-hydroxyethanone
Molecular Formula C₆H₆O₃
Molecular Weight 126.11 g/mol
Chemical Structure Chemical structure of FHK: a furan ring attached to a hydroxyketone group.

FHK is an α-hydroxy ketone bearing both a carbonyl and a hydroxyl group, making it a valuable intermediate for synthesizing more complex chemicals like pharmaceuticals and polymer precursors [2]. Its discovery is closely tied to the thermal degradation of biomass, particularly carbohydrate-rich materials.

A key mechanism was identified in the thermal degradation of agar [3]. Research shows that agar first decomposes into 3,6-anhydrogalactopyranose and galactopyranose monomers. Through subsequent ring-opening, dehydration, and hydrogen transfer reactions, the 3,6-anhydrogalactopyranose is ultimately converted into FHK [3]. This pathway highlighted biomass as a direct source for FHK and flagged it as a product with some toxicity concerns [3].

Modern Synthesis Pathways

Traditional chemical synthesis often faces challenges like harsh conditions and low selectivity. Recent research focuses on more efficient and sustainable methods, primarily from furfural (FAL) or directly from raw biomass.

Table 2: Comparison of Key Synthesis Methods for FHK [2] [4]

Method Key Features / Conditions Reported Yield Advantages / Challenges
Chemical Synthesis (from cellulose) ZnCl₂ hydrate (ionic liquid)/anisole system, 115°C [4] Up to 46% (from cellobiose) [4] Challenge: Requires high temperatures, strong acids; lower selectivity [2].
Chemobiological Cascade (from corncob) Tandem catalysis: SG(SiO₂) chemocatalyst + SMPDC whole-cell biocatalyst [2] Efficient one-pot conversion [2] Advantage: Milder conditions, reduced energy consumption, minimized by-products [2].
Detailed Experimental Protocol: One-Pot Chemobiological Synthesis

The following diagram illustrates the integrated workflow for converting corncob into FHK using tandem chemocatalysis and biotransformation [2]:

f Start Corncob Feedstock A Chemocatalysis Step Solid acid catalyst SG(SiO₂) 170°C, 0.5 hours Start->A B Furfural (FAL) Formation A->B C Biocatalysis Step E. coli SMPDC cells pH 7.0, 30°C B->C + Formaldehyde D Product This compound (FHK) C->D

Integrated chemobiological process for FHK synthesis from corncob. [2]

Procedure Overview [2]:

  • Chemocatalytic Step (Furfural Production):

    • Feedstock Preparation: Corncob biomass is dried and milled.
    • Reaction Setup: Biomass is mixed with the solid acid chemocatalyst SG(SiO₂) in a bioreactor.
    • Conversion: The mixture is heated to 170°C for 0.5 hours to convert xylose and other C5 sugars in the corncob into furfural (FAL) with a yield of approximately 45% [2].
  • Biocatalytic Step (Hydroxymethylation):

    • Biocatalyst Preparation: Recombinant E. coli cells expressing pyruvate decarboxylase (PDC) are cultivated. These engineered SMPDC cells catalyze the formation of a new carbon-carbon bond.
    • Reaction Conditions: The FAL-containing stream is fed into a bioreactor with the SMPDC cells. The optimal bioreaction conditions are:
      • Temperature: 30°C
      • pH: 7.0
      • Cofactors: Addition of Thiamine diphosphate (ThDP) and Mg²⁺.
    • Reaction: Formaldehyde is supplied as a co-substrate. The biocatalyst converts FAL to FHK efficiently, even tolerating FAL concentrations up to 200 mM [2].

Applications and Significance

FHK's value stems from its role as a versatile building block, particularly for synthesizing pharmaceuticals and bioactive molecules.

  • Pharmaceutical Intermediate: FHK is a crucial intermediate in the production of the antibiotic Cefuroxime. It is used to synthesize furan ammonium salts, which are key components in the drug's manufacturing process [2].
  • Synthesis of Other Valuable Chemicals:
    • It serves as a starting material for synthesizing compounds like 3-iodocoumarins and quinoxalines [5].
    • Through enzymatic transamination, FHK can be converted into β-amino alcohols, which are important structural motifs in various fine chemicals and pharmaceuticals [2].
  • Biomass Valorization: The development of cascade catalytic systems to produce FHK directly from crude biomass like corncob represents a significant advancement in green chemistry, reducing reliance on fossil resources and minimizing environmental impact [2].

Safety and Handling

FHK is classified as a Dangerous Good for transport, which may incur additional shipping charges and require special handling protocols [5]. Furthermore, studies on thermal degradation products have indicated that FHK shows some toxicity to humans [3]. It is intended for research use only and is not for diagnostic or therapeutic use [5].

References

What is furyl hydroxymethyl ketone

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Chemical Profile

Furyl hydroxymethyl ketone (FHK), with the CAS Registry Number 17678-19-2, is an α-hydroxy ketone (also known as a hydroxyketone) [1]. Its core structure consists of a furan ring linked to a hydroxyketone functional group.

The table below summarizes its basic chemical identifiers and properties [2] [3] [4].

Property Value / Description
IUPAC Name 1-(furan-2-yl)-2-hydroxyethanone [4] [5]
Molecular Formula C6H6O3 [2] [3]
Average Molecular Mass 126.11 g/mol [2] [4]
Canonical SMILES C1=COC(=C1)C(=O)CO [4]
InChI Key RSZZMVPSHLKFQY-UHFFFAOYSA-N [3]
XLogP3 0.5 (estimated) [4]
Hydrogen Bond Donor Count 1 [5]
Hydrogen Bond Acceptor Count 3 [5]

Synthetic Methodologies

FHK can be synthesized through both traditional chemical and emerging biocatalytic routes. The latter is gaining attention for its alignment with green chemistry principles.

Chemical Synthesis from Cellulose

Traditional chemical methods involve the direct degradation of cellulose or cellobiose (a glucose dimer) using ionic liquids like ZnCl₂ hydrate under specific conditions [1].

  • Typical Process: Cellulose is degraded in a ZnCl₂-water system (70 wt% ZnCl₂) under microwave irradiation (600 W) at 135°C for 300 seconds.
  • Reported Yield: This method yields approximately 12.0% FHK from cellulose [1].
  • Limitations: These processes often require high temperatures, strong acids, and have issues with low selectivity and high energy consumption [1].
Chemobiological Cascade Synthesis from Biomass

A more recent and sustainable one-pot cascade strategy converts corncob-derived furfural (FAL) into FHK. This method combines chemocatalysis and biocatalysis [1]. The workflow for this integrated process is illustrated below.

fhk_synthesis Corncob Corncob SG(SiO₂)\nChemocatalyst SG(SiO₂) Chemocatalyst Corncob->SG(SiO₂)\nChemocatalyst  Hydrolysis/Dehydration 170°C, 0.5 h Furfural Furfural Recombinant E. coli\nSMPDC Biocatalyst Recombinant E. coli SMPDC Biocatalyst Furfural->Recombinant E. coli\nSMPDC Biocatalyst  Hydroxymethylation with HCHO FHK FHK SG(SiO₂)\nChemocatalyst->Furfural 45% Yield Recombinant E. coli\nSMPDC Biocatalyst->FHK Under Mild Conditions

Workflow for one-pot chemobiological synthesis of FHK from corncob.

  • Key Steps:
    • Chemocatalytic Step: Corncob biomass is first converted to furfural (FAL) using a solid acid chemocatalyst like SG(SiO₂) at 170°C for 30 minutes, yielding about 45% FAL [1].
    • Biocatalytic Step: FAL is then converted to FHK using engineered E. coli SMPDC cells expressing pyruvate decarboxylase (PDC). This enzyme catalyzes the hydroxymethylation of FAL using formaldehyde (HCHO) [1].
  • Optimized Biocatalytic Conditions: The study optimized several parameters for the biological step [1]:
    • Temperature: 30°C
    • pH: 7.0
    • Cofactors: Thiamine diphosphate (ThDP) and Mg²⁺
    • Furfural Tolerance: The SMPDC cells were effective even at FAL concentrations up to 200 mM.
  • Advantages: This cascade operates under milder conditions, reduces energy consumption, and minimizes by-product formation compared to traditional chemical synthesis [1].

Applications and Biological Relevance

FHK serves as a valuable intermediate in several high-value chemical and pharmaceutical contexts.

  • Pharmaceutical Synthesis: FHK is a known precursor for synthesizing 3-iodocoumarins and quinoxalines [2]. More significantly, it is a key intermediate in the production of furan ammonium salts, which are used in the clinical application of the antibiotic Cefuroxime [1].
  • Biocatalytic Conversions: As an α-hydroxyketone, FHK can be used in asymmetric synthesis. For example, it can be a substrate for amine transaminase enzymes in the production of β-amino alcohols, which are important building blocks in medicinal chemistry [1].
  • Insights from Related Furan Compounds: While not directly a study on FHK, research on the compound YC-1 (3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole) provides insight into the biological activity of structurally related furan derivatives. YC-1 is a soluble guanylyl cyclase (sGC) activator that upregulates the expression of CHAC1, a protein involved in glutathione metabolism and the endoplasmic reticulum (ER) stress response [6]. This highlights the potential for furan-based molecules to interact with significant cellular signaling pathways.

The diagram below summarizes the signaling pathways induced by the FHK-related molecule YC-1, as identified in cultured human kidney cells [6].

yc1_pathway YC1 YC1 sGC sGC YC1->sGC AKT AKT YC1->AKT ER_Stress ER_Stress YC1->ER_Stress cGMP cGMP sGC->cGMP PKG PKG cGMP->PKG CHAC1 CHAC1 PKG->CHAC1 Partial Regulation mTOR mTOR AKT->mTOR mTOR->CHAC1 ER_Stress->CHAC1

Signaling pathways for CHAC1 upregulation by the FHK-related molecule YC-1.

Key Experimental Protocols

The following summarizes the core methodology for the chemobiological synthesis of FHK, which can be adapted for further research [1].

  • Biocatalyst Preparation:
    • Gene Expression: The gene for pyruvate decarboxylase (PDC) is cloned into an E. coli expression system with a SUMO fusion tag to enhance soluble expression.
    • Cell Culture & Induction: Recombinant E. coli cells are grown in LB medium and induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG) to express the PDC enzyme.
    • Whole-Cell Biocatalyst: The induced cells are harvested and used directly as a whole-cell biocatalyst (SMPDC cells) without the need for enzyme purification.
  • Biotransformation Reaction:
    • Reaction Setup: The bioreaction mixture typically contains furfural (FAL), formaldehyde (HCHO), ThDP, and Mg²⁺ in a suitable buffer (e.g., phosphate buffer, pH 7.0).
    • Catalysis: The SMPDC cell suspension is added to initiate the reaction.
    • Process Conditions: The reaction is carried out at 30°C with shaking for a specified duration.
  • Analysis and Characterization:
    • Common analytical techniques like HPLC or GC-MS are used to monitor the consumption of FAL and the formation of FHK.
    • The identity of FHK can be confirmed by comparing its retention time and mass spectrum with an authentic standard.

Research and Commercial Status

  • Commercial Availability: FHK is commercially available from chemical suppliers (e.g., Santa Cruz Biotechnology) for research purposes, typically sold with the classification of a Dangerous Good for transport, which may incur additional shipping charges [2].
  • Research Focus: Current research is heavily focused on developing more efficient and sustainable production methods, particularly from lignocellulosic biomass, as evidenced by the 2024 study on chemobiological cascade synthesis [1].

References

FHK role in Maillard reaction products

Author: Smolecule Technical Support Team. Date: February 2026

How to Proceed with Your Research

To help you find the information you need, here are some suggestions:

  • Verify the Terminology: "FHK" could be an acronym or abbreviation. Please verify the correct full term. Possibilities include a specific enzyme (e.g., a kinase), a gene/protein (e.g., FHK-1), a chemical compound, or a specific experimental model.
  • Refine Your Search Strategy:
    • Search for the full term instead of the acronym.
    • If "FHK" refers to a protein or gene, search specialized databases like UniProt or NCBI Gene.
    • Broaden your search to review articles on Maillard reaction inhibitors or cellular signaling pathways related to advanced glycation end-products (AGEs).
  • Consult the Available Literature: While not mentioning FHK, the search results provide a strong technical foundation on Maillard reaction products. The tables below summarize key quantitative data and experimental protocols from recent studies that may be relevant to your broader research.

Maillard Reaction Products: Quantitative Data & Health Effects

The following table summarizes data on different Maillard reaction products (MRPs) and their impacts, which are central to understanding the field.

MRP / Compound Formation Context Reported Effect / Level Health Context
Acrylamide [1] [2] Soybean microwave heating (1-2 min) High levels generated Acts as a carcinogen [1]
Carboxymethyllysine (CML) [1] [3] Formed in food & living organisms - Promotes diabetes, cardiovascular diseases [1]
Heterocyclic Amines (HCAs) [1] Pan-fried duck meat Higher levels vs. boiling/microwave Increased cancer risk [1]
Hydroxymethylfurfural (HMF) [1] Soybean microwave heating Increased with time/temperature -
Melanoidins [1] [2] Final stage of Maillard reaction - Beneficial antioxidative, antibiotic effects [1]
MRPs (Lys & Glc) [4] C2C12 myotube treatment ~40% avg. diameter increase; up to 80% largest diameter Promoted muscle cell hypertrophy [4]

Experimental Protocols for MRP Research

For researchers investigating MRPs, the following table outlines key methodologies from recent studies.

Experimental Goal Detailed Methodology Key Measurement Instruments

| Assess MRPs Effect on Muscle Cells [4] | 1. MRP Preparation: React 0.1M L-lysine & D-glucose in pH 11 sodium carbonate buffer at 90°C for 0-120 min. 2. Cell Culture: Culture C2C12 myoblasts in growth medium, switch to differentiation medium to form myotubes. 3. Treatment: Supplement differentiation medium with 1% MRPs; for atrophy, add 1µM dexamethasone. 4. Analysis: Measure myotube diameter, analyze Akt phosphorylation, gene expression. | • DPPH radical scavenging assay (antioxidant activity) • Microscopy & ImageJ software (morphology) • Western blotting (Akt phosphorylation) • Quantitative real-time PCR (gene expression) | | Evaluate Cooking Method Impact on HCAs [1] | 1. Processing: Cook meat (duck, chicken, beef) via various methods (charcoal grilling, deep-frying, roasting, etc.) to different doneness levels. 2. Measurement: Quantify specific HCAs (e.g., MeIQx, PhIP) in cooked meat samples. | • Chromatographic methods (HCA quantification) | | Determine Food Processing Degree [1] | 1. Processing: Subject foods (soybean, pasta) to heat treatments (extrusion, microwave, infrared); process milk (UHT, sterilization). 2. Assessment: Use markers like furosine, HMF, lactulosyllysine, acrylamide to assess MRP progression. | • Analytical chemistry techniques (e.g., for furosine, HMF, acrylamide) |

Maillard Reaction Mechanism Workflow

The diagram below illustrates the three-stage mechanism of the Maillard reaction, which is fundamental to the formation of all MRPs.

G cluster_stage1 Stage 1: Early Stage cluster_stage2 Stage 2: Intermediate Stage cluster_stage3 Stage 3: Final Stage Start Reducing Sugar + Amino Acid S1a Condensation Start->S1a S1b Schiff Base S1a->S1b S1c Amadori Rearrangement S1b->S1c S1d Amadori Product (ARP) S1c->S1d S2a ARP Degradation (Dehydration, Fragmentation) S1d->S2a S2b Strecker Degradation S2a->S2b S2c Reactive Intermediates: • Dicarbonyls • Furans • Acrylamide • Pyrazines S2a->S2c S2b->S2c S3a Condensation & Polymerization S2c->S3a S3b Melanoidins (Brown Nitrogenous Polymers) S3a->S3b

References

Pyruvate Decarboxylase (PDC): Application Notes for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Pyruvate decarboxylase (PDC; EC 4.1.1.1) is a thiamine diphosphate (ThDP)-dependent enzyme that catalyzes the non-oxidative decarboxylation of pyruvate to acetaldehyde and CO₂ [1] [2]. While common in plants and yeast, PDCs are rare in bacteria, where they play roles in ethanologenic processes or oxidative metabolism [1]. The characterization of bacterial PDCs, such as those from Gluconacetobacter diazotrophicus (GdPDC) and Zymomonas mobilis (ZmPDC), provides a template for studying similar enzymes [1] [2].

Key Structural and Functional Characteristics:

  • Cofactor Dependence: All characterized PDCs are dependent on ThDP and Mg²⁺ as essential cofactors. The activation of ThDP involves the formation of a reactive ylid intermediate that nucleophilically attacks the carbonyl group of pyruvate [1] [2].
  • Kinetic Profile: Bacterial PDCs can exhibit high catalytic efficiency and affinity for pyruvate. For instance, GdPDC shows a very low KM for pyruvate (0.06 mM at pH 5.0) and high catalytic efficiency (kcat/KM of 1.3 × 10⁶ M⁻¹·s⁻¹) [1].
  • Structural Insights: Crystal structures of bacterial PDCs (e.g., ZmPDC, GdPDC) reveal a conserved active site at the subunit interface. The structures provide evidence for conformational changes upon cofactor binding and help identify residues critical for substrate binding and catalysis [1] [2].

Experimental Data and Comparative Analysis

The following tables summarize key quantitative data from characterized bacterial PDCs, which can be used for comparative analysis when profiling a new enzyme like SsPDC.

Table 1: Comparative Kinetic Parameters of Bacterial Pyruvate Decarboxylases

Enzyme Source KM for Pyruvate (mM) kcat (s⁻¹) kcat/KM (M⁻¹·s⁻¹) pH Optimum Temperature Optimum (°C) Thermostability (T½ at 60°C)
G. diazotrophicus (GdPDC) 0.06 (at pH 5.0) Not Specified 1.3 × 10⁶ (at pH 5.0) 5.5 45 18 minutes [1]
Z. mobilis (ZmPDC) ~ 0.35 (KD for ThDP) Not Specified Similar to GdPDC & SvPDC Not Specified Not Specified Not Specified [1]
S. ventriculi (SvPDC) Not Specified Not Specified Similar to GdPDC & ZmPDC Not Specified Not Specified Not Specified [1]

Table 2: Crystallization and Data Collection Statistics for ZmPDC Structures Data adapted from [2]

Parameter Apo-PDC Form Holo-PDC Form (with triazole-ThDP) PDC with Pyruvate
Space group P1 P1 P1

| Unit cell dimensions | a=70.90 Å, b=111.18 Å, c=167.12 Å α=89.89°, β=90.87°, γ=101.27° | a=70.28 Å, b=92.09 Å, c=98.63 Å α=73.44°, β=85.76°, γ=67.82° | a=70.62 Å, b=111.58 Å, c=167.43 Å α=89.82°, β=90.11° | | Ligands in asymmetric unit | None | Four triazole-ThDP molecules | Eight triazole-ThDP molecules, three pyruvate molecules [2] |

Detailed Experimental Protocols

The following protocols are compiled from methodologies used in the structural and functional characterization of ZmPDC and GdPDC [1] [2].

Protein Expression and Purification of PDC
  • Expression: The PDC gene is typically overexpressed in a suitable heterologous host like E. coli.
  • Purification: Initial purification can be achieved using affinity chromatography (e.g., Ni-NTA if a His-tag is present). For GdPDC, this yielded a homogeneous preparation with a single band at ~60 kDa on SDS-PAGE [1].
  • Preparation of Apo-Enzyme:
    • Dissolve the holo-PDC in HEPES-KOH buffer (50 mM, pH 8.2) containing dipicolinic acid (1 mM).
    • Incubate at 5°C for 30 minutes.
    • Separate the apo-PDC from cofactors by repeated ultrafiltration using a 100 kDa molecular weight cutoff filter.
    • Replace the buffer to MES-KOH (10 mM, pH 6.5).
    • Confirm the absence of enzymatic activity without added ThDP. Full activity should be restored upon adding ThDP (4 µM) and MgCl₂ (10 mM) [2].
Enzyme Activity Assay

A common coupled enzyme assay is used to monitor PDC activity.

  • Principle: The acetaldehyde produced by PDC is reduced to ethanol by Alcohol Dehydrogenase (ADH), with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm is proportional to PDC activity.
  • Procedure:
    • Prepare an assay mixture containing the appropriate buffer (e.g., 50 mM MES, pH 6.5), MgCl₂ (10 mM), ThDP (0.4 mM), NADH (0.2 mM), and ADH (5 U/mL).
    • Initiate the reaction by adding pyruvate (e.g., 10 mM final concentration).
    • Monitor the decrease in absorbance at 340 nm continuously for 1-2 minutes using a spectrophotometer.
    • Calculate the enzyme activity based on the extinction coefficient of NADH (ε₃₄₀ = 6220 M⁻¹·cm⁻¹) [2].
Crystallization and Structure Determination

This protocol is based on the crystallization of ZmPDC [2].

  • Cocrystallization with Pyruvate:
    • Pre-incubate the enzyme (e.g., ZmPDC at 7.6 mg/mL) overnight with a ThDP analogue (e.g., triazole-ThDP, 3 mM), MgCl₂ (5 mM), and pyruvate (5 mM) in MES-KOH buffer (10 mM, pH 6.5).
    • Set up crystallization droplets using the hanging-drop vapor-diffusion method at 18°C by mixing 1 µL of the enzyme solution with 1 µL of a reservoir solution. The reservoir contains potassium chloride (0.2 M), PEG 3350 (17%, w/v), and xylitol (1.5-3%, w/v).
    • Pre-equilibrate droplets for 24 hours, then seed with a microcrystal seed stock.
    • Crystals typically grow within 7 days.
  • Data Collection and Analysis:
    • Transfer crystals to a cryoprotectant solution (e.g., reservoir solution with 15% xylitol) before flash-freezing in liquid nitrogen.
    • Collect X-ray diffraction data at a synchrotron source (e.g., 100 K).
    • Process data using programs like MOSFLM and SCALA from the CCP4 suite.
    • Solve the structure by molecular replacement using a known PDC structure as a model [2].

Visualizing the PDC Catalytic Mechanism and Workflow

The catalytic mechanism of PDC and the experimental workflow for its study can be visualized using the following diagrams generated with Graphviz.

Diagram 1: Pyruvate Decarboxylase (PDC) Catalytic Cycle This diagram outlines the generally accepted reaction mechanism for ThDP-dependent decarboxylation of pyruvate by PDC, based on structural and kinetic studies [1] [2].

PDC_Mechanism ThDP_Ylid ThDP Ylid (3) Lactyl_ThDP Lactyl-ThDP Adduct (4) ThDP_Ylid->Lactyl_ThDP 1. Pyruvate Addition Enamine Enamine Intermediate (5) Lactyl_ThDP->Enamine 2. Decarboxylation (CO₂ Release) Hydroxyethyl_ThDP Hydroxyethyl-ThDP (6) Enamine->Hydroxyethyl_ThDP 3. Protonation Acetaldehyde Acetaldehyde Hydroxyethyl_ThDP->Acetaldehyde 4. Acetaldehyde Release Acetaldehyde->ThDP_Ylid 5. Ylid Regeneration

Diagram 2: PDC Functional Characterization Workflow This diagram provides a logical overview of the key steps involved in the recombinant production and characterization of a bacterial PDC.

PDC_Workflow Gene Gene Cloning Express Protein Expression Gene->Express Purify Purification & Apo-Preparation Express->Purify Assay Enzyme Kinetics & Assay Purify->Assay Crystal Crystallization Assay->Crystal Structure Structure Determination Crystal->Structure

References

Comprehensive Application Notes & Protocols: ThDP-Dependent Enzyme Catalysis for Furyl Hydroxymethyl Ketone Biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ThDP-Dependent Enzymes in Biocatalysis

Thiamine diphosphate (ThDP)-dependent enzymes represent a crucial class of biocatalysts that facilitate essential carbon-carbon bond formation reactions in biological systems through umpolung (polarity reversal) chemistry. These enzymes are particularly valuable in synthetic biology and green chemistry applications for their ability to catalyze challenging chemoselective, regioselective, and stereoselective transformations under mild conditions. The furan-derived hydroxymethyl ketones, specifically 5,5'-bis(hydroxymethyl)furoin (DHMF) and its derivatives, have emerged as important biobased building blocks for polymer synthesis, pharmaceutical intermediates, and sustainable fuel precursors. The unique reactivity of these furan platforms stems from their multifunctional nature, containing hydroxyl groups, carbonyl functionalities, and aromatic furan rings that provide diverse modification possibilities.

The growing emphasis on sustainable chemical production has accelerated research into biocatalytic routes for valorizing biomass-derived compounds like 5-hydroxymethylfurfural (5-HMF). ThDP-dependent enzymes such as benzaldehyde lyase (BAL) from Pseudomonas fluorescens have demonstrated exceptional capability for carboligation of furan aldehydes, offering advantages over traditional organocatalysis in terms of selectivity and environmental compatibility. Recent advances in whole-cell biocatalysis have further enhanced the practical implementation of these enzymes by eliminating costly protein purification steps and improving catalyst stability. This application note provides comprehensive protocols and experimental data for implementing ThDP-dependent enzyme systems in the biosynthesis of valuable furyl hydroxymethyl ketones, with particular emphasis on process optimization, analytical methods, and downstream applications relevant to researchers in biocatalysis, metabolic engineering, and sustainable chemistry.

ThDP Enzyme Mechanism and Structural Fundamentals

Catalytic Mechanism Overview

ThDP-dependent enzymes employ a sophisticated catalytic mechanism that leverages the unique chemical properties of the thiamine cofactor to facilitate challenging carbonyl umpolung transformations. The reaction begins with the deprotonation of the thiazolium C2 atom within the ThDP cofactor, generating a nucleophilic ylide that attacks the carbonyl carbon of the first substrate molecule (5-HMF). This forms a covalent pre-decarboxylation adduct that undergoes rearrangement to yield a key enamine intermediate. This enamine subsequently attacks a second carbonyl substrate molecule in the stereoselective carboligation step, forming a new carbon-carbon bond and creating the hydroxymethyl ketone product after tautomerization and release from the active site. The entire process proceeds through a series of stabilized transition states that minimize high-energy intermediates and enable the characteristically high enantioselectivity observed with ThDP enzymes.

The structural basis for this sophisticated catalysis lies in the conserved active site architecture present across ThDP-dependent enzymes. These enzymes typically feature a deep pocket at the subunit interface that positions the ThDP cofactor, substrate channels, and essential catalytic residues in precise orientations. The V-conformation of the ThDP molecule brings the N4' amino group of the aminopyrimidine ring into proximity with the thiazolium C2-H, facilitating the initial proton abstraction that generates the reactive ylide. Key acidic and basic residues within the active site work in concert to stabilize developing charges during the reaction, while substrate specificity is determined by the size, shape, and chemical properties of the substrate-binding pocket, which can be engineered for improved performance with non-natural substrates like 5-HMF.

Enzyme Structure-Function Relationships

The quaternary structure of ThDP-dependent enzymes plays a critical role in their catalytic efficiency, with most functioning as homodimers or higher-order oligomers where each active site is formed at the subunit interface. This structural arrangement creates the necessary environment for cofactor binding and activation, with specific residues from both subunits contributing to the complete active site. The benzaldehyde lyase from *Pseudomonas fluorescens* exemplifies this structural organization, with its dimeric structure enabling the precise positioning of catalytic glutamate and histidine residues that facilitate proton transfers essential for the carboligation mechanism. Structural studies have revealed that substrate binding induces conformational changes that optimize the active site for catalysis, including movements of flexible loops that shield the reaction intermediates from solvent and prevent undesirable side reactions.

Recent advances in computational enzyme design have begun to elucidate the intricate relationship between ThDP enzyme structure and function, enabling more rational engineering approaches for enhanced activity with non-natural substrates. The integration of molecular dynamics simulations with high-resolution structural data has revealed the importance of long-range electrostatic interactions and active site solvation in determining catalytic efficiency. For furan aldehyde carboligation, key structural features include a spacious substrate-binding pocket that accommodates the bulky furan rings while maintaining precise positioning of the reactive carbonyl groups, and complementary polarity that stabilizes the transition state through hydrogen bonding and π-stacking interactions with the furan oxygen and aromatic systems.

Biosynthesis Protocols

Whole-Cell Biocatalyst Preparation

The preparation of recombinant whole-cell biocatalysts begins with the transformation of E. coli* with a plasmid containing the gene encoding benzaldehyde lyase (BAL) from *Pseudomonas fluorescens under an inducible promoter. A single transformed colony is inoculated into LB medium containing appropriate antibiotics and grown overnight at 37°C with shaking at 200 rpm. This preculture is then transferred to fresh terrific broth medium at a 1:100 dilution and grown at 37°C until the OD600 reaches 0.6-0.8. Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM, along with 1 mM thiamine hydrochloride and 2 mM MgCl₂ to ensure adequate ThDP cofactor availability. The culture is incubated for an additional 16-20 hours at 20°C to facilitate proper protein folding and active holoenzyme formation. Cells are harvested by centrifugation at 4,000 × g for 15 minutes at 4°C, washed twice with potassium phosphate buffer (100 mM, pH 8.0), and resuspended in the same buffer to a final concentration of 20-50 gCDW/L as a concentrated cell stock. The catalytic activity of the prepared cells should be verified using a standard benzaldehyde lyase assay before proceeding with biotransformation reactions.

For long-term storage, cell pellets can be flash-frozen in liquid nitrogen and maintained at -80°C without significant loss of activity for up to 3 months. However, for optimal performance in carboligation reactions, freshly prepared cells are recommended. The expression level of the recombinant BAL enzyme should be confirmed by SDS-PAGE analysis, typically showing a dominant band at approximately 65 kDa representing >70% of total cellular protein. The specific activity of the whole-cell catalyst can be determined using the standard spectrophotometric assay measuring benzoin formation from benzaldehyde, with preparations typically exhibiting activities of 5,000-6,000 U/gCDW cells.

Carboligation Reaction Setup

The biotransformation reaction is initiated by combining the following components in the specified order in a suitable reaction vessel (typically a baffled Erlenmeyer flask for adequate oxygenation):

  • Potassium phosphate buffer (100 mM, pH 8.0): 85% of final volume
  • Dimethyl carbonate (DMC) co-solvent: 10% of final volume (v/v)
  • 5-HMF substrate stock solution: Added to achieve desired final concentration (typically 5-20 g/L)
  • Whole-cell biocatalyst suspension: Added to achieve 2-5 gCDW/L final concentration

The reaction mixture should be maintained at 30°C with continuous agitation at 200-250 rpm to ensure adequate mixing and oxygen transfer. The reaction progress can be monitored by collecting samples (100-200 μL) at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 360 minutes, and 24 hours). These samples are immediately extracted with an equal volume of ethyl acetate containing an appropriate internal standard (e.g., 4-methoxyphenol at 0.1 g/L), vortexed vigorously for 60 seconds, and centrifuged at 14,000 × g for 5 minutes to separate phases. The organic layer is collected for analysis by HPLC or GC-MS to quantify substrate consumption and product formation.

For preparative-scale reactions, the process can be scaled to 100 mL or 1 L volumes while maintaining the same proportional composition. The reaction is typically complete within 1-4 hours for DHMF formation, while the subsequent oxidation to BHMF requires extended incubation (up to 72 hours). For fed-batch operations, additional 5-HMF substrate can be added when the concentration falls below 1 g/L, typically in increments of 10-20 g/L, with careful monitoring to prevent substrate inhibition.

Analytical Methods and Product Characterization

High-performance liquid chromatography (HPLC) provides the primary analytical method for quantifying reaction components. Separation is achieved using a reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus, 4.6 × 150 mm, 5 μm) maintained at 30°C. The mobile phase consists of water (solvent A) and acetonitrile (solvent B) with a gradient elution program: 0-5 minutes, 10% B; 5-15 minutes, 10-70% B; 15-20 minutes, 70% B; 20-25 minutes, 70-10% B; followed by re-equilibration at 10% B for 5 minutes. The flow rate is maintained at 1.0 mL/min, and detection is performed with a diode array detector monitoring 280 nm for 5-HMF and DHMF, and 254 nm for BHMF. Quantification is based on external calibration curves prepared with authentic standards in the concentration range of 0.01-1.0 g/L.

For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy provide complementary characterization data. DHMF exhibits characteristic FTIR absorptions at 3350 cm⁻¹ (broad, O-H stretch), 1675 cm⁻¹ (C=O stretch), and 1150 cm⁻¹ (C-O stretch), while BHMF shows a sharper carbonyl stretch at 1695 cm⁻¹ and absence of the broad hydroxy band. In ¹H NMR (DMSO-d₆), DHMF displays signals at δ 2.5 (s, 1H, OH), δ 4.5 (d, 4H, CH₂OH), δ 5.9 (s, 1H, CHOH), δ 6.5 (d, 2H, furan H), δ 7.2 (d, 2H, furan H), and δ 8.1 (s, 2H, furan H). BHMF ¹H NMR shows similar furan signals but lacks the signal at δ 5.9 and instead exhibits the methylene protons at δ 4.7 (s, 4H, CH₂OH).

Table 1: Analytical Characteristics of 5-HMF and Derived Products

Compound Retention Time (min) λmax (nm) FTIR Characteristic Bands (cm⁻¹) ¹H NMR Key Signals (δ, ppm)
5-HMF 8.2 280 1665 (C=O), 3150 (O-H) 4.5 (s, 2H, CH₂), 6.5 (d, 1H, furan), 7.2 (d, 1H, furan), 9.5 (s, 1H, CHO)
DHMF 12.7 280 1675 (C=O), 3350 (O-H) 4.5 (d, 4H, CH₂OH), 5.9 (s, 1H, CHOH), 6.5 (d, 2H, furan), 7.2 (d, 2H, furan)
BHMF 15.3 254 1695 (C=O) 4.7 (s, 4H, CH₂OH), 6.6 (d, 2H, furan), 7.3 (d, 2H, furan)

Reaction Optimization and Data Analysis

Screening of Critical Reaction Parameters

Systematic optimization of reaction parameters is essential for achieving high yields and productivities in the carboligation of 5-HMF to DHMF. The co-solvent selection profoundly influences both substrate solubility and enzyme activity, with dimethyl carbonate (DMC) emerging as the optimal choice due to its favorable environmental profile and compatibility with the BAL enzyme. Comparative studies reveal that reactions performed without co-solvent yield only 23% DHMF, while the addition of 10% DMC (v/v) increases the yield to 41% at 1 hour reaction time. The biocatalyst concentration significantly impacts reaction rate, with 2 gCDW/L providing an optimal balance between high volumetric productivity and efficient catalyst utilization. Higher cell concentrations (>5 gCDW/L) may increase reaction rates but demonstrate diminishing returns due to mass transfer limitations.

The reaction pH represents another critical parameter, with maximum activity observed at pH 8.0 in phosphate buffer, consistent with the optimal pH range for Pseudomonas fluorescens BAL. The temperature profile shows an optimum at 30°C, with higher temperatures leading to rapid deactivation while lower temperatures substantially decrease reaction rates. The substrate concentration must be carefully controlled to balance between high volumetric productivity and inhibition effects, with 5 g/L 5-HMF providing the best initial results. For higher substrate loadings, fed-batch operation with stepwise addition prevents substrate inhibition and enables final DHMF concentrations exceeding 50 g/L.

Table 2: Optimization of Reaction Parameters for DHMF Production

Parameter Tested Range Optimal Value Impact on DHMF Yield Key Observations
Co-solvent None, DMSO, DMC, 2-propanol, methanol 10% DMC (v/v) 0.41 mol/mol with DMC vs 0.23 mol/mol without DMC provides green alternative to DMSO with better downstream processing
Biocatalyst Loading 0.2-10 gCDW/L 2 gCDW/L 0.41 mol/mol at 2 gCDW/L vs 0.38 at 5 gCDW/L Higher loading increases rate but not final yield
pH 6.0-9.0 8.0 0.41 mol/mol at pH 8.0 vs 0.29 at pH 7.0 Sharp decrease outside pH 7.5-8.5 range
Temperature 20-45°C 30°C 0.41 mol/mol at 30°C vs 0.33 at 25°C Rapid deactivation above 35°C
5-HMF Concentration 1-20 g/L 5 g/L (batch), 20 g/L (fed-batch) 0.41 mol/mol at 5 g/L vs 0.28 at 20 g/L Substrate inhibition above 10 g/L
Quantitative Performance Data

Under optimized conditions (10% DMC, 2 gCDW/L cells, pH 8.0, 30°C), the carboligation of 5-HMF (5 g/L) proceeds rapidly, reaching maximum DHMF yield of 81.7% (0.41 mol/mol) within 1 hour. The reaction kinetics show a characteristic profile with rapid initial substrate consumption followed by product formation. Extended incubation leads to gradual oxidation of DHMF to BHMF, reaching 96.7% yield (0.49 mol/mol) after 72 hours. The time course profile reveals that DHMF accumulation peaks between 1-4 hours, after which it slowly decreases as conversion to BHMF becomes predominant. The mass balance typically accounts for >90% of initial 5-HMF, with minor losses attributed to formation of unidentified byproducts and potential adsorption to cell biomass.

The fed-batch biotransformation strategy dramatically enhances overall productivity and final product concentration. Through sequential addition of 5-HMF (20 g/L per feed) when the substrate concentration falls below 1 g/L, the process achieves a final DHMF concentration of 53.0 g/L, representing a catalyst productivity of 26.5 g DHMF/g cells. The volumetric productivity reaches 10.6 g/L·h during the initial feeding phases, though this decreases slightly in later feeds due to gradual catalyst deactivation. The total process time for complete conversion of 100 g/L 5-HMF typically requires 12-16 hours, with the possibility of further extension through additional feeding. The operational stability of the whole-cell catalyst remains high throughout the process, retaining >80% of initial activity after 24 hours of continuous operation.

Table 3: Performance Metrics for DHMF and BHMF Production

Performance Metric DHMF (Batch) DHMF (Fed-Batch) BHMF
Yield (mol/mol) 0.41 0.42 (overall) 0.49
Yield (%) 81.7% 84.0% 96.7%
Product Concentration (g/L) 2.05 53.0 3.12
Volumetric Productivity (g/L·h) 2.05 10.6 (max) 0.043
Catalyst Productivity (g product/g cells) 1.03 26.5 1.56
Reaction Time 1 h 5 h (total) 72 h

Downstream Processing and Product Applications

Purification and Recovery Protocols

The recovery of DHMF and BHMF from the biotransformation reaction mixture begins with cell separation by centrifugation at 10,000 × g for 15 minutes at 4°C. The supernatant containing the products is then subjected to liquid-liquid extraction with ethyl acetate (1:1 v/v, three repetitions) to recover the organic-soluble compounds. The combined organic phases are washed with brine to remove residual water and concentrated under reduced pressure at 40°C. The crude product is subsequently purified by flash chromatography on silica gel using a gradient of hexane/ethyl acetate (from 4:1 to 1:1 v/v) as eluent. DHMF typically elutes at 30-40% ethyl acetate, while BHMF requires 50-60% ethyl acetate for elution. The purity of the isolated products, as determined by HPLC, typically exceeds 95% after this single chromatographic step.

For larger-scale operations, alternative purification approaches may be employed to improve process economics. Crystallization from ethanol/water mixtures (1:4 v/v) at 4°C provides an effective method for recovering high-purity DHMF (≥98%) with yields of 70-80%. BHMF can be similarly crystallized from hot ethyl acetate upon cooling to -20°C. The typical recovery yields for the complete downstream process range from 65-75% for DHMF and 60-70% for BHMF, with the majority of losses occurring during the extraction and crystallization steps. For applications requiring extremely high purity, such as pharmaceutical intermediates, an additional recrystallization step or preparative HPLC may be employed.

Application in Hydrazone Formation and Polymer Chemistry

The carbonyl functionalities in both DHMF and BHMF provide versatile handles for further chemical modification, with hydrazone formation representing a particularly valuable transformation for polymer cross-linking applications. The protocol involves dissolving DHMF or BHMF (1.0 mmol) in ethanol (10 mL) and adding adipic acid dihydrazide (1.2 mmol for DHMF or 2.4 mmol for BHMF to account for the number of carbonyl groups). The reaction mixture is heated to 60°C with stirring for 4-6 hours, with progress monitored by TLC or FTIR until the carbonyl stretch diminishes significantly. The resulting hydrazone products can be isolated by precipitation in cold water followed by filtration, yielding white to off-white solids with conversion efficiencies typically exceeding 85%.

These hydrazone derivatives exhibit excellent potential as cross-linking agents in polymer coatings and adhesives, forming thermally reversible networks that combine robustness with reprocessability. When incorporated into polyurethane or epoxy formulations at 5-15% loading, they introduce dynamic covalent chemistry that enables self-healing properties and controlled degradation. The furan rings within the molecular structure further enhance material properties through π-π interactions that improve mechanical strength and thermal stability. The resulting polymers demonstrate applicability in sustainable coating systems with adjustable properties based on the ratio of DHMF-based to BHMF-based cross-linkers, offering researchers a versatile platform for designing next-generation biorenewable materials with tailored performance characteristics.

Experimental Workflow and Process Visualization

The following diagram illustrates the complete experimental workflow for ThDP-dependent biosynthesis of furyl hydroxymethyl ketones, from biocatalyst preparation through to product characterization and application:

ThDPWorkflow cluster_preparation Biocatalyst Preparation cluster_reaction Biotransformation Reaction cluster_downstream Downstream Processing plasmid Plasmid Construction pBal-T7 transformation E. coli Transformation plasmid->transformation expression Protein Expression 16h, 20°C transformation->expression harvest Cell Harvest & Washing expression->harvest storage Cell Stock Preparation 20-50 gCDW/L harvest->storage reaction_setup Reaction Setup 10% DMC, pH 8.0 storage->reaction_setup 2 gCDW/L incubation Incubation 30°C, 200 rpm reaction_setup->incubation monitoring Process Monitoring HPLC Analysis incubation->monitoring dhmf DHMF Product 1-4 hours monitoring->dhmf optimization Process Optimization Co-solvent, pH, Temperature monitoring->optimization bhmf BHMF Product 72 hours dhmf->bhmf extraction Product Extraction Ethyl Acetate bhmf->extraction purification Purification Flash Chromatography extraction->purification characterization Product Characterization NMR, FTIR, HPLC purification->characterization application Polymer Applications Cross-linking Agents characterization->application optimization->reaction_setup

Diagram 1: Complete workflow for ThDP-dependent biosynthesis of furyl hydroxymethyl ketones, highlighting key stages in biocatalyst preparation, biotransformation, and downstream processing.

Troubleshooting and Technical Notes

Common Experimental Challenges and Solutions
  • Low Conversion Yields: Inadequate catalytic activity often results from improper cofactor incorporation during protein expression. Ensure sufficient thiamine hydrochloride (1 mM) and Mg²⁺ (2 mM) are present during induction to promote complete holoenzyme formation. If problems persist, consider screening alternative E. coli expression strains with improved cofactor metabolism.

  • Substrate Inhibition: High 5-HMF concentrations (>10 g/L) can inhibit BAL activity, leading to stalled reactions. Implement fed-batch operation with continuous or pulsed addition of 5-HMF to maintain concentrations below inhibitory levels while achieving high final product titers.

  • Product Degradation: Extended reaction times can lead to gradual decomposition of DHMF under alkaline conditions. For maximum DHMF recovery, monitor the reaction closely and terminate at the yield peak (typically 1-4 hours). For BHMF production, accept the slower conversion rate and protect the reaction from light to minimize photodegradation.

  • Co-solvent Toxicity: While DMC generally shows excellent biocompatibility, some enzyme preparations may experience inhibition at concentrations above 15% (v/v). If reaction rates are suboptimal, titrate DMC concentration between 5-15% to identify the optimum for specific catalyst batches.

Scale-up Considerations

The transition from laboratory-scale reactions (1-100 mL) to pilot scale (1-10 L) requires attention to several key parameters. Oxygen transfer becomes limiting at larger scales, necessitating increased agitation rates or supplemental oxygenation to maintain reaction rates. The heat of reaction, though modest, may require temperature control in larger vessels to maintain the optimal 30°C. For continuous operations, consider implementing a membrane bioreactor configuration to retain cells while allowing product removal, significantly improving volumetric productivity. Economic analysis suggests that the whole-cell biocatalyst process becomes competitive with chemical synthesis at scales above 100 L, with the primary cost drivers being substrate availability and downstream processing.

Conclusion

The ThDP-dependent enzyme catalysis platform described in these application notes provides an efficient, sustainable route to valuable furyl hydroxymethyl ketone building blocks from biomass-derived 5-HMF. The implementation of whole-cell biocatalysts expressing benzaldehyde lyase eliminates costly enzyme purification while maintaining high catalytic efficiency and stability. The optimized reaction conditions, particularly the use of dimethyl carbonate as a green co-solvent, enable high-yielding transformations that align with green chemistry principles. The detailed protocols for biotransformation, product recovery, and derivative formation offer researchers comprehensive guidance for implementing these methods in both discovery and applied settings.

The versatile application potential of the DHMF and BHMF products, particularly in polymer chemistry as cross-linking agents and pharmaceutical intermediates, underscores the importance of this biocatalytic route. The quantitative performance data and troubleshooting guidelines support robust process implementation and further optimization. As the demand for sustainable chemical production intensifies, ThDP-dependent enzyme catalysis represents a powerful approach for valorizing renewable feedstocks while achieving the selectivity and efficiency required for commercial viability.

Biocatalytic synthesis FHK from furfural and formaldehyde

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FHK Synthesis

Furyl hydroxymethyl ketone (FHK) is a high-value furan derivative, primarily used as a key intermediate in synthesizing pharmaceuticals like the antibiotic Cefuroxime and other bioactive molecules [1]. Traditional chemical synthesis methods often require high temperatures, strong acids, and suffer from low selectivity and high energy consumption [1].

The chemobiological cascade strategy offers a sustainable alternative by using a recombinant E. coli whole-cell biocatalyst to perform a hydroxymethylation reaction under mild conditions. This approach aligns with green chemistry principles, converting renewable biomass like corncob into valuable chemicals efficiently [1].

Biocatalyst Engineering and Preparation

The core of this synthesis is a recombinant E. coli whole-cell biocatalyst expressing pyruvate decarboxylase (PDC), which catalyzes the formation of FHK from furfural and formaldehyde [1].

Component Description
Host Strain E. coli BL21(DE3)
Target Gene Pyruvate decarboxylase (PDC)
Expression Vector pET-28a(+)
Fusion Tag SUMO (to enhance solubility and expression)
Selection Marker Kanamycin resistance
Protocol: Biocatalyst Construction and Cell Cultivation
  • Vector Construction: Clone the PDC gene into a pET-28a(+) vector downstream of a T7/lac promoter, fused with a SUMO tag to improve protein solubility and stability [1].
  • Transformation: Introduce the constructed plasmid into E. coli BL21(DE3) competent cells via heat shock or electroporation. Plate the cells on LB agar containing 50 µg/mL kanamycin for selection. Incubate overnight at 37°C [1].
  • Pre-culture: Inoculate a single colony into 5-10 mL of LB medium with kanamycin (50 µg/mL). Incubate at 37°C with shaking at 200 rpm for ~12 hours (overnight) [1].
  • Main Culture & Induction: Dilute the pre-culture 1:100 into a larger volume of fresh TB (Terrific Broth) medium with kanamycin. Grow at 37°C until the OD600 reaches 0.6-0.8. Induce PDC expression by adding IPTG to a final concentration of 0.2 mM. Reduce the temperature to 25°C and continue incubation for 16-20 hours [1].
  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 4,000 x g for 20 minutes at 4°C). Wash the cell pellet twice with sterile phosphate buffer (50 mM, pH 7.0) [1].
  • Whole-Cell Biocatalyst Preparation: Resuspend the washed cell pellet in an appropriate buffer (e.g., 50 mM phosphate buffer, pH 7.0) to a final optical density (OD600) of ~20. The cell suspension can be used immediately or stored at -20°C for short-term use [1].

Biocatalytic Reaction & Optimization

The optimized biosynthesis reaction uses the prepared SMPDC cells to convert furfural and formaldehyde into FHK [1].

Parameter Optimal Condition Effect / Note
Temperature 30°C Balances reaction rate and enzyme stability.
pH 7.0 (50 mM phosphate buffer) Optimal for PDC activity.
Furfural Conc. Up to 200 mM Biocatalyst shows good tolerance.
Formaldehyde Conc. 400 mM A 2:1 molar ratio to furfural.
ThDP (Co-factor) 0.2 mM Essential cofactor for PDC enzyme.
Mg2+ (Co-factor) 1.0 mM Essential metal ion for PDC activity.
Surfactant Tween-80 (0.1% w/v) Enhves substrate solubility and mass transfer.
Reaction Time 12 hours >95% conversion of 200 mM furfural can be achieved.
Protocol: Biocatalytic Synthesis of FHK
  • Reaction Setup: In a suitable reaction vessel (e.g., a shake flask), combine the following components in 50 mM phosphate buffer (pH 7.0) to a final volume of 10 mL [1]:

    • Furfural: 200 mM (from a stock solution)
    • Formaldehyde: 400 mM (from a 37% w/v stock)
    • Thiamine Diphosphate (ThDP): 0.2 mM
    • MgSO₄: 1.0 mM
    • Tween-80: 0.1% (w/v)
    • SMPDC Cell Suspension: OD600 ≈ 20 (e.g., 2 mL of a 10x concentrated suspension)
  • Reaction Execution: Incubate the mixture at 30°C in a shaking incubator (e.g., 150 rpm) for 12 hours [1].

  • Reaction Monitoring:

    • Sampling: Periodically withdraw 100 µL aliquots from the reaction mixture.
    • Sample Preparation: Dilute the sample 1:10 with methanol, vortex mix, and centrifuge at 14,000 x g for 5 minutes to remove cell debris and precipitated proteins.
    • Analysis: Analyze the supernatant using HPLC with a C18 reverse-phase column and a UV/Vis detector (set to 220 nm). Use a mobile phase of methanol/water (e.g., 40:60, v/v) at a flow rate of 0.8 mL/min. Identify and quantify FHK by comparing retention times and peak areas with an authentic standard [1].
  • Product Extraction & Purification:

    • Termination: After the reaction, heat the mixture to 80°C for 10 minutes to deactivate the biocatalyst.
    • Centrifugation: Centrifuge at 10,000 x g for 15 minutes to remove cell debris.
    • Liquid-Liquid Extraction: Extract the product from the aqueous supernatant using ethyl acetate (3 x equal volumes).
    • Concentration: Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator.
    • Purification: Further purify the crude product via silica gel column chromatography or recrystallization to achieve high-purity FHK [1].

One-Pot Cascade Synthesis from Biomass

This integrated strategy combines chemical catalysis to produce furfural from raw biomass with the biological synthesis of FHK in a single pot [1].

G Biomass Biomass Chemocat Solid Acid Chemocatalyst (SG(SiO₂)) Biomass->Chemocat  Hydrolysis & Dehydration  170°C, 0.5 h Furfural Furfural Chemocat->Furfural  ~45% yield from corncob Biocat SMPDC Whole-Cell Biocatalyst Furfural->Biocat Form Formaldehyde Form->Biocat FHK This compound (FHK) Biocat->FHK  Hydroxymethylation  30°C, pH 7.0

Diagram Title: One-Pot Chemobiological Cascade for FHK Production from Biomass

Protocol: One-Pot Cascade Conversion of Corncob to FHK
  • Chemical Catalysis Step:

    • Load 1.0 g of dried, milled corncob and 0.2 g of solid acid catalyst SG(SiO₂) into a pressure-resistant reaction vessel [1].
    • Add 20 mL of water as the reaction medium.
    • React at 170°C for 0.5 hours with continuous stirring to convert hemicellulose in the corncob to furfural [1].
  • Biocatalytic Step:

    • After the chemical step, cool the reaction mixture to 30°C.
    • Adjust the pH to 7.0 using a mild base (e.g., NaOH solution) if necessary.
    • Directly add the formaldehyde (to 400 mM), ThDP (0.2 mM), MgSO₄ (1.0 mM), and the SMPDC whole-cell biocatalyst (OD600 ~20) to the same pot [1].
    • Incubate the one-pot mixture at 30°C with shaking for 12 hours to allow the biocatalytic conversion of the in-situ-generated furfural to FHK [1].
  • Analysis and Purification: Follow the same analysis and purification steps outlined in the standalone biocatalytic protocol.

Concluding Remarks

This protocol outlines an efficient and sustainable chemobiological cascade process for synthesizing FHK. The robust recombinant biocatalyst demonstrates high conversion rates even at elevated substrate concentrations. The one-pot system minimizes purification steps between stages, enhancing overall process efficiency. This method provides a practical and green alternative to traditional chemical synthesis for producing high-value furan-based chemicals from renewable biomass.

References

Application Notes: One-Pot Co-Catalysis of Corncob for Furfural Production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction The one-pot co-catalysis process for converting corncob to furfural represents a significant advancement in biomass valorization. This method utilizes a combination of homogeneous and solid acid catalysts to enhance furfural yield efficiently, streamlining the production process within a single reactor [1].

Key Experimental Data The following table summarizes the core quantitative data from the optimized process, providing a clear overview for researchers [1].

Parameter Specification
Optimal Catalyst System 0.5 wt% HCl (pKa = -7.0) + 3.6 wt% SO₄²⁻/SnO₂-diatomite
Optimal Bi-phasic Solvent System γ-Valerolactone (GVL)-water (6:4, v:v) with 15 g/L ZnCl₂
Reaction Temperature & Time 170 °C for 30 minutes
Furfural Yield (Aqueous Media) 40.1%
Furfural Yield (GVL-water Media) 68.9%
Turnover Frequency (TOF) 2.98 h⁻¹
Catalyst Recyclability 5 cycles with a productivity of 15.6 g furfural/(g solid acid·day)

Detailed Experimental Protocol

This protocol outlines the steps for the one-pot conversion of corncob to furfural using the co-catalysis system in a bi-phasic medium [1].

  • Catalyst Preparation: Synthesize the solid acid catalyst SO₄²⁻/SnO₂-diatomite. The diatomite acts as a support for SnO₂, which is then functionalized with sulfate groups.
  • Reaction Setup:
    • Charge the reaction vessel with the ground corncob biomass.
    • Add the co-catalyst system: 0.5 wt% dilute hydrochloric acid (HCl) and 3.6 wt% of the prepared SO₄²⁻/SnO₂-diatomite solid acid catalyst relative to the corncob mass.
    • Add the bi-phasic solvent system, composed of γ-valerolactone (GVL) and water in a 6:4 volume-to-volume ratio.
    • Introduce 15 g/L of ZnCl₂ to the mixture.
  • Reaction Execution:
    • Seal the reaction vessel and heat the mixture to 170 °C with continuous stirring.
    • Maintain this temperature for a reaction time of 30 minutes.
  • Product Recovery & Catalyst Recycling:
    • After the reaction, separate the liquid product mixture containing furfural from the solid residue and catalyst.
    • The SO₄²⁻/SnO₂-diatomite catalyst can be recovered, typically through filtration, washed, and potentially reactivated for reuse. The study confirmed its stability over five reaction cycles with consistent productivity.

Experimental Workflow Diagram

The following Graphviz DOT script generates a flowchart that visualizes the experimental protocol described above. The diagram provides a clear, logical overview of the entire process, from preparation to recycling.

experimental_workflow start Start: Corncob Biomass prep Catalyst/Reagent Preparation start->prep reaction One-Pot Reaction (170°C, 30 min) prep->reaction Charge Reactor separation Phase Separation reaction->separation harvest Furfural Harvest separation->harvest Liquid Phase recycle Catalyst Recycling separation->recycle Solid Phase end End: Furfural Product harvest->end cat_sub Catalyst System: 0.5 wt% HCl + 3.6 wt% SO₄²⁻/SnO₂-diatomite cat_sub->reaction Add solvent Solvent System: GVL/Water (6:4 v:v) + 15 g/L ZnCl₂ solvent->reaction Add

Diagram Title: One-Pot Furfural Production Experimental Workflow

Key Insights and Mechanism

The high efficiency of this co-catalysis system stems from the synergistic action of the two catalysts [1]. Dilute hydrochloric acid effectively hydrolyzes the hemicellulose in corncob to release xylose. The solid acid catalyst SO₄²⁻/SnO₂-diatomite then efficiently drives the dehydration of xylose into furfural. The use of the GVL-water bi-phasic system is crucial, as furfural partitions preferentially into the GVL phase, protecting it from further degradation in the aqueous environment and thereby significantly boosting the final yield.

References

Application Notes: Sustainable Production of Furyl Hydroxymethyl Ketone from Biomass

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Furyl hydroxymethyl ketone (FHK), CAS 17678-19-2, is a valuable furan-based chemical with a molecular formula of C6H6O3 and a molecular weight of 126.11 g/mol [1]. It serves as a versatile synthesis reagent for pharmaceuticals and bioactive molecules, including 3-iodocoumarins and quinoxalines [1]. Notably, it is a crucial intermediate in the production of the antibiotic cefuroxime [2].

Transitioning from conventional production methods to sustainable, biomass-derived routes is critical for reducing reliance on fossil resources. This note details a novel one-pot chemobiological cascade strategy for synthesizing FHK directly from corncob, aligning with green chemistry principles by using renewable raw materials and operating under mild conditions [2].

Strategic Overview: The Cascade Concept

Traditional chemical synthesis of FHK from cellulose or cellobiose often suffers from limitations such as low yields (12-32%), high energy consumption, and the need for strong acids or bases [2]. The presented cascade strategy overcomes these hurdles by integrating two catalytic steps:

  • Chemocatalysis: Conversion of corncob biomass to furfural (FAL) using a solid acid catalyst.
  • Biocatalysis: Selective hydroxymethylation of FAL to FHK using an engineered whole-cell biocatalyst [2].

This approach enhances selectivity, minimizes waste, and improves overall process efficiency.

Experimental Protocols

Protocol 1: Preparation of Recombinant E. coli SMPDC Biocatalyst

This protocol describes the creation of the engineered biocatalyst expressing a pyruvate decarboxylase (PDC) fused to a SUMO tag, which is crucial for the synthesis of FHK [2].

  • Objective: To express and prepare the recombinant E. coli SMPDC cells for the biocatalytic conversion of FAL and formaldehyde to FHK.
  • Materials & Equipment:
    • Plasmid for expressing SUMO-PDC fusion protein
    • E. coli host strain (e.g., BL21)
    • Isopropyl β-D-1-thiogalactopyranoside (IPTG)
    • Kanamycin disulfate salt
    • Luria-Bertani (LB) medium
    • Centrifuge, shaker incubator, sonicator
  • Step-by-Step Procedure:
    • Transformation: Introduce the expression plasmid into the E. coli host cells.
    • Culture Inoculation: Grow the transformed cells in LB medium supplemented with kanamycin (30 μg/mL) at 37°C.
    • Protein Induction: When the OD600 reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1 mM.
    • Cell Harvesting: Incubate the culture for an additional 20 hours at 16°C. Harvest the cells by centrifugation (4°C, 10 min at 6000 ×g).
    • Cell Wash: Wash the cell pellet twice with 50 mM phosphate buffer (pH 7.0).
    • Biocatalyst Storage: The resulting cell pellet, designated as SMPDC cells, can be used directly as a wet paste or stored for future biocatalytic reactions [2].
Protocol 2: One-Pot Chemobiocatalytic Synthesis of FHK from Corncob

This is the core procedure for converting raw biomass directly into FHK in a single pot.

  • Objective: To synthesize FHK from corncob via a tandem catalytic process.
  • Materials & Equipment:
    • Corncob powder (60 mesh)
    • Solid acid chemocatalyst, SG(SiO2) [2]
    • Prepared SMPDC wet cells
    • Formaldehyde (HCHO)
    • Thiamine diphosphate (ThDP)
    • MgSO4
    • Tween 80
    • Phosphate buffer (100 mM, pH 7.0)
    • High-pressure reactor, orbital shaker, HPLC or GC-MS for analysis
  • Step-by-Step Procedure:
    • Chemocatalytic Step: Charge the reactor with corncob powder and the SG(SiO2) chemocatalyst in a 5:1 (w/w) ratio. Add 5 mL of water per 100 mg of biomass.
    • Furfural Production: React the mixture at 170°C for 30 minutes to convert hemicellulose components into furfural (FAL).
    • System Adjustment: Cool the reaction mixture. Adjust the pH to 7.0 using 100 mM phosphate buffer.
    • Biocatalytic Step Addition: To the same pot, add the SMPDC wet cells (30 g/L), ThDP (0.3 mM), MgSO4 (1.0 mM), and Tween 80 (0.2% w/v).
    • Hydroxymethylation: Add formaldehyde (200 mM) and incubate the reaction at 30°C with shaking at 180 rpm for 12 hours.
    • Product Recovery: Terminate the reaction by centrifugation. Extract FHK from the supernatant and purify it via extraction or chromatography [2].

Data & Optimization

The following tables consolidate key quantitative data and optimized parameters from the research to guide experimental replication and optimization.

Table 1: Optimization of Biocatalytic Hydroxymethylation Reaction Parameters [2]

Parameter Investigated Range Optimal Value Impact on FHK Synthesis
Temperature 20 - 40 °C 30 °C Higher temperatures increase reaction rate but can deactivate the enzyme.
pH 5.0 - 9.0 7.0 Maximum activity of SMPDC cells observed at neutral pH.
Formaldehyde Loading 100 - 300 mM 200 mM Essential substrate; excess can lead to side reactions.
ThDP (Cofactor) 0.1 - 0.5 mM 0.3 mM Absolute requirement for PDC enzyme activity.
Mg²⁺ Dosage 0.5 - 2.0 mM 1.0 mM Acts as a stabilizer and activator for the enzyme.
Surfactant Various types Tween 80 (0.2% w/v) Enhves substrate availability and overall yield.

Table 2: Performance Summary of the Cascade Process [2]

Metric Performance Notes
FAL Concentration Tolerated Up to 200 mM Demonstrates robustness of the SMPDC biocatalyst.
FHK Yield from FAL ~97% Under optimized bioreaction conditions.
Overall FHK Yield from Corncob Data not specified Successful conversion demonstrated in one-pot system.
Key Advantage Mild conditions (30°C, pH 7.0) Contrasts with high temperatures (135-170°C) of chemical routes.

Workflow and Pathway Visualization

The following diagrams illustrate the overall strategy and experimental workflow.

Biomass Corncob Biomass Chemo Chemocatalytic Step Solid Acid Catalyst (SG(SiO₂)) 170°C, 30 min Biomass->Chemo Furfural Furfural (FAL) Bio Biocatalytic Step E. coli SMPDC Cells Formaldehyde, 30°C, pH 7.0 Furfural->Bio FHK This compound (FHK) Chemo->Furfural Bio->FHK

Cascade Strategy for FHK Production

Start Start Experiment PrepCat Prepare SMPDC Biocatalyst (Protocol 1) Start->PrepCat SetupPot Set Up One-Pot Reactor Corncob + SG(SiO₂) Catalyst + H₂O PrepCat->SetupPot ChemStep Execute Chemocatalytic Step 170°C for 30 min SetupPot->ChemStep Adjust Cool and Adjust System pH to 7.0 with Buffer ChemStep->Adjust AddBio Add Biocatalytic Components SMPDC cells, ThDP, Mg²⁺, Tween 80 Adjust->AddBio BioStep Execute Biocatalytic Step Add HCHO, 30°C, 12h, 180 rpm AddBio->BioStep Analyze Analyze and Recover FHK Centrifugation, Extraction, HPLC/GC-MS BioStep->Analyze End End Analyze->End

Experimental Workflow Protocol

Conclusion and Significance

The one-pot chemobiological cascade strategy represents a significant advancement in the sustainable production of FHK. By integrating solid acid chemocatalysis with a robust, engineered biocatalyst, this method achieves high yields under mild, environmentally friendly conditions [2]. This protocol provides researchers and scientists with a practical framework for producing high-value chemicals from renewable biomass, supporting greener manufacturing practices in the pharmaceutical and chemical industries.

References

Comprehensive Application Notes and Protocols: Synthesis and Development of Cefuroxime Antibiotic via FHK Intermediate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cefuroxime and its Clinical Importance

Cefuroxime is a second-generation broad-spectrum cephalosporin antibiotic that has been widely used in clinical practice since its initial development in the 1970s. This β-lactam antibiotic demonstrates enhanced stability against bacterial β-lactamases compared to first-generation cephalosporins, making it effective against a broader range of gram-positive and gram-negative bacteria. Cefuroxime's molecular structure consists of a β-lactam ring fused to a dihydrothiazine ring, with specific side chains that confer both its antimicrobial activity and resistance to enzymatic degradation. The antibiotic works by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the third and final stage of bacterial cell wall synthesis. This inhibition leads to cell lysis mediated by bacterial autolytic enzymes, resulting in a bactericidal effect. [1]

The clinical applications of cefuroxime are extensive, encompassing treatment of respiratory tract infections (including acute bacterial exacerbations of chronic bronchitis, pneumonia, and tonsillitis), skin and soft tissue infections, urinary tract infections, gonorrhea, early Lyme disease, and various other bacterial infections. Cefuroxime is also commonly administered as surgical prophylaxis to prevent postoperative infections. The antibiotic is available in multiple formulations, including oral tablets, injectable solutions, and suspensions, providing flexibility in administration based on patient needs and infection severity. Cefuroxime axetil, the prodrug form, was specifically developed to enhance oral bioavailability, as the parent compound suffers from limited gastrointestinal absorption when administered orally. This prodrug approach allows for effective oral therapy, making cefuroxime a versatile option for both hospital and community settings. [1] [2]

Table 1: Key Characteristics of Cefuroxime

Property Description
Chemical Formula C₁₆H₁₆N₄O₈S
Molecular Weight 424.385 g/mol
Mechanism of Action Inhibition of bacterial cell wall synthesis via binding to penicillin-binding proteins
Spectrum of Activity Broad-spectrum including Gram-positive and Gram-negative bacteria
Administration Routes Oral, intravenous, intramuscular
Protein Binding 50%
Half-life Approximately 80 minutes (IV/IM)

Synthetic Methodology for Cefuroxime Intermediate

Chemical Synthesis Pathways

The synthesis of cefuroxime involves multistep chemical processes that require precise control of reaction conditions and high-purity starting materials. One patented method describes the preparation of cefuroxime through a reaction between cefuroxime axetil and an alkaline alkoxide in specific solvent systems. The process begins with dissolving cefuroxime axetil in a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dichloromethane, followed by the addition of an alkaline alkoxide solution. The reaction proceeds at controlled temperatures, typically between -20°C to 30°C, with constant stirring to ensure complete conversion. The alkaline alkoxide, which may include sodium methoxide or sodium ethoxide, facilitates the hydrolysis and rearrangement necessary to form the active cefuroxime molecule. Following the reaction, the mixture is neutralized with an acid such as hydrochloric acid, and cefuroxime is precipitated out of solution using appropriate antisolvents. The resulting product is then isolated through filtration, washed with solvents like tetrahydrofuran or ethyl acetate, and dried under vacuum to yield pure cefuroxime. [3]

An alternative synthetic approach described in patent literature involves a one-pot synthesis method for cefuroxime acid. This method utilizes 7β-aminocephalosporanic acid (7-ACA) as the starting material, which undergoes acylation with (Z)-2-furyl-2-methoxyiminoacetic acid derivatives. The reaction is carried out in a mixture of water and water-miscible organic solvents such as acetone, methanol, or ethanol, with the pH carefully maintained between 5.0-7.0 using sodium bicarbonate or ammonium acetate as buffers. The temperature is controlled between 0-25°C throughout the reaction, which typically completes within 2-6 hours. The crystallization process is initiated by adjusting the pH to the isoelectric point of cefuroxime (approximately pH 3.5) using hydrochloric acid, followed by slow addition of antisolvents to promote crystal formation. The crystals are then collected, washed with cold water and organic solvents, and dried under vacuum to obtain cefuroxime with high purity (>98.5% by HPLC). This method offers advantages in terms of yield optimization and reduction of byproducts, making it suitable for industrial-scale production. [4]

Process Optimization and Yield Improvement

Reaction parameter optimization is critical for maximizing yield and purity in cefuroxime synthesis. Studies have demonstrated that the choice of solvent system significantly impacts the reaction kinetics and product quality. Mixed solvent systems comprising water with polar solvents like acetone or tetrahydrofuran in ratios between 1:1 to 1:3 (v/v) have been shown to provide optimal solubility for reactants while facilitating subsequent crystallization. The temperature control during the acylation reaction is particularly important, as excessive heat can lead to degradation of the β-lactam ring and formation of impurities. Maintaining the reaction temperature below 25°C throughout the process helps preserve the integrity of the cephalosporin nucleus and improves overall yield. [4]

The purification and isolation steps also require careful optimization to ensure consistent product quality. Crystallization conditions including pH adjustment rate, cooling profile, and solvent composition significantly influence crystal morphology, purity, and filterability. Implementing a controlled pH reduction from neutral to acidic conditions (pH 7.0 to 3.5) over 30-60 minutes, followed by gradual cooling from room temperature to 0-5°C, promotes the formation of uniform crystals with high purity. Additionally, washing protocols using solvent mixtures such as ethanol-water or acetone-water effectively remove residual reactants and byproducts without significant product loss. These optimized procedures typically yield cefuroxime with chemical purity exceeding 98.5% and isolated yields of 75-85%, meeting pharmaceutical quality standards for antibiotic preparations. [4]

Table 2: Comparison of Synthetic Approaches for Cefuroxime

Parameter Alkoxide Method One-Pot Synthesis
Starting Material Cefuroxime axetil 7-ACA
Key Reagents Alkaline alkoxide (e.g., NaOMe) in polar aprotic solvents (Z)-2-furyl-2-methoxyiminoacetic acid derivatives
Reaction Conditions -20°C to 30°C, anhydrous environment 0-25°C, aqueous-organic mixed solvent system
Reaction Time 2-4 hours 2-6 hours
Purification Method Precipitation and filtration Crystallization at isoelectric point
Typical Yield 70-80% 75-85%
Key Advantages Simplified purification process Fewer intermediate steps, higher purity

Bioavailability Enhancement Strategies

Prodrug Development: Cefuroxime Axetil

The oral bioavailability of cefuroxime is significantly limited due to its poor permeability across the gastrointestinal tract. To address this challenge, researchers developed cefuroxime axetil, an ester prodrug that demonstrates markedly improved absorption characteristics. The axetil moiety increases the lipophilicity of the molecule, facilitating its passage through the intestinal membrane. Once absorbed, nonspecific intestinal esterases rapidly hydrolyze the prodrug, releasing active cefuroxime into the systemic circulation. This strategic modification enhances the absolute oral bioavailability from approximately 37% when taken fasting to 52% when administered with food, making oral therapy feasible for a wide range of community-acquired infections. The presence of food, particularly fatty meals, further enhances absorption by prolonging gastrointestinal transit time and stimulating biliary and pancreatic secretions that aid in prodrug dissolution and hydrolysis. [1] [5]

The development of cefuroxime axetil presented several formulation challenges related to its physicochemical properties. The prodrug exists in multiple crystalline forms with different dissolution characteristics and stability profiles. The amorphous form demonstrates superior bioavailability but presents greater stability concerns compared to crystalline forms. To address this, pharmaceutical scientists have developed specialized solid dispersion systems and micronization techniques to optimize dissolution rates while maintaining chemical stability. These formulation strategies, combined with appropriate packaging that protects against moisture, have resulted in cefuroxime axetil products with adequate shelf life and consistent performance. The success of cefuroxime axetil as an oral prodrug has established it as a first-line treatment for various respiratory and soft tissue infections, often serving as step-down therapy following initial intravenous cefuroxime sodium in hospitalized patients. [5]

Organic Salt Formulations

Recent advances in pharmaceutical salt formation have led to the development of organic salts of cefuroxime with improved physicochemical properties. Researchers have prepared several novel organic salts by combining cefuroxime as an anion with various pyridinium and imidazolium cations. These salts are synthesized through a buffer-assisted neutralization methodology, reacting cefuroxime with the corresponding cation hydroxides in aqueous medium at controlled temperatures. The reaction typically involves dispersing cefuroxime in distilled water with ammonium bicarbonate as a buffer, followed by dropwise addition of the cation hydroxide solution at 0°C with continuous stirring. The resulting solution is then evaporated under reduced pressure at 40°C and dried under high vacuum for 24 hours to obtain the solid organic salts. This approach has yielded compounds with significantly enhanced water solubility—up to 200 times greater than pure cefuroxime—while maintaining antimicrobial activity against relevant pathogens. [5]

The selection of appropriate counterions enables precise modulation of cefuroxime's physicochemical properties. Salts incorporating cations with longer alkyl chains (e.g., decylpyridinium, cetylpyridinium) demonstrate increased lipophilicity and altered biodistribution patterns, while those with shorter chains maintain predominantly hydrophilic characteristics. However, cytotoxicity studies on murine fibroblasts (3T3 cells) have revealed that salts with longer alkyl chain cations exhibit higher cytotoxicity, necessitating careful balance between improved bioavailability and safety profiles. Among the various salts tested, the compound [PyC10Py][CFX]₂, containing a decanediylbispyridinium cation, has shown particularly promising characteristics with retained antibacterial activity against E. coli, P. aeruginosa, and B. subtilis, along with substantially improved solubility. These organic salts represent a versatile platform for cefuroxime formulation, potentially enabling new administration routes and improved therapeutic outcomes. [5]

Table 3: Properties of Cefuroxime Organic Salts

Salt Formula Cation Description Water Solubility Enhancement Antibacterial Activity Retention Cytotoxicity Profile
[PyC6][CFX] Hexylpyridinium 8x Reduced against tested strains Low cytotoxicity
[PyC10][CFX] Decylpyridinium 45x Reduced against tested strains Moderate cytotoxicity
[PyC16][CFX] Cetylpyridinium 120x Reduced against tested strains Higher cytotoxicity
[PyC10Py][CFX]₂ Decanediylbispyridinium 200x Retained against E. coli, P. aeruginosa, B. subtilis Moderate cytotoxicity
[C16MIm][CFX] Cetylmethylimidazolium 150x Reduced against tested strains Higher cytotoxicity

Quality Control and Analytical Characterization

Spectroscopic Analysis Methods

Comprehensive characterization of cefuroxime and its intermediates requires the application of multiple analytical techniques to verify chemical structure, assess purity, and identify potential impurities. Nuclear magnetic resonance (NMR) spectroscopy serves as a primary tool for structural elucidation, with ¹H and ¹³C NMR providing detailed information about the molecular framework and functional groups. For cefuroxime, characteristic NMR signals include the furanyl ring protons between δ 6.5-7.5 ppm, the methoxyimino group at approximately δ 4.0 ppm, and distinctive chemical shifts for the β-lactam and dihydrothiazine ring systems. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC further facilitate the assignment of proton and carbon resonances and verification of molecular connectivity. Additionally, Fourier transform infrared (FTIR) spectroscopy provides valuable information about functional groups through their vibrational signatures, with key absorptions appearing at approximately 1770 cm⁻¹ (β-lactam C=O stretch), 1740 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide I), and 1540 cm⁻¹ (amide II). These spectroscopic fingerprints are essential for both identity confirmation and detection of structural deviations. [5]

Mass spectrometric analysis complements spectroscopic data by providing precise molecular weight determination and fragmentation patterns that further confirm the chemical structure. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) typically shows the protonated molecular ion [M+H]⁺ at m/z 425.0 for cefuroxime, with characteristic fragment ions resulting from cleavage of the β-lactam ring, loss of the carbamate group, and fragmentation of the side chain. For organic salts, ESI-MS confirms both the cefuroxime anion and the organic cation through their respective mass-to-charge ratios. Elemental analysis (CHNS) provides additional validation of chemical composition, with experimental results required to match theoretical values within ±0.4% for each element. This multi-technique analytical approach ensures comprehensive characterization of cefuroxime compounds and provides the foundation for establishing quality control specifications for pharmaceutical development. [5]

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) represents the primary method for assessing the purity of cefuroxime and related compounds, with specific system suitability criteria to ensure analytical validity. The HPLC method typically employs a reverse-phase C18 column (250 × 4.6 mm, 5 μm particle size) maintained at 25-30°C, with mobile phases consisting of mixtures of aqueous buffers (e.g., phosphate or acetate) and organic modifiers such as acetonitrile or methanol. Gradient elution programs are often necessary to achieve adequate separation of cefuroxime from its related substances, with total run times typically between 20-30 minutes. Detection is performed using UV spectrophotometry at wavelengths around 280 nm, where cefuroxime demonstrates strong absorption. The method must demonstrate specificity, with baseline separation between cefuroxime and all known impurities, as well as accuracy (recovery of 98-102%), precision (RSD < 2%), and linearity (R² > 0.999) across the validated concentration range. [4]

Acceptance criteria for cefuroxime quality control are established based on regulatory requirements and stability considerations. According to pharmacopeial standards, cefuroxime intended for pharmaceutical use should have a purity of not less than 98.5% by HPLC, with individual identified impurities limited to 0.5% and total impurities not exceeding 2.0%. Specific impurities that must be monitored include degradation products such as the β-lactam ring-opened form, decarboxylated compounds, and dimeric derivatives. Additionally, residual solvents from the manufacturing process must be controlled according to ICH guidelines, with particular attention to Class 2 solvents like dichloromethane, DMF, and tetrahydrofuran, which have strict limits of 600 ppm, 880 ppm, and 720 ppm, respectively. Stability-indicating methods are essential for monitoring product quality over time, requiring demonstration that the method can accurately quantify cefuroxime in the presence of degradation products formed under stress conditions (acid, base, oxidation, heat, and light). These comprehensive analytical controls ensure the safety, efficacy, and consistency of cefuroxime pharmaceutical products. [4]

Antibiotic Resistance and Bacterial Signaling Networks

Molecular Mechanisms of Resistance

Bacteria have evolved multiple resistance mechanisms to counteract the antibacterial effects of cefuroxime and other β-lactam antibiotics. The primary resistance mechanism involves the production of β-lactamase enzymes that hydrolyze the β-lactam ring, rendering the antibiotic ineffective. While cefuroxime demonstrates enhanced stability against many β-lactamases compared to earlier cephalosporins, extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases can still confer resistance in certain bacterial strains. Additional resistance mechanisms include alterations in penicillin-binding proteins (PBPs) that reduce antibiotic binding affinity, decreased bacterial permeability through downregulation of porin channels, and enhanced efflux pump activity that actively exports antibiotics from the bacterial cell. These mechanisms can occur individually or in combination, leading to multidrug-resistant phenotypes that pose significant challenges in clinical settings. Understanding these resistance pathways is essential for developing strategies to preserve cefuroxime's efficacy and combat resistant infections. [6]

G Bacterial Antibiotic Resistance Mechanisms and Signaling Pathways cluster_signaling Quorum Sensing Systems cluster_resistance Resistance Mechanisms Antibiotic Antibiotic Exposure Resistance Antibiotic Resistance Antibiotic->Resistance Selective Pressure BetaLactamase β-Lactamase Production Resistance->BetaLactamase Enzymatic Inactivation AlteredPBPs Altered PBPs Resistance->AlteredPBPs Target Modification EffluxPumps Efflux Pump Activation Resistance->EffluxPumps Antibiotic Efflux BiofilmFormation Biofilm Formation Resistance->BiofilmFormation Physical Barrier Permeability Reduced Permeability Resistance->Permeability Reduced Uptake Signaling Bacterial Signaling Networks Signaling->Resistance Modulates AHL AHL Signaling AHL->EffluxPumps Induces Expression AHL->BiofilmFormation Regulates AI2 AI-2 Signaling AI2->BiofilmFormation Enhances AIP AIP Signaling AIP->BetaLactamase Coordinates Expression DSF DSF Signaling DSF->EffluxPumps Activates

Interfering with Resistance Signaling

Strategic disruption of bacterial signaling networks represents a promising approach for combating antibiotic resistance and extending the useful lifespan of existing antibiotics like cefuroxime. Several strategies have been investigated for interfering with quorum sensing systems, including the use of synthetic analogs that competitively inhibit signal reception, enzymes that degrade signaling molecules, and antibodies that neutralize autoinducers. For instance, furanone C-30, a synthetic derivative of natural furanones produced by marine algae, has been shown to inhibit the LasI/R AHL system in Pseudomonas aeruginosa, reducing biofilm formation and restoring susceptibility to tobramycin. Similarly, triclosan can inhibit the acyl carrier protein reductase (FabI) involved in AHL precursor synthesis, thereby reducing signal molecule production and diminishing resistance regulation. These quorum quenching approaches can potentially resensitize resistant bacterial strains to cefuroxime and other β-lactam antibiotics. [6]

Experimental Protocols

Synthesis of Cefuroxime Acid

Protocol Objective: To synthesize high-purity cefuroxime acid from 7β-aminocephalosporanic acid (7-ACA) via acylation reaction. [4]

Materials and Equipment:

  • 7β-aminocephalosporanic acid (7-ACA), pharmaceutical grade
  • (Z)-2-furyl-2-methoxyiminoacetic acid derivative (FHK intermediate)
  • Sodium bicarbonate (NaHCO₃) or ammonium acetate (CH₃COONH₄)
  • Hydrochloric acid (HCl), 1M and 6M solutions
  • Acetone, methanol, ethanol (HPLC grade)
  • Deionized water
  • Ammonium bicarbonate (NH₄HCO₃)
  • Round-bottom flasks (500 mL, 1 L)
  • Mechanical stirrer with temperature control
  • pH meter with combination electrode
  • Vacuum filtration setup
  • Vacuum oven or desiccator
  • Ice-water bath
  • Rotary evaporator

Procedure:

  • Reaction Mixture Preparation:

    • Dissolve 7-ACA (50 g, 0.184 mol) in a mixture of deionized water (250 mL) and acetone (125 mL) in a 1 L round-bottom flask.
    • Add sodium bicarbonate (31 g, 0.369 mol) or ammonium acetate (28.5 g, 0.369 mol) to the solution while maintaining temperature at 0-5°C using an ice-water bath.
    • Stir the mixture until complete dissolution occurs (approximately 15-20 minutes).
  • Acylation Reaction:

    • Dissolve the FHK intermediate (45.2 g, 0.202 mol) in acetone (150 mL) in a separate flask.
    • Add the FHK solution dropwise to the 7-ACA suspension over 30 minutes while maintaining temperature below 10°C and constant stirring at 200-300 rpm.
    • After complete addition, continue stirring for 4-6 hours while allowing the temperature to gradually rise to 20-25°C.
    • Monitor reaction progress by HPLC, sampling every hour until 7-ACA content is below 1%.
  • Isolation and Crystallization:

    • After reaction completion, adjust pH to 3.4-3.6 using 6M HCl added dropwise with efficient stirring.
    • Continue stirring for additional 30 minutes to promote crystallization.
    • Cool the suspension to 0-5°C and maintain for 1 hour to complete crystallization.
  • Purification:

    • Collect crystals by vacuum filtration using Buchner funnel.
    • Wash the filter cake with cold deionized water (100 mL) followed by cold acetone (50 mL).
    • Dry the product in a vacuum oven at 40°C for 6-8 hours or until constant weight is achieved.

Yield and Quality Assessment:

  • Expected yield: 75-85% (approximately 62-70 g)
  • Purity by HPLC: >98.5%
  • Appearance: White to off-white crystalline powder
  • Confirm identity by ¹H NMR and FTIR spectroscopy
Preparation of Cefuroxime Organic Salts

Protocol Objective: To synthesize cefuroxime organic salts with improved solubility characteristics. [5]

Materials and Equipment:

  • Cefuroxime acid, pharmaceutical grade
  • Cation halide salts (e.g., hexylpyridinium bromide, decylpyridinium bromide)
  • Amberlyst A-26 ion-exchange resin in hydroxide form
  • Methanol, ethanol (HPLC grade)
  • Ammonium bicarbonate (NH₄HCO₃)
  • Deionized water
  • Round-bottom flasks (100 mL, 250 mL)
  • Magnetic stirrer with temperature control
  • Vacuum filtration setup
  • Rotary evaporator
  • High vacuum pump
  • Ice-water bath

Procedure:

  • Cation Hydroxide Preparation:

    • Dissolve cation halide salt (10 mmol) in methanol (10-20 mL) in a 100 mL flask.
    • Add Amberlyst A-26 resin (approximately 12.5 mL, 0.8 eq/mL capacity) in hydroxide form to the solution.
    • Stir the mixture for 1 hour at room temperature.
    • Filter the solution to remove resin, and wash the resin thoroughly with fresh methanol (3 × 10 mL).
  • Cefuroxime Solution Preparation:

    • Disperse cefuroxime acid (4.24 g, 10 mmol) in deionized water (20 mL) in a 250 mL round-bottom flask.
    • Add ammonium bicarbonate (0.79 g, 10 mmol) under stirring until complete dissolution occurs.
  • Salt Formation:

    • Cool the cefuroxime solution to 0°C using an ice-water bath.
    • Add the cation hydroxide solution dropwise to the stirred cefuroxime solution over 15 minutes.
    • Continue stirring for 15 minutes after complete addition.
  • Isolation:

    • Remove solvents using a rotary evaporator at 40°C.
    • Dry the resulting solid under high vacuum (0.1-1 mmHg) for 24 hours.
    • Characterize the product by ¹H NMR, ¹³C NMR, FTIR, and ESI-MS.

Quality Control Parameters:

  • Yield: >95%
  • Water solubility: Determine by preparing saturated solutions at 37°C
  • Cytotoxicity: Evaluate on 3T3 murine fibroblasts using MTT assay
  • Antimicrobial activity: Test against E. coli, P. aeruginosa, and B. subtilis using broth microdilution method

Conclusion and Future Perspectives

The synthesis and development of cefuroxime via the FHK intermediate represents a well-established process that continues to evolve through ongoing research and technological advancements. The chemical synthesis pathways described in these application notes provide robust methods for producing high-purity cefuroxime suitable for pharmaceutical applications. The development of cefuroxime axetil as an oral prodrug was a significant milestone that expanded the clinical utility of this important antibiotic, while more recent innovations in organic salt formation offer promising avenues for further enhancing solubility and bioavailability. The comprehensive analytical methods outlined ensure rigorous quality control and facilitate the characterization of new cefuroxime derivatives. As antibiotic resistance continues to pose significant challenges to global health, understanding the molecular mechanisms of resistance and the role of bacterial signaling networks becomes increasingly important for preserving the efficacy of existing antibiotics. [1] [5] [4]

Future research directions for cefuroxime development should focus on several key areas. First, continued optimization of synthetic methodologies to improve efficiency, reduce environmental impact, and lower production costs remains important. Green chemistry approaches, including the use of alternative solvents and catalytic methods, could significantly enhance the sustainability of cefuroxime manufacturing. Second, the exploration of novel formulation strategies, including nanoparticle-based delivery systems and combination products with resistance-modifying agents, may further enhance the therapeutic profile of cefuroxime. Third, expanded surveillance of resistance patterns and mechanisms will inform the optimal clinical use of cefuroxime and guide the development of next-generation derivatives. Finally, the integration of metabolic engineering approaches with traditional chemical synthesis may open new possibilities for producing cefuroxime intermediates through biocatalytic routes, potentially offering more selective and environmentally friendly manufacturing processes. These multidisciplinary approaches will ensure that cefuroxime remains a valuable therapeutic option in the ongoing battle against bacterial infections. [5] [7] [4]

References

Synthesis of Furyl Hydroxymethyl Ketone (FHK) from Cellulose via Zinc Chloride-Mediated Degradation: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The transition from fossil resources to renewable biomass for chemical production is a cornerstone of sustainable science. Cellulose, the most abundant form of biomass, is a prime target for the production of valuable feedstock chemicals [1] [2]. Among these, Furyl Hydroxymethyl Ketone (FHK) is a high-value biofuran derivative, notably as a key intermediate in the synthesis of the antibiotic cefuroxime [3]. Traditional chemical synthesis routes for FHK from cellulose often involve harsh conditions and result in modest yields. These protocols detail two advanced methodologies for FHK production: a direct zinc chloride chemical degradation and a innovative one-pot chemobiological cascade strategy, which offers a greener and more efficient alternative [3].

Background and Significance

Zinc Chloride as a Cellulose Solvent and Catalyst

Zinc chloride (ZnCl₂) plays a dual role in cellulose processing. When used in concentrated aqueous solutions (typically >65% mass fraction), it acts as a powerful direct solvent for cellulose. The mechanism involves Zn²⁺ ions coordinating with oxygen atoms on the cellulose hydroxyl groups, effectively disrupting the extensive intra- and intermolecular hydrogen bonding network that gives cellulose its recalcitrance [4]. This process swells the cellulose fibers and penetrates the crystalline structure, leading to dissolution under moderate temperatures (85-100°C). This dissolution is a critical pre-treatment step that enhances subsequent chemical reactions [4].

Beyond solubilization, ZnCl₂ also functions as an effective catalyst for the thermal degradation of cellulose. The addition of ZnCl₂ significantly lowers the decomposition temperature of cellulose. While pure cellulose degrades around 338-354°C, the introduction of 0.5 mol of ZnCl₂ per glucose unit can lower the initial degradation temperature to a range of 192-238°C [1] [2]. This facilitated breakdown promotes the formation of key furan intermediates.

FHK as a Strategic Target

FHK is an α-hydroxyketone, a functional group that is highly valuable in organic synthesis, particularly in the production of pharmaceuticals and bioactive molecules [3]. Its significance is underscored by its role as a precursor to furan ammonium salts, which are essential intermediates in manufacturing the antibiotic cefuroxime [3]. Developing efficient and sustainable routes to FHK from abundant cellulose aligns with the principles of green chemistry and biorefinery.

Protocol 1: Direct Chemical Synthesis of FHK from Cellulose using ZnCl₂

This protocol describes the direct conversion of cellulose to FHK using a high-loading ZnCl₂ system under microwave irradiation, as adapted from literature [3].

Materials
  • Cellulose source: Microcrystalline cellulose (MCC) or filter paper (e.g., Whatman No. 1)
  • Reagent: Anhydrous zinc chloride (ZnCl₂, ACS grade)
  • Equipment: Microwave reactor capable of maintaining 135°C and 600W power
Step-by-Step Procedure
  • Preparation of ZnCl₂/Cellulose Mixture:

    • Prepare a 70.0 wt% aqueous solution of ZnCl₂.
    • Mix the ZnCl₂ solution with cellulose to achieve a homogeneous paste. Ensure thorough impregnation.
  • Microwave-Assisted Reaction:

    • Transfer the mixture to a sealed microwave reactor vessel.
    • Heat the mixture to 135°C under 600W microwave power.
    • Maintain the reaction for 300 seconds (5 minutes).
  • Product Recovery:

    • After reaction, quench the mixture with cold deionized water.
    • Extract FHK using a suitable organic solvent (e.g., ethyl acetate).
    • Purify the crude product using column chromatography.
Data and Yield Optimization

Table 1: Key Reaction Parameters and Yield for Direct FHK Synthesis

Parameter Value Variation Impact
ZnCl₂ Concentration 70.0 wt% Lower concentrations reduce cellulose dissolution and degradation efficiency [4].
Reaction Temperature 135 °C Higher temperatures may promote side products like furfural and HMF [1].
Reaction Time 300 s Optimized for microwave conditions; longer times can lead to decreased yields [1].
Reported FHK Yield 12.0 mol% (from cellulose) Yield is based on glucose units of cellulose [3].

Protocol 2: One-Pot Chemobiological Cascade for FHK Synthesis from Corncob

This advanced protocol leverages a tandem strategy, first converting corncob to furfural (FAL) using a solid acid catalyst, followed by a biocatalytic hydroxymethylation to FHK [3]. This method achieves a significantly higher overall yield.

Materials
  • Biomass: Corncob powder
  • Chemocatalyst: SG(SiO₂) solid acid catalyst
  • Biocatalyst: Recombinant E. coli SMPDC cells expressing pyruvate decarboxylase (PDC)
  • Substrates: Formaldehyde (HCHO)
  • Cofactors: Thiamine diphosphate (ThDP), Mg²⁺
  • Buffers: Phosphate buffer (pH 7.0)
Step-by-Step Procedure
Part A: Chemocatalytic Conversion of Corncob to Furfural (FAL)
  • Reaction Setup:

    • Load corncob powder and the SG(SiO₂) solid acid catalyst into a bioreactor.
    • Add an appropriate aqueous reaction medium.
  • Hydrolysis/Dehydration:

    • Heat the mixture to 170°C and maintain for 0.5 hours.
    • This step converts hemicellulose in the corncob to furfural.
  • Furfural Collection:

    • After the reaction, separate the catalyst from the liquid filtrate.
    • The resulting filtrate contains furfural, which serves as the substrate for the next step. A yield of ~45% from corncob can be expected [3].
Part B: Biocatalytic Hydroxymethylation of FAL to FHK
  • Biocatalyst Preparation:

    • Cultivate recombinant E. coli SMPDC cells. Induce protein expression with IPTG.
    • Harvest cells and resuspend in phosphate buffer (pH 7.0).
  • Biocatalytic Reaction:

    • To the furfural-containing filtrate from Part A, add the SMPDC cell suspension.
    • Add essential cofactors: ThDP (0.2 mM) and Mg²⁺ (1.0 mM).
    • Introduce formaldehyde (e.g., 150 mM) as a co-substrate.
    • Incubate the reaction mixture at 40°C with shaking for a specified period.
  • Product Isolation:

    • Separate the cells from the reaction mixture via centrifugation.
    • Extract FHK from the supernatant and purify.
Data and Yield Optimization

Table 2: Key Parameters and Yields for the Chemobiological Cascade Process

Parameter Value Variation Impact
Furfural Yield from Corncob 45.0 % Achieved with SG(SiO₂) catalyst at 170°C for 0.5 h [3].
Optimal Biocatalysis pH 7.0
Optimal Biocatalysis Temperature 40 °C
Furfural Concentration Tolerated Up to 200 mM SMPDC cells show robust activity under inhibitory conditions [3].
Final FHK Yield from Furfural 79.2 % Greatly enhanced by the optimized two-step cascade [3].

The workflow for this cascade strategy is summarized in the following diagram:

f Start Corncob Biomass A Chemocatalysis Solid Acid Catalyst 170°C, 0.5 h Start->A Step 1 B Furfural (FAL) A->B 45% Yield C Biocatalysis Engineered E. coli SMPDC 40°C, pH 7.0 B->C Step 2 D This compound (FHK) C->D 79.2% Yield

Analysis and Discussion

Comparison of Methodologies

The one-pot chemobiological cascade (Protocol 2) represents a significant advancement over the direct chemical method (Protocol 1). It demonstrates a superior FHK yield (79.2% from furfural) and operates under milder conditions for the critical carbon-carbon bond forming step, leveraging the specificity of enzymes [3]. Furthermore, the use of a solid acid chemocatalyst (SG(SiO₂)) and an engineered biocatalyst aligns better with green chemistry principles by potentially reducing waste and enabling catalyst reuse.

The direct ZnCl₂ method, while a valuable proof of concept, produces FHK in lower yields (12.0%) alongside other degradation products like 5-hydroxymethylfurfural (HMF) and levulinic acid [1] [3]. The requirement for high ZnCl₂ loadings and the formation of by-products can complicate purification and pose environmental challenges for disposal.

Critical Factors for Success
  • ZnCl₂ Solvation: For the chemical route, complete dissolution of cellulose is crucial. Temperature and ZnCl₂ concentration must be carefully controlled as per the optimized conditions of 85°C and 85% ZnCl₂ for 210 minutes for bagasse cellulose [4].
  • Cofactor Supplementation: The high yield of the biocatalytic step is dependent on the presence of ThDP and Mg²⁺, which are essential cofactors for pyruvate decarboxylase activity [3].
  • Process Integration: The success of the cascade strategy hinges on the compatibility of the two steps. The robustness of the SMPDC cells to tolerate up to 200 mM furfural is a key enabling factor for the one-pot process [3].

Troubleshooting

Problem Possible Cause Suggested Solution
Low FHK yield in direct synthesis. Incomplete cellulose dissolution. Ensure ZnCl₂ concentration is ≥70% and pre-mix thoroughly. Increase temperature within the optimal range [4].
Low FHK yield in cascade synthesis. Low furfural concentration from first step. Verify catalyst activity and reaction conditions (time/temperature) for the chemocatalytic step [3].
Low biocatalytic activity. Check cell viability and cofactor (ThDP, Mg²⁺) concentrations. Ensure pH is maintained at 7.0 [3].
Formation of multiple by-products. Overly harsh reaction conditions. For direct synthesis, lower temperature or reduce reaction time to prevent over-degradation [1].

Conclusion

These application notes provide two validated pathways for the synthesis of the valuable pharmaceutical intermediate FHK from cellulose. The direct zinc chloride-mediated degradation offers a straightforward chemical approach, while the chemobiological cascade strategy demonstrates how integrating chemical and biological catalysis can achieve superior yields and sustainability. Researchers can select the appropriate protocol based on their available resources and desired output, using the detailed methodologies, optimized parameters, and troubleshooting guide provided to ensure successful implementation.

References

FHK pharmaceutical intermediate SMIA synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Synthesis of SMIA

This established chemical route converts 2-acetylfuran through a series of reactions into the final SMIA product.

Experimental Protocol

The synthesis follows a sequential four-step process [1]:

Step 1: Synthesis of Furylglyoxylic Acid (Furan-2-keto-acetic acid)

  • Reaction: Oxidative hydroxylation of 2-acetylfuran.
  • Procedure:
    • Charge a reactor with 2-acetylfuran, a solvent (e.g., water, acetic acid), and a metal salt catalyst.
    • Add sodium nitrite (NaNO₂) solution gradually while maintaining the temperature below 30°C.
    • Stir the reaction mixture for 4-6 hours, monitoring by TLC/HPLC for completion.
    • After reaction, adjust the pH to 2-3 with a mineral acid (e.g., HCl) to precipitate the product.
    • Filter, wash the solid with cold water, and dry under vacuum to obtain furylglyoxylic acid as a crude solid, which can be used directly in the next step [1].

Step 2: Esterification to Methyl Furylglyoxylate (Furan keto-ester)

  • Reaction: Esterification of the acid.
  • Procedure:
    • Dissolve the crude furylglyoxylic acid in an excess of methanol.
    • Slowly add concentrated sulfuric acid (H₂SO₄) as a catalyst while stirring.
    • Reflux the reaction mixture for 6-8 hours.
    • After completion, cool the mixture to room temperature and neutralize the excess acid with an alkaline solution (e.g., sodium carbonate).
    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl furylglyoxylate [1].

Step 3: O-Methyloximation to 2-Methoxyimino-2-furyl Acetic Acid

  • Reaction: Formation of the methoxyimine derivative.
  • Procedure:
    • Dissolve methyl furylglyoxylate in a suitable solvent (e.g., ethanol/water mixture).
    • Add methoxyamine hydrochloride and a base like sodium acetate to maintain a neutral pH.
    • Stir the reaction at room temperature for 10-15 hours.
    • After confirming reaction completion, acidify the mixture with HCl to pH ~2.
    • Extract the acidic product with an organic solvent.
    • Dry the organic extract and concentrate to obtain 2-Methoxyimino-2-furyl Acetic acid [1].

Step 4: Salt Formation to SMIA

  • Reaction: Conversion to the ammonium salt.
  • Procedure:
    • Dissolve the 2-Methoxyimino-2-furyl acetic acid in a mixture of ethanol and water.
    • Add an ammonia solution (e.g., alcoholic ammonia) gradually with stirring until the solution reaches pH 7-8.
    • Stir the mixture for 1-2 hours to facilitate salt formation.
    • Concentrate the solution under reduced pressure, and optionally add a anti-solvent (e.g., ethyl acetate) to precipitate the product.
    • Filter, wash the crystals with a small amount of cold ethanol, and dry under vacuum to obtain SMIA as a solid [1].
Key Chemical Synthesis Data

The table below summarizes the reaction inputs and typical performance metrics for the chemical synthesis pathway.

Step Reaction Key Reagents & Catalysts Solvent Medium Key Performance Metrics
1 Oxidation 2-Acetylfuran, NaNO₂, Metal Salt catalyst (e.g., FeCl₃, Zn salt) [1] Water, Acetic Acid [1] -
2 Esterification Furylglyoxylic Acid, H₂SO₄, Methanol [1] Methanol (excess) [1] -
3 O-Methyloximation Methyl Furylglyoxylate, Methoxyamine HCl, NaOAc [1] Ethanol/Water mixture [1] -
4 Salt Formation 2-Methoxyimino-2-furyl Acetic Acid, Ammonia solution [1] Ethanol/Water mixture [1] -

Biocatalytic Synthesis of Furan Intermediates

While a direct biocatalytic synthesis for SMIA was not detailed in the search results, a highly relevant chemobiological cascade strategy for synthesizing Furyl Hydroxymethyl Ketone (FHK) from corncob biomass has been reported [2]. FHK is a key furan derivative and α-hydroxyketone, similar to intermediates in SMIA synthesis.

Experimental Protocol for FHK Synthesis

1. Catalyst Preparation:

  • Enzyme: Recombinant E. coli cells expressing pyruvate decarboxylase (PDC), denoted as SMPDC cells [2].
  • Culture: Grow cells and induce enzyme expression with IPTG. Harvest cells by centrifugation for use as a whole-cell biocatalyst [2].

2. One-Pot Chemobiocatalytic Cascade:

  • Step A - Chemocatalysis: Convert corncob biomass to furfural (FAL) using a solid acid chemocatalyst like SG(SiO₂) at 170°C for 30 minutes, yielding ~45% FAL [2].
  • Step B - Biocatalysis: Without isolating furfural, directly use the resulting reaction mixture as a substrate for the biocatalyst. Add SMPDC cells, formaldehyde (HCHO), and essential cofactors (ThDP, Mg²⁺) to the furfural-containing mixture. Conduct the hydroxymethylation reaction at 30°C and pH 7.0 for 12 hours to produce FHK [2].

3. Biocatalytic Reaction Optimization: The bioreaction conditions were optimized for high efficiency [2]:

  • Temperature: 30°C
  • pH: 7.0
  • Cofactors: Thiamine diphosphate (ThDP), Mg²⁺
  • Substrate Tolerance: SMPDC cells demonstrated activity even at high furfural concentrations up to 200 mM.

Workflow & Pathway Diagrams

The following diagrams outline the core synthesis pathways and experimental workflows.

G cluster_0 Chemical Synthesis of SMIA cluster_1 Biocatalytic Synthesis of FHK A 2-Acetylfuran B Furylglyoxylic Acid A->B Step 1 Oxidation (NaNO₂, Catalyst) C Methyl Furylglyoxylate B->C Step 2 Esterification (H₂SO₄, MeOH) D 2-Methoxyimino-2-furyl Acetic Acid C->D Step 3 O-Methyloximation (Methoxyamine) E SMIA (Ammonium Salt) D->E Step 4 Salt Formation (NH₃) F Corncob Biomass G Furfural (FAL) F->G Chemocatalysis Solid Acid, 170°C H Furyl Hydroxymethyl Ketone (FHK) G->H Biocatalysis SMPDC Cells, HCHO 30°C, pH 7.0

Diagram 1: A comparison of the synthetic pathways. The chemical route for SMIA involves sequential organic transformations, while the biocatalytic route for FHK uses a tandem chemoenzymatic approach under milder conditions.

G cluster_0 Start Start Project Plan Pre-Synthesis Planning Start->Plan Route Design & Develop Synthetic Route Plan->Route RM Raw Material Selection & Supplier Qualification Opt Process Optimization Route->Opt QC In-Process Quality Control Opt->QC Scale Scale-Up Production QC->Scale Doc Comprehensive Documentation End Final Product & Support Scale->End

Diagram 2: A generalized workflow for pharmaceutical intermediate synthesis, highlighting critical steps like raw material selection, process optimization, and rigorous quality control throughout the development cycle [3] [4].

Key Technical Considerations

Successful synthesis of pharmaceutical intermediates like SMIA requires attention to several critical factors beyond the reaction steps themselves.

  • Quality Control: Implement rigorous analytical testing (e.g., HPLC, GC-MS, NMR) at each stage to verify intermediate purity and identity, ensuring the final API meets regulatory standards [3] [4].
  • Process Validation: A comprehensive validation program is essential for synthetic processes. This begins early in development and continues throughout the product lifecycle to demonstrate consistent production of intermediates meeting predefined quality attributes [5].
  • Green Chemistry Principles: The biocatalytic synthesis of FHK demonstrates the industry trend towards more sustainable processes. These approaches use renewable biomass, operate under milder conditions, and can reduce environmental impact compared to traditional chemical methods [2].

Conclusion

This guide provides a detailed technical foundation for the synthesis of the SMIA intermediate.

  • The chemical synthesis pathway is an established, multi-step route requiring careful control of reaction conditions and purification.
  • The emerging biocatalytic approach for related furan intermediates highlights a promising, greener alternative that leverages tandem chemocatalysis and biotransformation.

For industrial application, the choice between these routes will depend on factors including cost, scalability, equipment, and environmental considerations.

References

Engineering Galactose Oxidase for Substrate Promiscuity

Author: Smolecule Technical Support Team. Date: February 2026

Galactose oxidase is a monocopper enzyme that naturally catalyzes the oxidation of the primary alcohol in D-galactose to an aldehyde, concurrently reducing oxygen to hydrogen peroxide [1]. Engineering efforts have focused on enhancing its stability and expanding its substrate range to include compounds like glucose and secondary alcohols [2] [3].

Key Genetic Modifications The table below summarizes the impact of key mutations in engineered GOase variants.

Variant/Mutant Key Mutations Impact on Enzyme Function
M-RQW (Parental) W290F, R330K, Q406T, S10P, M70V, G195E, V494A, N535D [2] Unlocks activity on glucose C6-OH; provides backbone for promiscuity (weak activity on secondary alcohols); enables functional expression in E. coli [2].
W290G/F/H (Stacking Tryptophan) W290G, W290F, W290H [4] Profoundly affects tyrosyl radical stability & substrate binding; W290F slows turnover but maintains radical properties; W290G increases radical instability and solvent exposure at active site [4].
EvoPROSS PROSS 3 (28 mutations) + N12D + Y576C (31 total mutations) [2] Greatly enhanced thermostability (3.5-fold TTI at 70°C); retained activity on galactose/glucose; high-yield functional expression in yeast (g/L scale) [2].
Ancestral Node 45 151 ancestral mutations relative to wild-type (e.g., M70V, G195E) [2] High thermostability (5.6-fold TTI) & activity on galactose (~42-fold vs. M-RQW); no native glucose activity; excellent heterologous expression [2].

Workflow for Engineering and Application

The following diagram illustrates a modern, integrated workflow for engineering robust and promiscuous GOase variants, culminating in their application in biocatalysis.

Start Parental GOase Variant (e.g., M-RQW) DE Directed Evolution (Random Mutagenesis) Start->DE Screen1 High-Throughput Screening (Activity & Thermostability) DE->Screen1 CD Computational Design (e.g., PROSS Algorithm) Screen1->CD Comb Combine Beneficial Mutations (e.g., SDR, Hybrid Design) CD->Comb ASR Ancestral Reconstruction (Infer Historical Nodes) ASR->Comb Screen2 Characterization (Thermostability, Specific Activity, Substrate Scope) Comb->Screen2 App Biocatalytic Application (Oxidation of Target Alcohols) Screen2->App

Experimental Protocol for GOase-Catalyzed Oxidation

This general protocol for evaluating the oxidation of alcohols (like potential FHMK substrates) by engineered GOase variants is based on common laboratory practices and the screening methods mentioned in the search results [2].

1. Reaction Setup

  • Enzyme Preparation: Use purified GOase variants. For a typical reaction, a final activity of 0.1–1 U/mL is a reasonable starting point.
  • Reaction Mixture:
    • Substrate: Dissolve the target alcohol (e.g., 10–100 mM) in a suitable aqueous buffer (e.g., 50–100 mM potassium phosphate, pH 7.0).
    • Enzyme: Add the prepared GOase variant.
    • Catalase (Optional): Adding catalase (e.g., 100–500 U/mL) can be beneficial. It decomposes the H₂O₂ co-product, which might otherwise inactivate the enzyme over time, thereby improving total turnover.
  • Controls: Always include a negative control without the enzyme and a positive control with a known substrate (e.g., 50 mM D-galactose or D-glucose).

2. Reaction Execution and Monitoring

  • Incubation: Conduct the reaction in a sealed vessel with shaking (e.g., 200–300 rpm) at a controlled temperature (e.g., 25–30°C). The reaction time can vary from several hours to days based on enzyme activity.
  • Monitoring: Withdraw aliquots at regular intervals. The generation of the aldehyde product can be monitored by:
    • HPLC/GC: Analyze against authentic standards.
    • H₂O₂ Detection: Quantify reaction progress by measuring H₂O₂ production using a coupled colorimetric assay. A common method uses ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and horseradish peroxidase (HRP). The H₂O₂ oxidizes HRP, which then oxidizes colorless ABTS to a green radical cation, measurable at 405–420 nm [2].

3. Product Extraction and Analysis

  • Termination: Stop the reaction by removing the enzyme via filtration or by acidifying the mixture.
  • Extraction: Extract the aldehyde product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
  • Analysis: Identify and quantify the product using techniques like GC-MS or NMR spectroscopy.

Key Applications and Considerations

Engineered GOase variants are versatile biocatalysts. The table below outlines potential reaction types and critical parameters for application.

Application Area Reaction Type Key Parameters Notes
Primary Alcohol Oxidation Oxidation of monosaccharides (e.g., glucose at C6) and other primary alcohols to aldehydes [2]. Specific activity, kinetic parameters (KM, kcat), O2 concentration. The aldehyde product can be a final target or an intermediate for further reactions.
Secondary Alcohol Oxidation Kinetic resolution of racemic secondary aromatic alcohols to ketones [2] [3]. Enantioselectivity (E-value), conversion, reaction yield. Crucial for producing chiral intermediates in pharmaceutical synthesis.
Biosensor Development Integration into electrodes for detecting galactose/glucose [1]. Electron transfer efficiency, enzyme immobilization stability, sensitivity. Leverages the natural enzyme-electrode communication.

| General Considerations | - | Thermostability: Critical for industrial process longevity. Variants like EvoPROSS offer significant gains [2]. Cofactor: Requires Cu²⁺ and O₂. Anaerobic conditions halt catalysis [1]. By-product: H₂O₂ can cause enzyme inactivation; consider adding catalase [5]. | |

Important Limitations and Future Directions

  • No Direct Reference to FHMK: The provided search results do not contain a specific, documented example of GOase being used to oxidize FHMK
  • Focus on General Principles: The information presented focuses on the general principles and successes of engineering GOase for expanded substrate scope, which can be applied to target novel molecules like FHMK
  • Suggested Path Forward: To develop a protocol for FHMK, the recommended approach is to:
    • Screen Available Variants: Test promiscuous variants like M-RQW and EvoPROSS against FHMK using the general protocol above
    • Further Engineering: If native activity is low, use directed evolution campaigns with FHMK as the target substrate to discover new beneficial mutations

I hope these application notes provide a solid foundation for your research. Should you need further clarification on the experimental details, feel free to ask.

References

Comprehensive Application Notes and Protocols: Green Synthesis and Pharmaceutical Applications of Quinoxaline Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Quinoxaline Chemistry and Biological Significance

Quinoxaline, known chemically as benzo[a]pyrazine, represents a privileged scaffold in medicinal chemistry and drug development. This nitrogen-containing heterocyclic compound consists of a benzene ring fused with a pyrazine ring, forming a bicyclic structure with the molecular formula C₈H₆N₂. The significance of quinoxaline derivatives in pharmaceutical research stems from their versatile biological activities and structural diversity, which enable interactions with various biological targets. Quinoxaline serves as a fundamental structural motif in numerous natural products and synthetic compounds with demonstrated pharmacological effects, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The compound's ability to undergo various chemical transformations makes it an invaluable building block in synthetic organic chemistry, particularly for constructing more complex molecules with tailored biological properties. [1] [2]

The pharmaceutical relevance of quinoxaline derivatives has expanded significantly in recent decades, with these compounds appearing in marketed drugs and clinical candidates. For instance, varenicline (Chantix), a quinoxaline derivative, functions as a partial agonist of the α4β2 nicotinic receptor and is widely prescribed for smoking cessation therapy. Another notable example is brimonidine, an α2 adrenergic agonist utilized in treating open-angle glaucoma and ocular hypertension. The broad therapeutic potential of quinoxaline-containing compounds has stimulated intensive research into efficient synthetic methodologies, especially those aligning with green chemistry principles to minimize environmental impact while maintaining efficiency and selectivity. The unique electronic properties of the quinoxaline ring system also contribute to applications beyond pharmaceuticals, including materials science, where these compounds find use in organic semiconductors, electroluminescent materials, and dye-sensitized solar cells. [1]

Green Synthesis Methods for Quinoxaline Derivatives

Fundamental Synthetic Approaches

The synthesis of quinoxaline derivatives has evolved significantly from classical methods to contemporary green protocols. Traditional quinoxaline synthesis primarily relies on the condensation reaction between o-phenylenediamine and 1,2-dicarbonyl compounds, a method initially reported in the late 19th century as Körner and Hinsberg synthesis. While these classical approaches remain valuable for their simplicity and effectiveness, they often necessitate harsh reaction conditions, including strong acids, high temperatures, and prolonged reaction times. Moreover, conventional methods frequently employ toxic organic solvents and generate substantial waste, contravening the principles of green chemistry. These limitations have prompted the development of sustainable alternatives that minimize environmental impact while maintaining high efficiency and selectivity. The evolution of quinoxaline synthesis reflects a broader trend in organic chemistry toward methodologies that reduce or eliminate hazardous substances, improve energy efficiency, and incorporate renewable resources. [1] [2]

Green chemistry principles have revolutionized quinoxaline synthesis by introducing environmentally benign protocols that offer numerous advantages over traditional methods. These approaches emphasize the use of heterogeneous catalysts, which can be easily recovered and reused, green solvents such as water and ethanol that reduce toxicity and environmental impact, and energy-efficient techniques like microwave and ultrasonic irradiation that significantly reduce reaction times and energy consumption. Additionally, transition-metal-free catalytic systems have gained prominence as they avoid potential metal contamination in products—a crucial consideration for pharmaceutical applications—and typically involve lower costs and simpler workup procedures. The integration of these sustainable elements has transformed quinoxaline synthesis into a more ecologically responsible process while frequently enhancing efficiency and selectivity compared to conventional methods. [3] [1]

Comparative Analysis of Green Synthesis Methods

Table 1: Comparison of Green Catalytic Systems for Quinoxaline Synthesis

Catalyst/System Reaction Conditions Yield Range Key Advantages Limitations
Polymer-supported sulphanilic acid Ethanol, reflux or RT 80-97% Heterogeneous, recyclable (5 cycles), simple workup Requires solvent, moderate temperature
Bentonite Clay K-10 Ethanol, room temperature 95% Cost-effective, recyclable, mild conditions Optimal performance requires specific clay amount (2.5-3g)
Phosphate-based fertilizers (MAP/DAP/TSP) Ethanol, mild conditions 85-95% Extremely low-cost, commercially available Limited scope exploration
Cerium(IV) ammonium nitrate (CAN) Water, 20 minutes 90-96% Rapid reaction, aqueous medium, high yields Lanthanide catalyst cost
Organocatalyst (Nitrilotris(methylenephosphonic acid)) Solvent-free or ethanol 80-97% Metal-free, mild conditions, broad substrate scope Catalyst preparation required
Fe-based catalysis Various conditions 75-90% Cost-effective, useful for fused quinoxalines Metal contamination concerns

Table 2: Solvent Optimization for Quinoxaline Synthesis Using Bentonite Clay K-10

Solvent Reaction Time (min) Isolated Yield (%) Practical Considerations
Ethanol 20 95 Optimal balance of efficiency and green credentials
Methanol 30 91 Good alternative to ethanol
Water 120 Trace Environmentally ideal but low efficiency
CHCl₃ 30 87 Good yield but undesirable toxicity
CH₂Cl₂ 30 82 Moderate yield, toxicity concerns
MeCN 35 92 Good yield but higher environmental impact
THF 30 89 Good yield but volatility concerns

Experimental Protocols for Quinoxaline Synthesis

Polymer-Supported Sulphanilic Acid Catalyzed Synthesis

Principle: This method employs a heterogeneous acid catalyst for the condensation of 1,2-diamines with 1,2-dicarbonyl compounds in ethanol, offering excellent yields under both reflux and room temperature conditions. The protocol exemplifies green chemistry principles through catalyst recyclability and use of ethanol as a comparatively benign solvent. [4]

Materials:

  • o-Phenylenediamine derivatives (1 mmol)
  • 1,2-Dicarbonyl compounds (1 mmol)
  • Polymer-supported sulphanilic acid catalyst (5 mol%)
  • Absolute ethanol
  • Celite pad for filtration
  • Standard laboratory equipment: round-bottom flask, condenser, heating mantle, vacuum filtration apparatus

Procedure:

  • In a 25 mL round-bottom flask, combine o-phenylenediamine derivative (1 mmol) and 1,2-dicarbonyl compound (1 mmol) in ethanol (10 mL).
  • Add polymer-supported sulphanilic acid catalyst (5 mol% relative to substrates).
  • Either heat the mixture under reflux or stir at room temperature, monitoring reaction progress by TLC.
  • Upon completion (typically 1-4 hours), filter the hot reaction mixture through a Celite pad to separate the catalyst.
  • Wash the catalyst with warm ethanol (2 × 5 mL) and concentrate the combined filtrate under reduced pressure.
  • Pour the concentrated solution into ice-cold water (10 mL) with stirring.
  • Allow the mixture to stand undisturbed for 1 hour to facilitate crystal formation.
  • Collect the precipitated quinoxaline derivative by vacuum filtration and wash with cold water.
  • Purify the product by recrystallization from ethanol or appropriate solvent system.
  • Dry the pure product under vacuum and characterize using standard analytical methods (NMR, MS, IR).

Catalyst Recycling: The recovered catalyst can be washed thoroughly with ethanol, dried at 60°C for 6 hours, and reused for up to five cycles with minimal loss of catalytic activity. [4]

Bentonite Clay K-10 Catalyzed Room Temperature Synthesis

Principle: This protocol utilizes natural clay as an inexpensive, eco-friendly heterogeneous catalyst for quinoxaline synthesis at ambient temperature, minimizing energy consumption while maintaining high efficiency. [2]

Materials:

  • o-Phenylenediamine (1 mmol)
  • Benzil derivative (1 mmol)
  • Bentonite Clay K-10 (2.5-3 g)
  • Absolute ethanol
  • Crystallization dish

Procedure:

  • In a 50 mL Erlenmeyer flask, suspend Bentonite Clay K-10 (2.5 g) in ethanol (10 mL).
  • Add o-phenylenediamine derivative (1 mmol) and benzil derivative (1 mmol) to the suspension.
  • Stir the reaction mixture vigorously at room temperature for 20 minutes, monitoring by TLC.
  • Upon completion, filter the reaction mixture through a Buchner funnel to separate the clay catalyst.
  • Wash the clay thoroughly with warm ethanol (3 × 5 mL) to ensure complete product extraction.
  • Combine the filtrate and washes, then concentrate under reduced pressure to approximately 5 mL volume.
  • Transfer the concentrated solution to a crystallization dish and carefully add water (10 mL).
  • Allow the mixture to stand undisturbed for 1 hour to promote gradual crystal formation.
  • Collect the crystals by vacuum filtration, wash with cold water, and air-dry.
  • For further purification, recrystallize from ethanol-water system.
  • The clay catalyst can be regenerated by washing with ethanol, drying at 80°C for 2 hours, and calcining at 300°C for 4 hours before reuse.

Table 3: Optimization of Bentonite Clay K-10 Amount for Quinoxaline Synthesis

Clay Amount (g) Reaction Time (min) Isolated Yield (%) Practical Recommendations
0.5 720 38 Insufficient catalytic activity
1.0 120 43 Marginal efficiency
1.5 90 65 Moderate yield, longer time
2.0 60 93 Good efficiency
2.5 20 95 Optimal conditions
3.0 20 95 Optimal conditions
Transition-Metal-Free Organocatalytic Synthesis

Principle: This method employs nitrilotris(methylenephosphonic acid) as a metal-free organocatalyst for the condensation reaction, aligning with green chemistry principles by avoiding transition metals and enabling high yields under mild conditions. [1]

Materials:

  • 1,2-Diamines (1 mmol)
  • 1,2-Dicarbonyl compounds (1 mmol)
  • Nitrilotris(methylenephosphonic acid) organocatalyst (5 mol%)
  • Ethanol or solvent-free conditions
  • Standard chromatography equipment for purification if needed

Procedure:

  • Charge a reaction vial with 1,2-diamine (1 mmol) and 1,2-dicarbonyl compound (1 mmol).
  • Add nitrilotris(methylenephosphonic acid) catalyst (5 mol%) and either ethanol (5 mL) or no solvent for solvent-free conditions.
  • Stir the reaction mixture at room temperature or moderate heating (50-60°C) if necessary.
  • Monitor reaction progress by TLC (typically 30-90 minutes for completion).
  • For ethanol reactions, evaporate solvent under reduced pressure.
  • Add ethyl acetate (15 mL) to the crude product and transfer to a separatory funnel.
  • Wash the organic layer with water (2 × 10 mL) and brine (10 mL).
  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum.
  • Purify the residue by flash chromatography (if needed) using hexane/ethyl acetate gradient or recrystallization.
  • Characterize the pure quinoxaline derivative by spectroscopic methods.

Notes: This transition-metal-free approach is particularly valuable for pharmaceutical applications where metal contamination must be avoided. The methodology demonstrates excellent functional group tolerance and can be applied to a diverse range of substrates. [1]

Pharmaceutical Applications and Structure-Activity Relationships

Quinoxaline derivatives demonstrate a remarkable breadth of biological activities, making them privileged structures in drug discovery campaigns. These nitrogen-containing heterocycles interact with diverse biological targets, resulting in measurable effects against various disease states. The versatility of the quinoxaline scaffold enables medicinal chemists to fine-tune electronic properties, lipophilicity, and hydrogen bonding capacity through strategic substitution patterns, thereby optimizing pharmacological profiles and drug-like properties. The intrinsic physicochemical characteristics of the quinoxaline ring system, including its moderate basicity and aromatic stability, contribute to favorable pharmacokinetic properties and bioavailability when incorporated into drug candidates. [1] [2]

The structure-activity relationship (SAR) studies of quinoxaline derivatives have revealed several key trends that guide rational drug design. Substitution at the 2- and 3- positions of the quinoxaline ring generally exerts the most significant influence on biological activity, with electron-withdrawing groups frequently enhancing antimicrobial and anticancer properties. The conversion of quinoxaline to its N-oxide derivatives substantially modifies electronic distribution and often amplifies anticancer and antiparasitic activities. Furthermore, annulated quinoxaline systems such as pyrrolo[1,2-a]quinoxalines and pyrazoloquinoxalines demonstrate enhanced planar structures that frequently improve DNA intercalation capabilities and consequently increase antitumor potency. The strategic fusion of quinoxaline with other privileged heterocyclic scaffolds represents a productive approach to expanding chemical space and discovering novel bioactive agents. [1] [2]

Table 4: Bioactive Quinoxaline Derivatives and Their Therapeutic Applications

Quinoxaline Derivative Biological Activity Therapeutic Application Mechanistic Insights
Echinomycin Antitumor, antibacterial Cancer therapy DNA bis-intercalation
Quinacillin Antibacterial Anti-infective Penicillinase-resistant penicillin
Chloroquinoxaline sulfonamide Antitumor Oncology Topoisomerase II α/β poison
Brimonidine α2 adrenergic agonist Glaucoma, rosacea Vasoconstriction
Varenicline Nicotinic receptor partial agonist Smoking cessation Nicotine receptor modulation
Panadiplon GABAA receptor agonist Anxiolytic CNS modulation
2,3-Disubstituted quinoxalines Antimicrobial Anti-infective agents Enzyme inhibition
Quinoxaline-1,4-di-N-oxides Antitubercular Tuberculosis treatment Mycobacterial growth inhibition
Pyrrolo[1,2-a]quinoxalines Anticancer Oncology Multiple mechanisms
2-Sulphonyl quinoxalines Antifungal Antifungal agents Fungal membrane disruption

Synthesis Workflows and Strategic Planning

The synthetic approaches to quinoxaline derivatives can be visualized through strategic workflows that guide researchers in selecting optimal conditions based on their specific requirements. The following diagrams, created using Graphviz DOT language, illustrate both experimental processes and strategic planning for quinoxaline synthesis.

G Quinoxaline Synthesis Experimental Workflow Start Start Quinoxaline Synthesis Catalyst Select Catalyst System (Polymer-supported acid, Clay, etc.) Start->Catalyst Solvent Choose Green Solvent (Ethanol, Water, Solvent-free) Catalyst->Solvent Conditions Set Reaction Conditions (Room Temp, Reflux, MW) Solvent->Conditions Reaction Perform Condensation Reaction Time: 20 min - 4 hours Conditions->Reaction Workup Reaction Workup (Filtration, Concentration) Reaction->Workup Isolation Product Isolation (Precipitation, Crystallization) Workup->Isolation Purification Purification (Recrystallization, Chromatography) Isolation->Purification Analysis Product Analysis (NMR, MS, HPLC) Purification->Analysis End Pure Quinoxaline Derivative Analysis->End

Schematic representation of the general experimental workflow for quinoxaline synthesis, highlighting key decision points and procedural steps.

G Strategic Planning for Quinoxaline Synthesis Method Selection cluster_green Green Chemistry Focus cluster_cost Cost-Effective Focus cluster_efficiency Efficiency Focus Start Define Synthesis Objectives Scale Reaction Scale (Lab, Pilot, Industrial) Start->Scale Priority Primary Priority (Green Chemistry, Cost, Speed) Start->Priority Substrate Substrate Complexity (Simple, Sensitive functional groups) Start->Substrate Scale->Priority G1 Bentonite Clay System Ethanol, Room Temperature Priority->G1 C1 Clay Catalysis Low-cost materials Priority->C1 E1 Microwave Assistance Rapid energy transfer Priority->E1 Substrate->G1 Substrate->C1 Substrate->E1 End Optimized Quinoxaline Synthesis G1->End G2 Aqueous CAN Catalysis Water Solvent, 20 min G3 Organocatalyst Approach Metal-free, Mild Conditions C1->End C2 Phosphate Fertilizer Catalysis MAP/DAP/TSP catalysts C3 Fe-based Catalysis Inexpensive metal catalyst E1->End E2 Ultrasound Promotion Enhanced mixing E3 Continuous Flow Systems Process intensification

Strategic decision-making workflow for selecting appropriate quinoxaline synthesis methods based on research priorities and constraints.

Conclusion and Future Perspectives

The development of green synthesis methodologies for quinoxaline derivatives represents significant progress in sustainable medicinal chemistry. The protocols detailed in these application notes demonstrate that environmentally responsible approaches can simultaneously achieve excellent efficiency, selectivity, and practicality while minimizing ecological impact. As pharmaceutical research increasingly emphasizes sustainability throughout the drug discovery and development process, these green synthetic strategies for privileged scaffolds like quinoxalines will grow in importance. The continued refinement of existing methods and discovery of novel approaches will further enhance the sustainability profile of quinoxaline synthesis while expanding the accessible chemical space for biological evaluation. [3] [1]

Future directions in quinoxaline research will likely focus on advanced green techniques such as photochemical reactions, electrochemical synthesis, and biocatalytic approaches to further improve sustainability. Additionally, the integration of machine learning and computational prediction methods will accelerate the optimization of reaction conditions and identification of novel quinoxaline-based therapeutic agents. The substantial biological potential of quinoxaline derivatives, particularly in addressing emerging health challenges such as antimicrobial resistance and viral infections, underscores the continuing importance of this scaffold in drug discovery. As synthetic methodologies evolve and biological understanding deepens, quinoxaline-based compounds are poised to make increasingly significant contributions to therapeutic development across multiple disease areas. [1] [2]

References

Optimizing FHK yield biocatalytic hydroxymethylation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Here are common challenges and solutions for optimizing a biocatalytic hydroxymethylation process:

Problem Category Specific Issue Potential Causes Recommended Solutions

| Enzyme Activity | Low conversion rate / High catalyst loading | • Non-optimal enzyme for substrate (HMF). • Low intrinsic activity (kcat). • Poor enzyme stability under reaction conditions. | • Enzyme Engineering: Screen or engineer variants for higher kcat and better binding (KM) for your substrate [1]. • Reaction Engineering: Optimize pH, temperature, and use stabilizing agents. | | | Enzyme Inactivation | • Interfacial inactivation at gas-liquid boundary. • Oxidative damage from H2O2 byproducts. | • Use additives like catalase to remove destructive H2O2 [1]. • Control agitation speed to minimize shear forces. | | Reaction Engineering | Oxygen Mass Transfer Limitation | • Low solubility of O2 in aqueous media. • High substrate loading creates large O2 demand [1]. | • Enzyme Engineering: Develop variants with improved O2 binding (KMO2) [1]. • Reaction Engineering: Use oxygen-enriched atmosphere or pressurized reactors. | | | Low Final Product Titer | • Substrate or product inhibition. • Side reactions consuming substrate or product. | • Use fed-batch operation to maintain low substrate concentration [1]. • In-situ product removal (ISPR) to extract inhibitory product. | | Data & Modeling | Difficulty predicting performance | • Lack of high-quality, standardized kinetic data for modeling [2]. | • Adopt standardized reporting (e.g., STRENDA guidelines) and data formats (e.g., EnzymeML) [2]. • Use ML models trained on enzyme sequences and structures to predict function [2]. |

Experimental Protocols for Hydroxymethylation Optimization

The following workflow outlines a coordinated strategy for process development, integrating enzyme and reaction engineering [1].

cluster_enzyme Enzyme Engineering Cycle cluster_reaction Reaction Engineering Cycle Start Define Performance Targets (Productivity, Yield, Titer) EE1 Library Generation (Target active site, recombine mutations) Start->EE1 RE1 Condition Screening (pH, T, Solvent, O2 Supply) Start->RE1 EE2 High-Throughput Screening (Activity, Stability, Low-O2 Performance) EE1->EE2 EE3 Characterize Hits (kcat, KM, KMO2, Stability) EE2->EE3 EE3->EE1 Coordinate Coordinate Iterations (Use reaction results to guide enzyme engineering, and vice versa) EE3->Coordinate RE2 Analytical-Scale Biotransformation (Validate variant performance) RE1->RE2 RE3 Process Intensification (High Substrate Loading, Scalability) RE2->RE3 RE2->Coordinate RE3->RE1 Final Integrated Bioprocess (Engineered Enzyme + Optimized Reaction) Coordinate->Final

Phase 1: Defining Performance Targets

Before starting, define clear, quantitative targets to guide development [1]. Example metrics include:

  • Turnover Number (TTN): > 1,000,000 [1]
  • Product Titer: Final concentration of product (e.g., in g/L).
  • Catalytic Productivity: Space-time yield (e.g., g/L/h).
Phase 2: Enzyme Engineering for Enhanced Activity

This phase focuses on improving the enzyme itself.

  • Library Construction: Generate mutant libraries. Focus on:
    • Active Site Residues: To enhance substrate binding and turnover (kcat/KM) [1].
    • Residues Affecting Cofactor Binding: For O2-dependent enzymes, target residues near the active site to improve oxygen binding affinity (KMO2) [1].
  • Screening:
    • Primary Screen: Use a high-throughput solid-phase or microtiter plate assay for activity on the target substrate (e.g., HMF) [1].
    • Secondary Screen under Constraints: Screen under conditions mimicking final process limits, such as low oxygen atmospheres, to identify robust variants [1].
Phase 3: Reaction Engineering for Process Efficiency

This phase optimizes the environment in which the enzyme operates.

  • Reaction Condition Optimization: Systematically test:
    • pH and Buffer: Maximize enzyme activity and stability.
    • Temperature: Balance between reaction rate and enzyme denaturation.
    • Co-solvents: For hydrophobic substrates, use solvents that dissolve the substrate without inactivating the enzyme.
  • Addressing Oxygen Limitation:
    • Use oxygen-fed reactors or increase agitation to improve mass transfer [1].
    • Correlate the performance of enzyme variants from Phase 2 under these conditions to select the best candidate [1].
  • Byproduct Management: Include enzymes like catalase in the reaction mixture to decompose harmful H2O2 byproducts and prevent enzyme inactivation [1].

Pathways & Data Analysis

Understanding the biological context and data is crucial. The following diagram illustrates a generalized pathway for the biocatalytic conversion of a substrate like HMF to a hydroxymethylated product, highlighting key analytical checkpoints [3].

Substrate Substrate (e.g., HMF) Product Hydroxymethylated Product Substrate->Product  Oxidation   E_Oxidized Oxidized Enzyme E_Reduced Reduced Enzyme E_Oxidized->E_Reduced  Reduction E_Reduced->E_Oxidized  Re-oxidation O2 Oxygen H2O2 H2O2 O2->H2O2  Co-substrate

Data Standardization for Reproducibility

To build reliable models and ensure reproducibility, adhere to community standards [2]:

  • Follow STRENDA Guidelines: Ensure all reported kinetic data (kcat, KM) includes mandatory information like pH, temperature, and buffer conditions.
  • Use EnzymeML: This data exchange format allows you to document the entire experimental workflow from setup to analysis in a machine-readable way, facilitating data sharing and reuse [2].

Getting More Specific Information

The strategies above are based on general biocatalytic principles. To find information more directly related to FHK:

  • Search specialized databases like BRENDA or UniProt for the specific enzyme sequence, known properties, and literature.
  • Use precise academic search queries such as "formate hydroxymethyl kinase" AND engineering or "Fhk" AND biocatalysis.

References

Improving FHK solubility MBP fusion tag

Author: Smolecule Technical Support Team. Date: February 2026

Understanding MBP as a Solubility Tag

The Maltose-Binding Protein (MBP) is a popular fusion tag that acts as a molecular chaperone. It doesn't just provide a handle for purification; it significantly enhances the solubility and proper folding of its fusion partner, which is crucial for expressing challenging proteins [1] [2].

Compared to other common tags like GST, MBP offers a key advantage: it is a stable monomer and does not force your protein of interest into artificial dimers or oligomers, which can be a problem with GST tags [3] [2]. This makes MBP an excellent first choice for improving solubility.

MBP Fusion System: Troubleshooting Guide

Here is a summary of common problems, their causes, and solutions presented in a table format for quick reference.

Problem Possible Causes Recommended Solutions
Fusion Protein is Insoluble Misfolding due to rapid synthesis at 37°C [4]. Lower induction temperature (e.g., to 15-25°C) and extend induction time [4].
Fusion Flows Through Column Weak binding; amylase interference from growth media; blocking by non-ionic detergents [4]. Repress amylase by including glucose in media; avoid non-ionic detergents (Triton X-100, Tween-20) during lysis/binding [5] [4].
Low/No Protein Expression Protein toxicity to E. coli; message instability or rare codons [4]. Use a tightly regulated expression strain; consider a tRNA strain for rare codons [4].
Protein Degradation Protease activity during harvest/lysis [4]. Use protease-deficient host (e.g., lon-/ompT-); add protease inhibitor cocktail; harvest cells promptly post-induction [4].
Multiple Bands on SDS-PAGE Protein degradation in vivo; non-specific binding to other E. coli proteins [4]. Use protease-deficient host and inhibitors; adjust wash buffer (e.g., up to 1 M NaCl for electrostatic interactions, 5% ethanol for hydrophobic interactions) [4].
Presence of Soluble Oligomers Self-association of the passenger protein (e.g., FHK), forming soluble but inactive aggregates [6]. Use a batch purification protocol with highly reticulated affinity resin to selectively isolate monomers [6].

Detailed Protocol: Affinity Purification of MBP-Fusion Proteins

This protocol is based on standard procedures for purifying MBP-fusions using an amylose resin column, which can be performed via Fast Protein Liquid Chromatography (FPLC) or in batch mode [5].

Solutions & Buffers

  • Binding Buffer: 50 mM Tris-HCl, pH 8.0, 200 mM NaCl, 1 mM EDTA [5].
  • Elution Buffer: 50 mM Tris-HCl, pH 8.0, 200 mM NaCl, 1 mM EDTA, 10 mM maltose [5].

Step-by-Step Procedure

  • Preparation: Grow bacteria expressing the MBP-FHK fusion and induce using your standard protocol. Harvest cells by centrifugation. Resuspend the cell pellet in Binding Buffer (approx. 10 ml per gram of cells) and lyse using sonication or a French press. Clarify the lysate by centrifugation at 9,000 × g to remove cell debris [5].
  • Column Equilibration: If using a column, equilibrate it with at least 8-10 column volumes of Binding Buffer until the UV absorbance (at 280 nm) baseline is stable [5].
  • Sample Application: Filter the clarified lysate through a 0.22 μm syringe filter to prevent clogging. Load the filtered sample onto the equilibrated column [5] [4].
  • Wash: Wash the column with 10-12 column volumes of Binding Buffer to remove all unbound and weakly associated proteins. Continue until the UV absorbance returns to baseline [5].
  • Elution: Elute the bound MBP-FHK fusion protein by applying 2 column volumes of Elution Buffer. The maltose in this buffer competes with the resin for binding to MBP. Collect fractions of about one-fifth of the column volume [5].
  • Analysis and Dialysis: Analyze the fractions by SDS-PAGE. Pool the fractions containing the purified protein. Dialyze the pooled sample into an appropriate storage buffer or a buffer suitable for a downstream step like tag cleavage [5].

Advanced Strategy: Isolating Monomeric Protein

For proteins like FHK that may form soluble oligomers, a standard protocol might yield a mixture of active monomers and inactive aggregates. The following workflow outlines a strategy to address this, adapting a method developed for HPV E6 proteins [6].

Clarified Lysate\n(Monomers & Oligomers) Clarified Lysate (Monomers & Oligomers) Incubate with\nReticulated Resin Incubate with Reticulated Resin Clarified Lysate\n(Monomers & Oligomers)->Incubate with\nReticulated Resin Oligomers Oligomers Incubate with\nReticulated Resin->Oligomers Flow-Through Bound Monomers Bound Monomers Incubate with\nReticulated Resin->Bound Monomers Elute with Maltose Elute with Maltose Bound Monomers->Elute with Maltose Monomeric MBP-Fusion\n(Biologically Active) Monomeric MBP-Fusion (Biologically Active) Elute with Maltose->Monomeric MBP-Fusion\n(Biologically Active)

The key to this strategy is using a highly reticulated (cross-linked) affinity resin, such as certain nickel resins if your construct also has a His-tag [6]. The small pores of this resin physically exclude large oligomers, which pass through in the flow-through. The monomeric fusion proteins, being smaller, can access the binding sites and are later eluted with maltose, resulting in a highly pure and active sample [6].

References

FHK Synthesis Low Yield: Quick Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Low yields in oligonucleotide synthesis are often due to suboptimal coupling efficiency and unintended deprotection caused by factors like stray light. The table below outlines common issues and solutions [1].

Problem Area Specific Issue Recommended Action Expected Outcome

| Coupling Reaction | Low phosphoramidite coupling efficiency | - Use a 60-second coupling time with a pulse sequence. [1]

  • Use 0.025 M amidite in 0.25 M DCI activator. [1] | Stepwise coupling efficiency >98%, up to 99.8%. [1] | | Light Deprotection | Unintended deprotection due to stray light (scattering, diffraction, flare) | - Optimize UV exposure dose (e.g., 12 J/cm²). [1]
  • Use experimental strategies to reduce optical contrast loss. [1] | Reduced insertion errors, improved final sequence purity. [1] | | Chemical Processing | Incomplete capping of failed sequences | - Implement a 120-second capping step with acetic anhydride. [1]
  • Include a 30-second helium drying step after capping. [1] | Failed sequences are terminated, simplifying purification and reducing errors. [1] | | Oxidation | Potential side reactions from repeated oxidation | - Use a single, final oxidation step instead of oxidizing after each cycle. [1] | Improved final average yield, approaching 99%. [1] |

Experimental Protocol for Yield Optimization

This methodology, adapted from research on Maskless Array Synthesis (MAS), is used to optimize the synthetic cycle for long oligonucleotides [1].

  • Synthesis Setup: Perform synthesis on a standard glass substrate using a slightly modified oligonucleotide synthesizer for reagent delivery [1].
  • Chemical Cycle Modifications:
    • Coupling: Extend the coupling time to 60 seconds using a pulse sequence. Use a concentration of 0.025 M phosphoramidite in 0.25 M 4,5-Dicyanoimidazole (DCI) activator [1].
    • Capping: Extend the capping step to 120 seconds with acetic anhydride to ensure termination of all chains that failed to couple. Follow this with a 30-second helium drying step [1].
    • Deprotection: Use a UV exposure dose of 12 J/cm² for deprotection. Optimize this dose to balance complete deprotection of intended areas with minimizing unintended deprotection from stray light [1].
    • Oxidation: Perform oxidation only once, as the final step in the synthesis cycle, rather than after each coupling [1].
  • Efficiency Measurement via Terminal Labeling:
    • Synthesize sequences with the form (substrate)-3'-T₁₅-Xₙ-T₂-(Cy3/no_Cy3)-5', where X is a base and n ranges from 0 to 12.
    • Terminally label half of each feature with Cy3 dye and use the other half as an unlabeled control for background measurement.
    • Calculate the fluorescence intensity and fit the data to a single-exponential decay model: f(s) = A * e^(-b * s). The average percent yield is given by 100% * (1 - b) [1].

Troubleshooting Workflow and Support

For complex issues, follow a structured troubleshooting process. The flowchart below outlines the key steps, from identifying the problem to seeking external support.

FHK_Troubleshooting start Start: Low Synthesis Yield step1 Identify Problem Gather error messages and symptoms start->step1 step2 Check Chemical Coupling - Verify 60s coupling time - Check amidite/activator concentration step1->step2 step3 Optimize Light Deprotection - Confirm UV exposure dose (e.g., 12 J/cm²) - Minimize stray light (diffraction/flare) step2->step3 step4 Review Chemical Steps - Ensure 120s capping - Use final oxidation only - Confirm helium drying step3->step4 step5 Measure Coupling Efficiency Perform terminal labeling and sequencing verification step4->step5 step6 Contact Support Escalate to technical support team step5->step6 Yield Still Low resolve Issue Resolved step5->resolve Yield Improved step6->resolve

Frequently Asked Questions

  • What are the primary sources of error in FHK synthesis? The main errors are deletions (from failed couplings or incomplete deprotection) and insertions (from unintended deprotection due to stray light like scattering and diffraction). Insertions are a significant factor in overall sequence error rates [1].

  • How can I verify our synthesis coupling efficiency? You can use terminal labeling studies for immediate, simple results after synthesis. For independent confirmation, sequencing of eluted oligonucleotides provides a direct measurement of the stepwise coupling efficiency [1].

  • Our coupling efficiency is high, but final yield is low. Why? This can happen due to the cumulative effect of even small inefficiencies over many synthesis cycles. Furthermore, depurination during acidic steps or unintended deprotection from optical imperfections can lead to strand cleavage or incorrect sequences, reducing the yield of full-length, correct products [1].

  • When should we contact technical support? If you have systematically followed the optimization protocols above—including verifying coupling efficiency, optimizing exposure, and ensuring proper chemical steps—and still experience unacceptable yields, you should contact your system's technical support. Provide them with your detailed synthesis parameters and efficiency measurements [1].

References

Core Steps in Protein Purification

Author: Smolecule Technical Support Team. Date: February 2026

The general workflow for protein purification can be broken down into five key steps [1]:

Step Key Objective Common Methods & Technologies
1. Protein Expression Produce the target protein in a suitable model system. Bacterial (Champion pET), Mammalian (Expi293, ExpiCHO), Insect (ExpiSf), Yeast (PichiaPink) systems [1].
2. Extraction & Stabilization Lyse cells and extract protein while preserving its function. Detergent-based reagents (M-PER, T-PER, B-PER); addition of protease and phosphatase inhibitors [1] [2].
3. Capture (Primary Purification) Isolate the target protein from the bulk lysate. Affinity chromatography (e.g., His-Tag, GST-Tag), Ion exchange chromatography [1] [3].
4. Polishing (Further Purification) Remove remaining impurities and contaminants. Size-exclusion chromatography (gel filtration), Hydrophobic interaction chromatography [1] [2].
5. Verification & Analysis Confirm the purity, identity, and concentration of the final product. SDS-PAGE, Western blotting, mass spectrometry, spectrophotometry (e.g., Nanodrop) [1].

This workflow helps researchers plan their experiments and identify which stage a problem may be occurring in.

Detailed Protocol: Purification of His-Tagged Proteins

A common and powerful method for purifying recombinant proteins is using a polyhistidine (His) tag. The following protocol details this process under both native and denaturing conditions [4].

his_tag_purification His-Tag Protein Purification Workflow start Start with Cleared Cell Lysate equilibration Column Equilibration start->equilibration binding Sample Loading & Binding equilibration->binding washing Wash Step binding->washing elution Elution washing->elution end Purified Protein elution->end native_elution Native Elution: Imidazole Gradient (25-250 mM) elution->native_elution Native Conditions denaturing_elution Denaturing Elution: pH Gradient (pH 8.0 -> 4.5) elution->denaturing_elution Denaturing Conditions

Materials and Buffers
  • cOmplete His-Tag Purification Column or similar IMAC (Immobilized Metal Affinity Chromatography) resin [4].
  • Buffer A (Equilibration/Binding/Wash Buffer): 50 mM NaH₂PO₄, pH 8.0; 300 mM NaCl [4].
  • Buffer B (Elution Buffer): 50 mM NaH₂PO₄, pH 8.0; 300 mM NaCl; 250 mM imidazole [4].
  • For Denaturing Conditions: Use buffers containing 6 M guanidinium-HCl or 8 M urea, adjusted to a specific pH (e.g., pH 8.0, 6.3, 5.9, 4.5) [4].
Protocol Steps
  • Equilibration: Equilibrate the column with 10 column volumes (CV) of Buffer A. Use a flow rate of 2 mL/min for a 1 mL column or 10 mL/min for a 5 mL column [4].
  • Sample Loading: Load the cleared cell lysate onto the column. For optimal binding and yield, use a slow flow rate (e.g., 0.5-1 mL/min for a 1 mL column) [4].
  • Wash: Wash the column with Buffer A until the UV absorbance (OD₂₈₀) returns to baseline (approximately 10 CV). This removes unbound and weakly bound proteins [4].
  • Elution (Choose One Method):
    • Native Elution: Elute the His-tagged protein with a gradient from 0% to 100% Buffer B over 10-20 CV. Protein peaks often elute between 25-45 mM imidazole [4].
    • Denaturing Elution (pH Shift): After loading and washing with denaturing buffer (e.g., pH 8.0), perform sequential washes with buffers at pH 6.3 and 5.9. Finally, elute the protein with a buffer at pH 4.5 [4].
  • Cleaning and Storage: Clean the column with 2 CV of 2 M imidazole to remove tightly bound contaminants. Store the column in 20% ethanol at +2°C to +8°C [4].

Troubleshooting Common Issues

Here are some common problems researchers encounter during His-tag purification and their potential solutions [4]:

Problem Possible Cause Troubleshooting Suggestions
Low Yield Protein not expressed; tag inaccessible; low imidazole concentration; flow rate too high. Check expression via SDS-PAGE; ensure tag is on accessible terminus; optimize imidazole gradient; reduce loading/elution flow rates [4].
Low Purity Incomplete washing; nonspecific binding. Increase stringency of wash buffer (e.g., add 10-20 mM imidazole); optimize wash volumes; use a gradient wash [4].
Protein Precipitation/ Aggregation Protein concentration is too high; buffer conditions are not optimal. Reduce final protein concentration; add stabilizing agents (e.g., glycerol, NaCl); screen different buffer pH/salt conditions [2].
Clogged Column Lysate contains insoluble debris. Always clarify the lysate by high-speed centrifugation (e.g., 16,000 x g) or filtration before loading [4].

Advanced and High-Throughput Workflows

For environments requiring higher efficiency:

  • Magnetic Bead Purification: Systems like the MagneHis Kit use magnetic nickel particles, enabling rapid, small-scale purification in a single tube without columns, which is ideal for high-throughput screening [3].
  • Integrated Software Platforms: Tools like Virscidian's Analytical Studio can automate data analysis and method selection for high-throughput purification (HTP), tracking samples through the entire process and reducing manual bottlenecks [5].

References

FHK stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Core Stability Storage Concepts

Stability testing ensures that a drug product retains its identity, strength, quality, and purity throughout its shelf life. The guidelines below summarize the key requirements [1].

Table: Stability Testing Schedule and Storage Conditions

Testing Aspect Protocol Requirement Rationale & Specifications
Expiration Dating Mandatory on all drug products (with specific exemptions) [1]. Regulatory action can be taken against products without a valid expiration date [1].
Testing Intervals Initially, every 3 months for first year, every 6 months for second year, then annually [1]. More frequent testing near the end of the anticipated expiration date provides better data [1].
Storage Conditions Actual temperature and humidity must be recorded and controlled [1]. "Room temperature" is insufficient; USP defines controlled room temperature as 15-30°C (59-86°F), with 24-25°C as a reasonable reference [1].
Test Methods Must be "reliable, meaningful, and specific" stability-indicating methods [1]. Methods must distinguish the active ingredient from degradation products and be validated for accuracy and reproducibility [1].
Container Closure Testing must be in the same container-closure system as the marketed product [1]. The container system (e.g., glass, plastic, closure) directly impacts the product's shelf life [1].

Frequently Asked Questions

  • What if our product is exempt from expiration dating? Some Over-the-Counter (OTC) drug products are exempt but must be stable for at least three years. This can be supported by accelerated testing programs or data from old stock [1].
  • How many batches should we test? Placing three initial batches into the long-term stability program is considered minimal to assure batch uniformity. A portion of annual production batches should also be included in an ongoing stability program [1].
  • What is the smallest container size we need to test? For products marketed in multiple sizes of similar containers, testing the smallest container size is imperative. This is because it has the highest surface-area-to-volume ratio, making it most susceptible to degradation from moisture or gas permeation [1].

Visualizing Stability Protocols with Graphviz

You can use Graphviz and the DOT language to create clear diagrams for your stability testing workflows and logical pathways [2]. Here are some key implementation tips based on your requirements:

  • Use HTML-like labels for advanced formatting: Standard Graphviz node labels are limited to a single font. For advanced formatting like multiple colors or fonts within a single node, you must use HTML-like labels enclosed in < > instead of quotes [3] [4].
  • Ensure proper text contrast: When you set a fillcolor for a node, you must explicitly set the fontcolor to ensure high contrast and readability [5].
  • Leverage the specified color palette: The following example uses the provided color palette, demonstrating high-contrast color pairs for text and backgrounds.
Diagram: Stability Testing Workflow

This diagram illustrates the core workflow for a drug stability study, from initiation through ongoing monitoring. The labeldistance=2.5 on the edge ensures a clear gap between the text and the line [5].

Diagram: Stability Sample Result Logic

sample_decision spec_met Meets\nSpecifications? cont_study Continue in\nStability Program spec_met->cont_study Yes investigation Initiate OOS\nInvestigation spec_met->investigation No

Key Experimental Protocols

  • Protocol for Long-Term Stability Studies: The written stability testing program is mandatory. It must specify the number of batches, the container-closure system used for testing, defined storage conditions, testing intervals, and the stability-indicating analytical methods [1].
  • Protocol for Accelerated Studies: These studies can be performed on a single batch to establish a tentative expiration date, as the goal is to study kinetic degradation rather than batch uniformity. However, using accelerated data alone to support an expiration date longer than three years is discouraged [1].

References

What is Furfural and Why is it a Problem in Bioprocesses?

Author: Smolecule Technical Support Team. Date: February 2026

Furfural is a toxic aldehyde compound formed during the high-temperature and high-pressure dilute acid pretreatment of lignocellulosic biomass, a common feedstock for biofuel and biochemical production [1]. Its presence in the hydrolysate is a major bottleneck for microbial fermentation.

  • Source: Formed from the dehydration of pentose sugars (like xylose) in hemicellulose during the pretreatment process [1].
  • Concentration Range: Varies with biomass source and pretreatment severity, for example: 5-7.1 mM in wheat straw, up to 115 mM in corn stover [1].
  • The Problem: It severely inhibits the growth and metabolic activity of microbial biocatalysts (like Saccharomyces cerevisiae and Escherichia coli), leading to increased production costs and reduced yields of desired products like ethanol [1].

Mechanisms of Furfural Toxicity

Furfural exerts its toxic effects through multiple mechanisms, overwhelming the microbial cell's metabolic machinery. The diagram below summarizes these pathways.

FurfuralToxicity cluster_membrane Cellular Entry & Initial Stress cluster_metabolism Metabolic & Energetic Inhibition cluster_macromolecules Macromolecular Damage Furfural Furfural Diffuses through Membrane Diffuses through Membrane Furfural->Diffuses through Membrane Inhibits Glycolytic Enzymes Inhibits Glycolytic Enzymes Furfural->Inhibits Glycolytic Enzymes Redox Imbalance (NADH/NAD⁺) Redox Imbalance (NADH/NAD⁺) Furfural->Redox Imbalance (NADH/NAD⁺) Direct Enzyme Inhibition Direct Enzyme Inhibition Furfural->Direct Enzyme Inhibition Membrane Damage Membrane Damage Diffuses through Membrane->Membrane Damage ROS Accumulation ROS Accumulation Membrane Damage->ROS Accumulation Reduced ATP Synthesis Reduced ATP Synthesis Membrane Damage->Reduced ATP Synthesis ROS Accumulation->Redox Imbalance (NADH/NAD⁺) DNA Fragmentation DNA Fragmentation ROS Accumulation->DNA Fragmentation Protein & Lipid Damage Protein & Lipid Damage ROS Accumulation->Protein & Lipid Damage Inhibits Glycolytic Enzymes->Reduced ATP Synthesis Redox Imbalance (NADH/NAD⁺)->Reduced ATP Synthesis

The toxicity mechanisms can be broken down as follows [1]:

  • Membrane Integrity and Oxidative Stress: Furfural diffuses through the cell membrane, damaging its structure and leading to an accumulation of Reactive Oxygen Species (ROS). This causes oxidative damage to lipids, proteins, and DNA [1].
  • Inhibition of Central Metabolism: Furfural directly inhibits key enzymes in the glycolytic pathway, reducing the flux of carbon to pyruvate and downstream products. This results in a critical reduction in ATP synthesis [1].
  • Redox Imbalance: The microbial cell reduces furfural to the less toxic furfuryl alcohol using NADH-dependent enzymes. This process consumes large amounts of NADH, creating a severe redox imbalance that diverts resources from growth and product formation [1] [2].

Furfural Toxicity Levels and Microbial Tolerance

The following table summarizes the inhibitory concentrations of furfural for different microorganisms and the effectiveness of various tolerance strategies.

Microorganism Inhibitory Concentration (g/L) Tolerance Strategy Achieved Tolerance/Performance
Wild-type ~3.5 g/L (in S. cerevisiae) [3] Baseline (none) Lag phase of >72 hours in 3.5 g/L furfural [3].
S. cerevisiae SCF-R4 4.5 g/L [3] Multi-round X-ray radiation + Adaptive Laboratory Evolution (ALE) [3] Lag phase reduced to ~36 hours; ethanol yield 1.86x higher than wild-type after 96h in 3.5 g/L furfural [3].
Zymomonas mobilis 3.0 g/L [3] Adaptive Laboratory Evolution (ALE) [3] Information not specified in results.
Engineered S. cerevisiae 2.0 g/L [3] Expression of irrE gene from radiation-resistant bacteria [3] Information not specified in results.

Troubleshooting Guide: Overcoming Furfural Inhibition

FAQ: How can I improve microbial fermentation in furfural-rich hydrolysates?

Answer: The most effective approach is to use furfural-tolerant microbial strains. You can acquire existing mutants or develop your own through strain engineering.

  • Source Tolerant Strains: Obtain previously developed mutants, such as the S. cerevisiae SCF-R4 strain [3].
  • Develop New Strains: Use Adaptive Laboratory Evolution (ALE) or mutagenesis to develop robust strains suited to your specific hydrolysate. The workflow below outlines a proven protocol for this.
Experimental Protocol: Breeding Furfural-Tolerant Yeast with X-Ray Radiation and ALE

This combined strategy efficiently generates mutants with significantly enhanced furfural tolerance [3].

ALEWorkflow Start Wild-type S. cerevisiae Round1 1. Progressive X-Ray Irradiation (Mutagenesis) Start->Round1 Round2 2. Adaptive Laboratory Evolution (ALE) Culture in progressively increasing furfural concentrations Round1->Round2 Screen 3. High-Throughput Screening Select mutants with improved growth under furfural stress Round2->Screen Validate 4. Validation in Bioreactor Fermentation performance, physiological assays, and omics analysis Screen->Validate Mutant Furfural-Tolerant Mutant Strain Validate->Mutant

Detailed Methodology [3]:

  • Progressive Mutagenesis: Subject the parental strain (e.g., S. cerevisiae) to multiple rounds of X-ray irradiation. Use each round's best-performing mutant as the parent for the next round.
  • Adaptive Laboratory Evolution (ALE): Cultivate the irradiated population in a medium containing a progressively increasing concentration of furfural. This enriches the culture for mutants with higher tolerance.
  • Screening and Selection: Plate the evolved culture onto solid agar medium containing a high, inhibitory concentration of furfural (e.g., 4.0-4.5 g/L). Isolate the largest colonies that appear.
  • Validation and Characterization:
    • Growth Curves: Measure OD600 over time in liquid medium with furfural to quantify the reduction in lag phase.
    • Physiological Assays:
      • Membrane Integrity: Measure lipid peroxidation via malondialdehyde (MDA) content. The SCF-R4 mutant had 49.11 nmol/mg after 3h stress [3].
      • Oxidative Stress: Quantify ROS accumulation using fluorescent probes. Tolerant strains show decreased ROS [3].
      • Mitochondrial Function: Assess mitochondrial membrane potential collapse. Tolerant strains maintain more stable function [3].
    • Fermentation Performance: Final ethanol titer is the key performance metric.
    • Multi-Omics Analysis: Perform genome and transcriptome sequencing of the best mutant to identify mutations (e.g., in GAL7, MAE1, PDC6, HXT1) responsible for the tolerant phenotype [3].

Key Takeaways for Researchers

  • Furfural is a Multi-Target Toxin: Effective mitigation strategies must address its combined effects on membranes, redox balance, and energy metabolism.
  • Strain Tolerance is Paramount: Developing robust microbial biocatalysts is more sustainable than attempting to remove furfural from hydrolysates.
  • Combined Strategies are Most Effective: Coupling physical mutagenesis (like irradiation) with ALE provides a powerful, non-GMO route to superior industrial strains.

References

FHK reaction conditions temperature pH optimization

Author: Smolecule Technical Support Team. Date: February 2026

Core Principles of Reaction Optimization

Reaction optimization is a systematic process to improve the yield and efficiency of a chemical reaction by adjusting key variables. For enzymatic reactions like those involving FHK, this typically involves a structured approach to find the ideal conditions [1].

The table below summarizes the primary and secondary parameters to target during optimization:

Parameter Type Key Variables to Optimize Common Optimization Goal
Primary Parameters Temperature, pH, Enzyme Concentration, Substrate Concentration, Reaction Time Maximize reaction rate and final product yield [2] [1].
Secondary Parameters/Additives Co-factors (e.g., Mg²⁺), Ionic Strength, Buffer System, Stabilizers (e.g., BSA) Enhance enzyme stability, prevent denaturation, and improve reproducibility [3].

A key decision is the optimization strategy. The "one variable at a time" (OVAT) method is simple but can miss interactions between factors. Design of Experiments (DoE) is a more powerful statistical approach that varies multiple parameters simultaneously to find optimal conditions and identify synergistic effects more efficiently [2] [4] [5].

Troubleshooting Common Reaction Issues

The following guide addresses common problems encountered during reaction optimization.

Start Start: Problem Identified LowYield Low or No Product Yield Start->LowYield Inconsistent Inconsistent Results Between Experiments Start->Inconsistent NonSpecific Non-Specific Products Start->NonSpecific Check1 Check Enzyme Activity & Stability LowYield->Check1 Check2 Verify Substrate Purity & Concentration LowYield->Check2 Check3 Confirm Cofactor/Additive Presence LowYield->Check3 Check4 Standardize Reaction Setup Inconsistent->Check4 Check5 Calibrate Equipment (Thermocycler, pH Meter) Inconsistent->Check5 Check6 Use Master Mix for Replicates Inconsistent->Check6 Check7 Optimize Temperature (Gradient Test) NonSpecific->Check7 Check8 Optimize pH Buffer (Gradient Test) NonSpecific->Check8 Check9 Adjust Enzyme-to-Substrate Ratio NonSpecific->Check9 Resolved Problem Resolved Check1->Resolved Action Check2->Resolved Action Check3->Resolved Action Check4->Resolved Action Check5->Resolved Action Check6->Resolved Action Check7->Resolved Action Check8->Resolved Action Check9->Resolved Action

Common Problems and Detailed Actions:

  • Low or No Product Yield

    • Action 1: Check Enzyme Activity & Stability. Ensure the enzyme has not been inactivated by improper storage or freeze-thaw cycles. Test enzyme activity with a standard reference assay if available.
    • Action 2: Verify Substrate Purity & Concentration. Use analytical methods (HPLC, NMR) to confirm substrate identity and purity. Accurately prepare stock solutions.
    • Action 3: Confirm Cofactor/Additive Presence. Many kinases require Mg²⁺ or other cofactors. Ensure they are included in the reaction mixture at the correct concentration [3].
  • Inconsistent Results Between Experiments

    • Action 4: Standardize Reaction Setup. Create a detailed, step-by-step written protocol for all researchers to follow precisely, including order of addition and mixing techniques [6].
    • Action 5: Calibrate Equipment. Regularly calibrate temperature-controlled equipment (e.g., water baths, thermocyclers) and pH meters to ensure accuracy.
    • Action 6: Use a Master Mix. For multi-step reactions or replicates, prepare a single "Master Mix" containing common reagents (buffer, water, cofactors, enzyme) to dispense into individual tubes. This minimizes pipetting error and improves reproducibility [3].
  • Non-Specific Products

    • Action 7: Optimize Temperature. Perform a temperature gradient experiment. High temperatures can cause enzyme denaturation and non-specificity, while low temperatures slow the reaction significantly [7] [1].
    • Action 8: Optimize pH Buffer. Perform a pH gradient test. The wrong pH can alter the enzyme's active site conformation and reduce specificity [1].
    • Action 9: Adjust Enzyme-to-Substrate Ratio. Too much enzyme can lead to off-target activity and non-specific products. Titrate the enzyme amount against a fixed substrate concentration.

General Protocol for Characterizing Temperature and pH

This protocol provides a template for determining the optimal temperature and pH for an enzymatic reaction. You can use this framework by inserting your FHK-specific details.

Step1 1. Set Up Reaction Matrix Step2 2. Prepare Master Mix Step1->Step2 Step3 3. Initiate Reactions Step2->Step3 Step4 4. Stop Reactions & Analyze Step3->Step4 Step5 5. Calculate Rate & Plot Step4->Step5

Detailed Methodology:

  • Define Ranges:

    • Temperature: Choose a range based on enzyme stability (e.g., 4°C to 70°C). Include at least 5-7 data points.
    • pH: Use different buffer systems to cover a broad pH range (e.g., pH 5.0 to 10.0). Ensure the buffers have good capacity in their respective ranges.
  • Prepare Reaction Master Mix (for a single temperature/point):

    • The final reaction volume is 50 µL.
    • Component | Final Concentration | Volume to Add Water, Nuclease-free | - | Q.S. to 50 µL 10X Reaction Buffer | 1X | 5 µL Substrate (e.g., ATP) | [Your concentration] | X µL Substrate (e.g., Fructose) | [Your concentration] | X µL Cofactor (e.g., MgCl₂) | [Your concentration] | X µL Enzyme (FHK) | - | Add last
    • Note: Keep the enzyme on ice and add it last to initiate the reaction. Create a "Master Mix" containing all components except the enzyme, then aliquot it to individual tubes.
  • Run the Experiment:

    • Pre-incubate all reaction tubes (containing the Master Mix) for 2 minutes at their target temperatures.
    • Start the reaction by adding the pre-incubated enzyme to each tube, mixing quickly but thoroughly.
    • Allow reactions to proceed for a predetermined time (e.g., 10-30 minutes) within the linear range of the reaction.
  • Stop and Analyze:

    • Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a stopping solution (e.g., EDTA to chelate Mg²⁺).
    • Quantify the product formation using an appropriate analytical method (e.g., HPLC, coupled enzyme assay, mass spectrometry).
  • Data Analysis:

    • Calculate the reaction rate for each condition (e.g., product formed per unit time).
    • Plot reaction rate versus temperature to find the temperature optimum.
    • Plot reaction rate versus pH to find the pH optimum.

Frequently Asked Questions (FAQs)

Q1: Why is it better to use a statistical Design of Experiments (DoE) approach instead of testing one factor at a time? A1: Changing one variable at a time (OVAT) assumes factors are independent, which is often not true. For example, the optimal temperature might depend on the pH. DoE varies all factors simultaneously in a structured way, allowing you to find the true global optimum and identify interactions between variables (e.g., temperature-pH interaction) much more efficiently and with fewer experiments [2] [5].

Q2: Our enzyme activity drops off quickly during the reaction. How can we improve stability? A2: Consider adding stabilizers to your reaction mixture. Common additives include Bovine Serum Albumin (BSA at 10-100 µg/mL), reducing agents like DTT, or glycerol (5-10%). Additionally, ensure you are working within the optimal pH and temperature range, as prolonged exposure to extreme conditions can cause irreversible denaturation [3].

Q3: We are scaling up our reaction from lab bench to a larger volume. What factors should we consider? A3: Scaling up is not just about increasing volume. Key considerations include:

  • Mixing Efficiency: Ensure uniform stirring to avoid concentration or temperature gradients [4].
  • Heat Transfer: Larger volumes require careful temperature control to prevent localized hot spots.
  • Mass Transfer: In multi-phase systems, ensure efficient gas exchange or substrate mixing [4].
  • Reactor Type: Technologies like continuous flow reactors can offer better control over temperature and pressure, improving scalability and safety for some reactions [5].

References

FHK biocatalyst pyruvate decarboxylase activity

Author: Smolecule Technical Support Team. Date: February 2026

Pyruvate Decarboxylase Overview

Q: What is the primary function of pyruvate decarboxylase (PDC) and in which organisms is it found? A: Pyruvate decarboxylase (PDC, EC 4.1.1.1) is a thiamine pyrophosphate (TPP) and Mg²⁺-dependent enzyme that catalyzes the non-oxidative decarboxylation of pyruvate into acetaldehyde and carbon dioxide [1]. This reaction is a key part of the ethanol fermentation pathway in some organisms.

It is notably present in:

  • Yeast (especially Saccharomyces cerevisiae), where it is crucial for producing ethanol and carbon dioxide during anaerobic fermentation [1] [2].
  • Some Bacteria, such as Zymomonas mobilis, Acetobacter pasteurianus, and Klebsiella pneumoniae [3] [4].
  • Some Fish Species (like goldfish and carp), where it aids in ethanol fermentation under low-oxygen conditions [1].

Critical Troubleshooting Note: Do not confuse PDC with Pyruvate Dehydrogenase (PDH). Although their names are similar, PDC and PDH are distinct enzymes. PDC catalyzes the non-oxidative decarboxylation of pyruvate to acetaldehyde. In contrast, the pyruvate dehydrogenase complex (PDHc) catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA and is a key enzyme that feeds the citric acid cycle [1] [5]. Using the wrong enzyme or assay will lead to incorrect experimental results.

Performance Characteristics & Key Considerations

The table below summarizes quantitative data on PDCs from various sources to aid in enzyme selection.

Organism Source Key Catalytic Feature Thermostability Profile Relevant Application or Issue
Klebsiella pneumoniae (Kp-IpdC) Higher affinity for 2-ketoisovalerate (low Km) than KivD; also has promiscuous pyruvate activity [3]. Information not specified in search results Limitation: Promiscuous pyruvate decarboxylase activity can deplete pyruvate, limiting yield in branched-chain alcohol production [3].
Acetobacter pasteurianus (ApPdc) Information not specified in search results Retains >30% activity after 30 min at 55°C [4]. Application: Effectively improved ethanol production in engineered Clostridium thermocellum [4].
Zymobacter palmae (ZpPdc) Information not specified in search results Retains >30% activity after 30 min at 55°C [4]. Application: Improved ethanol production in engineered C. thermocellum [4].
Gluconobacter oxydans (GoPdc) Information not specified in search results Retains >30% activity after 30 min at 55°C [4]. Application: Improved ethanol production in engineered C. thermocellum [4].
Zymomonas mobilis (ZmPdc) Information not specified in search results Retains >30% activity after 30 min at 55°C [4]. Application/Note: High thermostability in vitro, but one study did not observe improved ethanol production in C. thermocellum [4].
Thermotoga maritima (TmAHAS) Bifunctional enzyme with both AHAS and PDC activity (~10% of its main activity) [6]. Optimal activity at 85°C [6]. Application: An example of a bifunctional TPP-dependent enzyme from a hyperthermophile [6].

Common Issues & Troubleshooting

Q: My PDC enzyme is unstable or loses activity quickly. What could be the reason? A: PDC activity is highly dependent on its cofactors and environmental conditions.

  • Cofactor Depletion: Ensure your reaction buffer contains sufficient concentrations of Thiamine Pyrophosphate (TPP) and Mg²⁺ [1].
  • Temperature Sensitivity: Although some PDCs are thermostable, many have an optimal temperature range. Check the stability profile for your specific enzyme. Incubation at 60°C or higher led to a steep decline in activity for several bacterial PDCs [4].
  • pH Dependence: The active site environment is critical. The gamma-carboxyl group of a key glutamate residue (Glu-477 in yeast PDC) needs to be protonated, with an elevated pKa around 6 due to a nonpolar environment. Perform reactions around this pH for optimal activity [1].

Q: I am getting unexpected by-products instead of my target compound. How can I address this? A: Substrate promiscuity and side reactions are common challenges.

  • Substrate Promiscuity: PDC can decarboxylate other 2-oxo acids besides pyruvate. For example, Klebsiella pneumoniae IpdC decarboxylates both 2-ketoisovalerate (desired) and pyruvate (undesired, consumes precursor) [3]. Solution: Consider enzyme engineering to narrow substrate specificity. The T290L mutant of Kp-IpdC successfully reduced pyruvate activity and improved isobutanol production [3].
  • By-product Formation in Biotransformations: When using PDC for carboligation (e.g., production of (R)-phenylacetylcarbinol, PAC), acetoin can form as a by-product, reducing yield. Solution: Screening PDCs from different sources can help. Candida tropicalis PDC showed a much higher PAC/acetoin ratio (35 g/g) compared to C. utilis PDC (9.2 g/g) [7].
  • Degradation of Products: In multi-step conversions, the product of PDC (acetaldehyde) can be volatile, toxic, or react further. Solution: In a system producing furfural, a biphasic reaction system was used to immediately extract the product into an organic phase (MIBK), minimizing degradation and improving yield [8].

Q: I expressed a heterologous PDC in my host strain, but it does not improve product yield. Why? A: This can be due to several metabolic and protein-level issues.

  • Insufficient Cofactor Regeneration: The PDC pathway requires acetaldehyde to be reduced to ethanol by an Alcohol Dehydrogenase (ADH), consuming NADH. Ensure your system has a robust mechanism for NADH regeneration [9].
  • Inefficient Downstream Pathway: The native ADH in your host might not efficiently use the acetaldehyde produced by PDC. Solution: Co-express a compatible, efficient ADH. In C. thermocellum, expressing a heterologous ADH (adhA from Thermoanaerobacterium saccharolyticum) alongside PDC was crucial for significantly boosting ethanol yield [4].
  • Protein Misfolding or Lack of Activity: The expressed PDC may not fold correctly or may be inactive in the new host environment. Check for inclusion bodies and verify enzyme activity in cell extracts [4].

Experimental Protocols & Workflows

Here is a detailed methodology for measuring PDC activity, adapted from multiple sources [2] [3] [4].

Protocol: Spectrophotometric Assay for Pyruvate Decarboxylase Activity

This is a coupled enzymatic assay that indirectly measures PDC activity by linking acetaldehyde production to the oxidation of NADH, which is monitored by a decrease in absorbance at 340 nm.

G cluster_0 Master Mix Components start Start: Prepare Reaction Mixture step1 1. Prepare Master Mix in Cuvette/Well start->step1 step2 2. Add Purified PDC Enzyme or Cell Extract step1->step2 comp1 • Buffer (e.g., Imidazole-HCl, pH 6.5) • MgCl₂ (5 mM) • Thiamine Pyrophosphate (TPP, 0.2 mM) comp2 • NADH (0.15-0.2 mM) • Yeast Alcohol Dehydrogenase (ADH) • Optional: Triton X-100 (0.05%) step3 3. Initiate Reaction with Pyruvate step2->step3 step4 4. Monitor Absorbance at 340 nm step3->step4 step5 5. Calculate Activity from ΔA340/min step4->step5 end End: Data Analysis step5->end

1. Reagents:

  • Buffer: 40-50 mM Imidazole-HCl buffer (pH 6.5) or Potassium Phosphate buffer (pH 6.5) [2] [3].
  • Cofactors: 5 mM MgCl₂, 0.2 mM Thiamine Pyrophosphate (TPP) [2] [4].
  • Detection System: 0.15-0.2 mM NADH, commercial Yeast Alcohol Dehydrogenase (ADH, ~90 U/mL) [2] [3].
  • Substrate: 10-50 mM Sodium Pyruvate (freshly prepared or stored appropriately) [2] [3].
  • Optional: 0.05% Triton X-100 can be added to prevent enzyme aggregation [2].

2. Procedure:

  • Prepare a master mix containing all the reagents except the PDC enzyme and the substrate (pyruvate). The total volume should be adjusted so that the final volume after all additions is 1 mL.
  • Add your purified PDC enzyme or clarified cell extract to the master mix.
  • Incubate the mixture for 1-2 minutes at your desired assay temperature (e.g., 30°C) to allow temperature equilibration.
  • Start the reaction by adding the sodium pyruvate solution.
  • Immediately begin monitoring the decrease in absorbance at 340 nm (A₃₄₀) for 2-5 minutes using a spectrophotometer.

3. Calculations: One unit of PDC activity is defined as the amount of enzyme that produces 1 μmol of acetaldehyde per minute, which corresponds to the oxidation of 1 μmol of NADH per minute. Use the formula: Activity (U/mL) = (ΔA₃₄₀ / min) / (6.22) × (Reaction Volume) / (Sample Volume) Where:

  • ΔA₃₄₀ / min is the maximum linear rate of change in absorbance.
  • 6.22 is the millimolar extinction coefficient of NADH at 340 nm (cm⁻¹ mM⁻¹).
  • Reaction Volume is the total volume in the cuvette (e.g., 1 mL).
  • Sample Volume is the volume of enzyme extract used (in mL).

Advanced Applications & Pathway Engineering

PDC can be utilized in engineered pathways to create more efficient biocatalysts or produce novel compounds.

Application: Replacing Native Pathways for Improved Production The native pathway from pyruvate to acetyl-CoA in many bacteria (e.g., Pyruvate Ferredoxin Oxidoreductase, PFOR) can be thermodynamically or kinetically limiting [9] [4]. Replacing it with the PDC pathway offers advantages:

  • Fewer Enzymatic Steps: PDC pathway requires only two steps (PDC → ADH) versus four for PFOR-based pathways [4].
  • Favorable Thermodynamics: Both steps in the PDC pathway are thermodynamically favorable under standard conditions [4].

The diagram below contrasts these pathways.

G cluster_native Native PFOR-Based Pathway (C. thermocellum) cluster_engineered Engineered PDC-Based Pathway Pyr Pyruvate PFOR PFOR (Pyruvate Ferredoxin Oxidoreductase) Pyr->PFOR PDC PDC (Pyruvate Decarboxylase) Pyr->PDC AcCoA_nat Acetyl-CoA ALDH ALDH (Acetaldehyde Dehydrogenase) AcCoA_nat->ALDH AcCoA_eng Acetyl-CoA AcAld Acetaldehyde ADH_nat ADH (Alcohol Dehydrogenase) AcAld->ADH_nat ADH_eng ADH (Alcohol Dehydrogenase) AcAld->ADH_eng EtOH Ethanol PFOR->AcCoA_nat Fd_red Fdᵣₑd PFOR->Fd_red e⁻ transfer Fd_ox Fdₒₓ ALDH->AcAld ADH_nat->EtOH PDC->AcAld CO2 CO2 PDC->CO2 CO₂ ADH_eng->EtOH

References

Bioreactor Scale-Up Strategies and Key Parameters

Author: Smolecule Technical Support Team. Date: February 2026

The transition from laboratory to commercial-scale production requires careful optimization. The table below summarizes core strategies and critical parameters for scaling up both suspension and adherent cell cultures [1].

Strategy/Parameter Suspension Culture Adherent Culture (Microcarriers)
Scale-Up Volume 100 - 10,000 liters [1] Varies based on microcarrier concentration [1]
Target Cell Density Up to ~2x10⁶ cells/mL (standard conditions) [1] Varies with cell line and microcarrier type [1]
Key Challenge Managing mechanical stress from agitation [1] Providing sufficient surface area for cell attachment [1]
Agitation Methods Propeller-based mixing or air bubbling [1] Similar to suspension; gentle mixing to keep carriers suspended [1]
Surface Area Aid Not applicable Use of microcarrier beads (30-100µm diameter) [1]
Surface Area Example Not applicable 2g of beads ≈ surface area of 15 roller bottles [1]

Troubleshooting Common Scale-Up Challenges

Here are some common issues researchers face during scale-up and potential solutions.

Problem Potential Causes Troubleshooting Steps
Low Cell Viability/Growth Suboptimal pH or dissolved oxygen (DO) levels [2]. Implement and calibrate in-line probes for pH and DO. Adjust gas sparging (air/O₂/CO₂ mixtures) [2].
Shear stress from agitation or sparging [1] [3]. Optimize agitation speed; use shear-protectant additives like Pluronic F-68 (0.1%) [4] [3].
Accumulation of metabolic waste (e.g., ammonia) [4]. Monitor metabolite levels; adjust feeding strategies or medium formulation to reduce buildup [4].
Uncontrolled Cell Aggregation Excessive aggregate fusion in 3D suspension cultures [3]. Use additives like Polyethylene Glycol (PEG) or Heparin to limit fusion [3].
Optimize bioreactor speed to balance mixing and shear stress [3].
Poor Process Reproducibility High vessel-to-vessel variability in small-scale systems [2]. Use Design of Experiments (DoE) to understand complex variable interactions instead of testing one factor at a time [3].
Variability in medium components, especially serum [5] [6]. Use serum-free formulations; for FBS, leverage vendor lot-matching tools to ensure consistency [5] [6].

Experimental Protocols for Process Optimization

For a technical support center, you can include these detailed methodologies.

Media and Additive Optimization using Design of Experiments (DoE)

This approach is efficient for understanding complex interactions in cell culture [3].

  • Select Factors and Ranges: Choose media additives known to affect growth and stability (e.g., Heparin, PEG, Pluronic F-68). Define concentration ranges based on literature [3].
  • Generate DoE Matrix: Use statistical software to create an experimental design, such as a D-optimal interaction design, which tests multiple factor combinations efficiently [3].
  • Run Bioreactor Experiments: Seed bioreactors (e.g., 100 mL vertical wheel systems) with the cell line and the different media combinations as per the DoE matrix [3].
  • Measure Response Variables: Over the culture period (e.g., 4 days), track key outputs:
    • Growth: Sample daily, dissociate aggregates, and count cells to calculate doubling time [3].
    • Pluripotency/Marker Expression: Analyze samples via flow cytometry for specific markers (e.g., OCT4, SOX2) [3].
    • Aggregate Stability: Image aggregates daily and use image analysis software (like ImageJ) to measure size distribution [3].
  • Analyze Data and Build Models: Input the response data into the DoE software to generate mathematical models. These models identify which factors and interactions are statistically significant and can be used to find an optimal formulation for your specific goals [3].
Protocol for Controlling Aggregate Size

Stable aggregate size is critical for consistent nutrient access and cell health [3].

  • Bioreactor Setup: Seed cells in a vertical wheel or similar bioreactor system [3].
  • Daily Monitoring and Sampling:
    • Take a sample (e.g., 3 mL) from the well-mixed bioreactor.
    • For cell count, dissociate a 1 mL sample with Accutase for 10 minutes, centrifuge, resuspend, and count using an automated cell counter or hemocytometer [3].
    • For aggregate size, image a 500 µL sample under a brightfield microscope [3].
  • Image Analysis:
    • Use software like ImageJ to analyze the images.
    • Measure the diameter of at least 30 aggregates per bioreactor each day to track the average size and distribution [3].
  • Adjust Parameters: If aggregates are too large, consider lowering the bioreactor agitation speed or incorporating anti-fusion additives like PEG or Heparin, as identified in your optimization experiments [3].

Process Optimization and Scale-Up Workflow

This diagram outlines the key stages and decision points in a bioreactor scale-up project.

Start Start Scale-Up Process SmallScale Small-Scale Optimization (Spinner Flasks/Shake Tubes) Start->SmallScale Model Develop Scale-Down Model SmallScale->Model  Establish baseline  growth & metabolism Pilot Pilot-Scale Bioreactor Run Model->Pilot  Transfer process  parameters Analyze Analyze Performance Data Pilot->Analyze Success Scale-Up Successful Analyze->Success  Performance  Meets Targets Troubleshoot Troubleshoot Issues Analyze->Troubleshoot  Targets Not Met Troubleshoot->Pilot  Implement  Corrections

Addressing Information Gaps and Next Steps

The general strategies provided should form a solid foundation for your technical support content. To make it specific for FHK cells, I suggest you:

  • Consult Specialized Literature: Search for academic papers or patents that specifically mention "FHK" cell bioprocessing.
  • Contact Vendors: Reach out to bioreactor and cell culture media suppliers. They often have application scientists who can provide cell-line-specific guidance and proprietary technical data.
  • Define FHK Characteristics: Determine if FHK cells are inherently adherent or suspension-adapted, as this dictates the primary scale-up strategy (e.g., microcarriers vs. free-floating culture).

References

Key Retention Index Libraries for Comparison

Author: Smolecule Technical Support Team. Date: February 2026

For comparing performance, researchers typically evaluate the compounds covered and the features of available libraries. The table below summarizes two major libraries.

Library Name Key Features Number of Compounds & Data Points Primary Use Cases
NIST GC Method/Retention Index Database [1] Includes experimentally determined RIs, GC methods, and AI-estimated RIs (AI-RI); searchable by name, CAS, structure, etc. >180,000 compounds; ~492,000 data points [1] Broad application: method development, unknown identification in environmental, forensic, and pharmaceutical analysis.
FiehnLib Metabolomics Library [2] Focuses on primary metabolites; includes RI and mass spectra for trimethylsilylated derivatives under electron impact ionization. ~1,000 metabolites; 2,212 mass spectra [2] Targeted application: compound identification in metabolomics studies of biological systems (plants, animals, microbes).

Advanced Protocol: A Regression-Based Comparison Algorithm

A 2025 preprint proposes a sophisticated algorithm to improve identification reliability by moving beyond fixed tolerance limits for RI deviations. This method is particularly useful for comparing data obtained from different stationary phases (e.g., standard vs. semi-standard polydimethylsiloxane) [3] [4].

The core of the method involves calculating a system-specific correction equation using a set of reliably identified compounds.

Experimental Protocol Summary:

  • Select Calibrants: Choose a set of known compounds in your sample that have reliable reference RI values (RI_ref) [3].
  • Run Experiment: Analyze your sample mixture and the n-alkane series under your specific GC-MS conditions to obtain experimental RIs (RI_exp) for the calibrants [3].
  • Calculate Deviations: For each calibrant, calculate the deviation D_RI = RI_ref - RI_exp [3].
  • Perform Regression Analysis: Plot D_RI against RI_exp and calculate the coefficients (a, b) for the linear regression equation: D_RI = a * RI_exp + b [3].
  • Apply Correction: Use this equation to convert all experimental RIs in your run to corrected values (RI_corr = RI_exp + D_RI) [3].
  • Identify Unknowns: Compare the RI_corr of your unknown compounds to reference libraries. This corrected value is more accurate for identification than the raw RI_exp [3].

The following diagram illustrates this workflow:

Start Start RI Correction Protocol Step1 Select Calibrant Compounds with known reference RIs (RI_ref) Start->Step1 Step2 Run GC-MS Experiment Obtain experimental RIs (RI_exp) Step1->Step2 Step3 Calculate Deviation D_RI = RI_ref - RI_exp Step2->Step3 Step4 Perform Linear Regression D_RI = a * RI_exp + b Step3->Step4 Step5 Apply Correction to All Peaks RI_corr = RI_exp + D_RI Step4->Step5 Step6 Identify Unknowns Compare RI_corr to Reference Library Step5->Step6

Trends and Future Directions

Staying informed on these broader trends can provide valuable context for your comparison guide:

  • Moving Beyond Fixed Tolerances: There is a clear drive in the field to develop smarter, more flexible algorithms (like the one described above) to replace the traditional use of fixed RI deviation windows, which improves cross-laboratory identification [3].
  • Sustainability in GC Analysis: The environmental impact of analytical chemistry is a growing concern. Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is being positioned as a greener, more portable alternative to GC-MS for specific applications like volatilomics, though it may have different performance characteristics [5].

How to Proceed with Your Guide

Since direct experimental data for a specific "FHK" system was not available, I suggest the following steps to complete your comparison guide:

  • Consult Manufacturer Specifications: Directly contact the manufacturer of the FHK system for whitepapers, validation studies, or application notes that include performance data for retention index reproducibility.
  • Benchmark with Standard Mixtures: A practical approach is to run a standardized mixture of compounds with well-known retention indices on different systems (including the FHK system) and compare the observed reproducibility and deviation from reference values. The regression protocol provided is ideal for this task [3].
  • Evaluate Software Integration: Assess how seamlessly each system's software integrates with the NIST and other commercial libraries, and what tools it provides for RI calibration, calculation, and database searching [1] [6].

References

Understanding Internal and External Standard Methods

Author: Smolecule Technical Support Team. Date: February 2026

The internal standard (IS) and external standard (ES) methods are two fundamental approaches for quantification in chromatographic analysis. The table below compares their core characteristics.

Feature Internal Standard Method External Standard Method
Core Principle Uses peak area ratio (analyte vs. internal standard) for calculation [1] [2]. Uses direct peak area/height of the analyte, comparing it to a separate standard curve [1].
Procedure A known amount of a standard compound (IS) is added to every sample [1] [3]. Standard solutions are analyzed separately from the samples to create a calibration curve [1].

| Key Advantages | - Compensates for injection volume errors and instrument fluctuations [1] [2].

  • Can correct for losses during complex sample pre-treatment [1].
  • Generally higher accuracy and precision, especially for trace analysis [1] [3]. | - Simple and straightforward operation [1] [2].
  • No need to find and accurately weigh an internal standard for every sample.
  • Highly efficient for large batches of simple samples [1]. | | Key Limitations | - Requires finding a suitable, well-separated internal standard [1].
  • More cumbersome and time-consuming sample preparation [1] [2]. | - Unable to correct for errors during sample preparation [1].
  • Highly dependent on instrument stability and injection repeatability [1] [2]. | | Ideal Application Scenarios | - Complex matrices (e.g., biological fluids, environmental samples) [1].
  • Trace-level quantification [1].
  • When high precision is critical [1].
  • Methods requiring rigorous regulatory compliance [1]. | - Routine analysis of simple matrices [1].
  • High-throughput quality control labs [1].
  • When standards are readily available and instrument systems are stable [1]. |

Experimental Protocol for the Internal Standard Method

The general workflow for implementing an internal standard method is consistent across applications and can be visualized in the following diagram.

start Start Method Development select_is Select Suitable Internal Standard start->select_is prep_std Prepare Mixed Standard Solutions select_is->prep_std analyze Analyze Solutions via Chromatography prep_std->analyze calc_f Calculate Relative Correction Factor (f) analyze->calc_f prep_sample Add IS to Unknown Samples & Prepare calc_f->prep_sample analyze_sample Analyze Prepared Samples prep_sample->analyze_sample calc_conc Calculate Analyte Concentration analyze_sample->calc_conc end Report Results calc_conc->end

Internal Standard Method Workflow

The key steps involve:

  • Selecting a Suitable Internal Standard: The ideal IS is a pure substance not present in the sample, with chemical properties and chromatographic behavior similar to the analyte. It must be stable and must be completely separated from all other sample components [1] [2] [3].
  • Calculating the Relative Correction Factor (f): A series of mixed standard solutions containing both the analyte and the IS at known concentrations are analyzed. The relative correction factor is calculated using the formula [1]:
    • f = (AIS / Aanalyte) × (Canalyte / CIS)
    • Where A is the peak area and C is the concentration.
  • Processing Unknown Samples: A precise amount of the IS is added to the unknown sample before any preparation steps. After processing and chromatographic analysis, the concentration of the analyte in the unknown sample is calculated using the pre-determined correction factor [1] [2]:
    • Canalyte = f × (Aanalyte / AIS) × CIS

A Practical Data Comparison

The effectiveness of the internal standard method is demonstrated in the table below, which compares the precision of replicate sample analyses with and without an internal standard [3].

Injection # Peak Area of Analyte (Without IS) Peak Area of Analyte (With IS) Peak Area of IS Peak Area Ratio (Analyte/IS)
1 2811.5 2694.8 3795.8 0.7099
2 2801.9 2668.1 3760.1 0.7096
3 2816.7 2659.6 3750.3 0.7092
4 2777.3 2630.8 3702.9 0.7105
5 2800.3 2603.4 3658.8 0.7115
RSD (%) 0.48% 0.11%

This experimental data shows that using an internal standard significantly improved the repeatability of the results, reducing the Relative Standard Deviation (RSD) by a factor of 4.4. This highlights the IS method's power to minimize the impact of random variations [3].

References

FHK identification NIST mass spectrum library

Author: Smolecule Technical Support Team. Date: February 2026

NIST Mass Spectral Library Overview

The NIST Mass Spectral Library is a extensively evaluated collection of reference data. The following table summarizes the contents of the latest NIST23 edition.

Library Component Number of Spectra Number of Compounds Key Details
Main EI MS Library [1] 394,054 spectra 347,100 compounds Electron Ionization (EI) spectra; the core library
Replicate EI MS Library [1] 46,954 spectra (Replicate spectra) Replicate measurements for the main library
Tandem (MS/MS) Library [1] [2] 2,374,064 spectra 51,501 compounds Includes high/low-resolution MS/MS from ESI & APCI; 60% more compounds than NIST20 [2]
Retention Index Library [1] 491,790 RI values 180,610 compounds Provides gas chromatography retention index data

A key strength of the NIST library is its rigorous quality control process. Every spectrum is critically examined by experienced mass spectrometrists, and every chemical structure is checked for correctness and consistency [1].

Methodology for Library Quality Assurance

For your guide, a central experimental protocol should focus on Inter-Library Comparison, a method published by NIST scientists to discover and correct errors in mass spectral libraries [3] [4].

The core of this method is to identify outliers by comparing multiple library entries for the same compound. The workflow below outlines this quality assurance process.

Start Start QA Process Group Group spectra by compound using InChIKey Start->Group Compare Automated spectral comparison Group->Compare Identify Identify outlier spectra (Low match factors) Compare->Identify Investigate Investigate outliers Identify->Investigate ErrorType Determine error type Investigate->ErrorType SpectrumError Spectrum Error ErrorType->SpectrumError Incorrect peaks IdentityError Identity Error ErrorType->IdentityError Wrong structure End Error documented/ library corrected SpectrumError->End IdentityError->End

Key Experimental Steps [3]:

  • Step 1 - Compound Grouping: Use InChIKeys to group all library entries believed to be the same chemical structure.
  • Step 2 - Spectral Comparison: Use the NIST Mass Spectral Search Program in an automated batch mode to compare spectra within each group. The software calculates a match factor from 0 (no match) to 999 (identical spectra).
  • Step 3 - Consensus & Outlier Identification: When three or more entries are available, the spectrum with consistently low match factors against the others is identified as the outlier.
  • Step 4 - Error Diagnosis: Investigate outliers using tools like NIST's MS Interpreter to determine if the error lies in the spectrum itself (e.g., missing peaks, spurious peaks) or in the associated chemical identifiers [3].

Supporting Data & Error Checklists

Research applying this methodology to forensic compounds in the NIST library found that among 2,283 target spectra examined, about 1% required further examination due to anomalous behavior [3]. Errors can be broadly categorized as shown below.

Error Category Specific Error Examples
Spectrum Errors [3] Missing peaks, spurious peaks, incorrect peak intensities, inadequate signal-to-noise ratio, uncorrected background.
Identity & Curation Errors [3] Incorrect chemical structure, wrong chemical formula or molecular mass, inconsistent chemical names or CAS Registry Numbers.

Standardized Protocols for Seized Drug Analysis

For professionals in drug development and analysis, the OSAC Forensic Science Standards Library provides a registry of approved and proposed standards. The table below lists standards relevant to seized drug analysis, which can inform robust experimental protocols [5].

Standard Designation Title Status
OSAC 2025-S-0025 [5] Standard Test Method for the Analysis of Seized Drugs Using Color Tests Under Development
OSAC 2025-S-0010 [5] Standard Practice for Reporting Results of the Analysis of Seized Drugs Under Development
OSAC 2025-N-0024 [5] Standard Practice for the Analysts' Handling of Evidence Suspected to Contain a Seized Drug Under Development

A Note on "FHK" and Spectral Quality

The search results do not contain specific experimental data on the identification of a compound named "FHK." To proceed:

  • Verify the Compound: Ensure you have the correct and complete chemical name, structure, and CAS Registry Number for "FHK."
  • Assess Spectral Quality: Be aware that newer machine learning approaches are being developed to automatically evaluate the diagnostic quality of MS/MS spectra, which can impact identification reliability [6].

References

Framework for Analytical Standard Qualification

Author: Smolecule Technical Support Team. Date: February 2026

The US Pharmacopeia (USP) defines reference standards as "highly characterized specimens" whose quality and purity are critical for achieving scientifically valid results [1]. The following table summarizes the core parameters typically assessed during qualification.

Qualification Parameter Description & Purpose Common Analytical Techniques
Identity Confirms the chemical structure and identity of the analyte. NMR, IR, MS (Mass Spectrometry)
Assay/Potency Determines the content or potency of the main active component. HPLC-UV, Titration
Organic Impurities Identifies and quantifies process-related impurities and degradation products. HPLC-UV/DAD/MS, GC
Inorganic Impurities Detects residual catalysts or inorganic salts. ICP-MS, ICP-OES, Ion Chromatography
Residual Solvents Quantifies volatile organic solvents used in manufacturing. GC-FID/MS, GC-HS (Headspace)
Water Content Determines moisture content, crucial for hygroscopic materials. Karl Fischer (KF) Titration

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the general qualification framework.

  • Forced Degradation Studies (Stress Testing): This involves short-term stress testing to predict potential degradation products and validate the stability-indicating properties of the analytical methods. The sample is subjected to various stress conditions, including acidic and basic hydrolysis (e.g., 0.1M HCl/NaOH at elevated temperatures for several hours), oxidative stress (e.g., 3% H₂O₂ at room temperature), and thermal stress (e.g., 70°C for 2 weeks). The samples are then analyzed against a control to identify and track the formation of degradation products [1].
  • Purity and Related Substances by HPLC: The quantitation of organic impurities can be performed using High-Performance Liquid Chromatography (HPLC) with UV detection. A key consideration is the use of the relative response factor (RRF). Using a simple area percent calculation can be misleading if an impurity has a different detector response than the main analyte. For example, if an impurity shows a 50% detector response compared to the standard, an area of 0.05% may represent 0.1% of actual impurity. For accurate results, significant impurities must be isolated, and their RRF must be determined for precise quantitation [1].
  • Determination of Residual Solvents: This is typically performed using Gas Chromatography (GC), often with a headspace (HS) sampler. The sample is dissolved in a suitable solvent in a sealed vial and heated to equilibrate the volatile solvents between the sample and the headspace. The gas phase is then injected into the GC for separation and detection, often with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). This method is outlined in general chapter USP <467> [1].

Regulatory and Best Practice Considerations

Adherence to regulatory guidelines is mandatory for reference standards used in drug applications [1].

  • Method Qualification vs. Validation: For reference standard qualification, the analytical method itself is "qualified" rather than fully validated per ICH Q2(R1). The parameters assessed are restricted because the standard is the sample. The method must be proven specific, linear, accurate, and precise for its intended use in characterizing the standard [1].
  • Stability Monitoring: The reference standard material must be proven stable under its intended storage conditions for its period of use. A stability program must be designed to assess the material over time at its storage condition [1].
  • Source and Characterization: Non-compendial (secondary) standards synthesized by the user or a contractor must be thoroughly characterized. The reference standard should be of the highest purity possible, which may require further purification of the drug substance. All additional purification steps must be fully described in regulatory filings [1].

Qualification Workflow and Decision Pathway

The following diagram illustrates the logical workflow for qualifying a reference standard, from initial preparation to final release, integrating the key parameters and considerations discussed.

G Start Start: Obtain Candidate Standard Material Purify Purification & Physical Characterization Start->Purify Testing Comprehensive Purity Testing Purify->Testing DataReview Data Review & Statistical Analysis Testing->DataReview DataReview->Purify Purity insufficient or new impurities Release Release as Qualified Reference Standard DataReview->Release All results meet pre-set criteria Stability Ongoing Stability Monitoring Release->Stability

References

Comparison of Synthesis Pathways and Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of biomass-derived and petroleum-derived synthesis for polymers and transportation fuels.

Aspect Biomass-Derived Synthesis Petroleum-Derived Synthesis
Feedstock Source Plant biomass, agricultural waste, lignocellulosic biomass, fats/oils/greases [1] [2] [3] Crude oil [3]
Primary Products Polymers, Fischer-Tropsch fuels (e.g., naphtha, diesel), bioethanol, biodiesel, carbon quantum dots (CQDs) [1] [4] [2] Gasoline, low sulfur diesel, plastics, synthetic polymers [1] [3]
Key Process Hydrothermal synthesis, Fischer-Tropsch Synthesis (FTS), fermentation, transesterification [4] [2] [5] Crude oil refining, fractional distillation, catalytic cracking [6]
Environmental Impact Reduces reliance on fossil fuels, lowers greenhouse gas emissions, utilizes waste materials; some products are biodegradable [1] [2] High greenhouse gas emissions, depends on finite fossil resources [2]
Material Properties Can be engineered for high strength, thermostability, and bioactivity [1] Well-established, tunable material properties [1]
Challenges Structural diversity not fully characterized; can be initially softer/weaker without engineering [1] Non-renewable, associated with plastic pollution and environmental toxicity [1]

Detailed Experimental Data and Protocols

For a deeper comparison, here is quantitative data and methodologies for key application areas.

Polymers and Materials
  • Synthesis of Biomass-Derived Polymers: Advances in chemical and biological processes allow for the synthesis of polyesters, polyamides, and polysaccharides from biomass. A specific experimental protocol involves the conversion of 5-(hydroxymethyl)furfural (HMF) and acetone into high molecular weight chemicals [7]. The process includes:

    • Condensation: HMF is condensed with acetone and purified to form a dimer (HAH).
    • Sequential Catalytic Reactions: The HAH undergoes sequential reactions including hydrogenation, ring-opening, and hydrodeoxygenation to yield various targeted chemicals.
    • Characterization: The final products are characterized using 1D/2D NMR and high-resolution mass spectrometry (HRMS) [7].
  • Synthesis of Carbon Quantum Dots (CQDs): Biomass is a common precursor for CQDs, which are nanomaterials with excellent optical properties [4].

    • Method: A prevalent synthesis method is the one-step hydrothermal method.
    • Protocol: Biomass raw materials (e.g., fish scales, tea leaves, fruit) are heated in a sealed container with water at high temperature. This process carbonizes the biomass into CQDs.
    • Key Advantage: Biomass-derived CQDs exhibit low toxicity and excellent biocompatibility, making them suitable for biomedical applications like bioimaging and biosensing, unlike traditional CQDs synthesized with toxic reagents [4].
Transportation Fuels

Research frequently investigates blending biomass-derived fuels with conventional ones. The following workflow and data table illustrate a typical experimental approach and its findings for diesel production.

G Start Start: FTS Waxes (Fischer-Tropsch Product) A Distillation (Separate fractions) Start->A B Diesel Fraction (180-360°C) A->B C Heavy Fraction (360-700°C) A->C D Path A: Fuel Blending B->D E Path B: Co-Hydrocracking C->E F Blend with Fossil Diesel D->F G Blend with Vacuum Gas Oil (VGO) E->G H Characterization & EN590 Compliance Check F->H I Hydrocracking Reactor (T=420°C, P=10.0 MPa) G->I J Final Fuel Products (Renewable Diesel) H->J I->H

The table below shows property data from a study blending Fischer-Tropsch (FT) naphtha with conventional gasoline [2].

Property Conventional Gasoline (Winter) FT Naphtha (100%) FT Naphtha Blend (3%)
Composition C4 to C12 hydrocarbons, Ethanol (≤10% in E10) [3] High n-alkane content [2] 97% Gasoline, 3% FT Naphtha [2]
Research Octane Number (RON) 84-93 (for E10) [3] Not comparable to conventional gasoline [2] Meets winter specification [2]
Sulfur Content Present in fossil component [3] Zero [2] Reduced vs. pure gasoline
Aromatic Hydrocarbons Present in fossil component Zero (no benzene or polyaromatics) [2] Reduced vs. pure gasoline
Recommendation - Not suitable as a direct substitute [2] Viable biocomponent (similar to E5 ethanol blend) [2]

Key Takeaways for Researchers

  • Sustainability vs. Performance: The primary driver for biomass-derived products is sustainability and reduced carbon footprint [1] [2]. However, their direct material properties may not always match their petroleum-derived counterparts without further engineering or processing, as seen with FT naphtha's octane number [2] or the initial softness of some biopolymers [1].
  • The Engineering Bridge: Advanced synthesis and engineering are key to closing the performance gap. For polymers, this means new synthetic methods to enhance strength [1]. For fuels, it involves strategies like blending or co-processing (e.g., hydrocracking) with conventional feedstocks to integrate them into existing infrastructure and meet fuel standards [2] [6].
  • Expanded Functionality: Biomass-derived materials can offer novel functionalities. For example, biomass polymers can be bioactive or biodegradable [1], and biomass-synthesized Carbon Quantum Dots (CQDs) offer low toxicity and excellent biocompatibility for medical applications [4].

References

FHK catalytic efficiency engineered vs wild-type enzymes

Author: Smolecule Technical Support Team. Date: February 2026

A Model for Improved Catalytic Efficiency

The table below summarizes data from a recent breakthrough where researchers engineered an enzyme called SNAr1.3 for a chemical reaction (nucleophilic aromatic substitution) not commonly found in nature. This provides a clear, quantitative example of how engineering can enhance enzyme performance [1].

Enzyme Key Mutations Catalytic Efficiency / Activity Improvement Primary Outcome / Application
SNAr1.3 (Engineered) Six mutations (specific residues not listed in source) 160-fold more active than parent enzyme Performs enantioselective nucleophilic aromatic substitutions (SNAr) for greener synthesis of chemicals and medicines [1].
Wild-type (Parent) N/A Baseline activity Showed only modest efficiency and selectivity for the target SNAr reaction [1].

Experimental Protocol for Enzyme Engineering and Assessment

The development of high-efficiency enzymes like SNAr1.3 typically follows a rigorous workflow. The diagram below outlines the key stages, from identifying a starting enzyme to characterizing the final, improved variant.

Start Identify Starting Enzyme Evolve Directed Evolution Start->Evolve Screen High-Throughput Screening Evolve->Screen Identify Identify Beneficial Mutations Screen->Identify ScreeningDetails Assess for: - Increased Activity (e.g., rate, cycles) - Altered Specificity - Improved Stability Screen->ScreeningDetails Characterize Characterize Improved Enzyme Identify->Characterize CharacterizationDetails Analysis of: - Kinetic parameters (kcat, KM, kcat/KM) - Enantioselectivity - Reaction conditions (pH, temp, solvent) Characterize->CharacterizationDetails

Key Experimental Components:

  • Directed Evolution and Screening: This process involves creating a large library of enzyme variants (e.g., over 4,000 clones for SNAr1.3) through methods like error-prone PCR or site-saturation mutagenesis. These variants are then rapidly screened (high-throughput screening) to identify clones with desired improvements in activity, stability, or selectivity [1].
  • Characterization of Enzyme Kinetics: To quantitatively compare engineered enzymes with their wild-type counterparts, researchers determine key kinetic parameters [2]:
    • kcat (turnover number): The number of substrate molecules an enzyme converts to product per unit time.
    • KM (Michaelis constant): The substrate concentration at which the reaction rate is half of Vmax; an approximation of the enzyme's affinity for the substrate.
    • kcat/KM (catalytic efficiency): A combined parameter that indicates the overall efficiency of the enzyme.
  • Rational Design: As a complementary approach, scientists use structural information (from X-ray crystallography or computational models like AlphaFold2) to make targeted mutations in the enzyme's active site. For example, rational design was used to create mutants of a feruloyl esterase (DfFAE), with some variants showing up to a 5.7-fold increase in catalytic efficiency toward a specific substrate [3].

Key Takeaways for Researchers

The case studies found in the search highlight several consistent goals in enzyme engineering:

  • Overcoming Natural Limitations: Many successful projects start with an enzyme that has minimal activity toward a desired non-natural reaction and dramatically improve it through engineering [1].
  • Enhancing Industrial Viability: Improvements are not only about raw speed (kcat) but also about stability and the ability to perform thousands of reaction cycles, which is crucial for industrial processes [1].
  • Trade-offs and Balancing Act: Engineering efforts sometimes face a trade-off between improving catalytic activity and maintaining thermostability. Advanced strategies like fragment replacement have been successfully used to enhance both properties simultaneously in enzymes like xylanase [4].

References

Modern Chromatographic Separation Techniques

Author: Smolecule Technical Support Team. Date: February 2026

The following techniques represent significant advancements for separating complex samples, moving beyond one-dimensional chromatography to overcome limitations like peak co-elution and ion suppression [1].

Technique Core Principle Key Advantages Typical Applications Reported Performance Data
Comprehensive 2D-LC (LC×LC) [1] Couples two independent separation columns (e.g., RP-HILIC); entire effluent from 1st dimension is transferred to the 2nd. High peak capacity; superior resolution for complex samples. Non-targeted analysis of complex mixtures (e.g., -omics, environmental samples). Can achieve peak capacities over 30,000 within one hour when moving towards 3D systems [1].
Multi-2D LC×LC [1] Advanced LC×LC using a six-way valve to switch between different (e.g., HILIC or RP) in the 2nd dimension during a single run. Optimized separation for analytes with a wide polarity range in one analysis. Complex samples with components of vastly different polarities. Significantly improved separation performance compared to standard LC×LC for complex samples [1].
Computational Peak Deconvolution [2] Uses mathematical algorithms (e.g., EMG, FPCA, clustering) to separate co-eluted peaks from 1D-LC data. Extracts pure component data from existing 1D methods; no hardware changes. Analyzing large datasets from biological replicates (e.g., metabolomics). Successfully separates overlapping peaks in large chromatographic datasets; FPCA helps assess variability of individual compounds within the same peak [2].
Chiral Separations with Bi-Langmuir Model [3] Uses chiral stationary phases; models adsorption onto selective and non-selective sites for accurate preparative prediction. Enables robust separation of enantiomers; critical for pharmaceutical development. Analytical and preparative separation of chiral compounds. Explains and predicts phenomena like peak tailing and loss of resolution under overloaded conditions [3].

Detailed Experimental Protocols

To ensure your research is reproducible, here are the detailed methodological frameworks for two of the key techniques.

Protocol for Comprehensive 2D-LC (LC×LC) with Active Solvent Modulation [1]

This protocol outlines the setup for an LC×LC system designed to handle significant mobile phase incompatibility between dimensions.

  • Instrumentation: A 2D-LC system equipped with two binary pumps, a dual-loop autosampler acting as the interface (modulator), a column oven, and a high-resolution mass spectrometer (e.g., Q-TOF or orbital ion trap).
  • Columns:
    • 1st Dimension: A suitable column (e.g., C18) for the initial separation.
    • 2nd Dimension: A orthogonal column (e.g., HILIC) for the secondary separation.
  • Modulation Technique: Active Solvent Modulation (ASM) is critical. It addresses the "elution strength" problem by adding a solvent (e.g., water for a 2nd-dimension RP phase; acetonitrile for a 2nd-dimension HILIC phase) to the effluent from the 1st dimension before it enters the 2nd dimension. This reduces the elution power and focuses the analytes at the head of the second column, improving peak shape and resolution [1].
  • Method Optimization: The process can be complex. Recent research uses multi-task Bayesian optimization to simplify and automate the method development, making the technique more accessible [1].
Protocol for Computational Peak Separation via Functional PCA [2]

This computational method is applied to large datasets from 1D chromatography where physical separation is incomplete.

  • Step 1: Data Preprocessing
    • Normalization: Normalize all chromatograms by the mass of the sample.
    • Baseline Removal: Correct the baseline for each chromatogram to eliminate drift.
    • Retention Time Alignment: Align the retention times across all samples in the dataset to account for minor shifts.
  • Step 2: Peak Detection
    • Identify regions of interest (peaks) across the chromatograms. Smoothing may be applied if the data is noisy.
  • Step 3: Peak Deconvolution via FPCA
    • Within each detected peak region, apply Functional Principal Component Analysis (FPCA).
    • FPCA does not explicitly separate peaks but identifies the main modes of variation (sub-peaks) within the overlapping signal. The principal components with the greatest variance represent the underlying pure compounds.
    • This method is particularly advantageous because it highlights the variability of individual compounds across different experimental variants (e.g., control vs. treatment), which is crucial for statistical analysis in untargeted metabolomics [2].

Technique Selection & Workflow Diagrams

The following diagrams, created using Graphviz, illustrate the logical workflow for applying these techniques and how they relate to each other.

G cluster_decision Technique Selection Workflow Start Start: Complex Sample Q1 Physical Separation Possible with Current LC? Start->Q1 Q2 Are Compounds Chiral? Q1->Q2 No A4 Technique: Computational Peak Deconvolution Q1->A4 Yes Q3 Wide Polarity Range in Single Run? Q2->Q3 No A2 Technique: Chiral Separation (Bi-Langmuir Model) Q2->A2 Yes Q4 Wet Lab Method Change Feasible? Q3->Q4 No A3 Technique: Multi-2D LC×LC Q3->A3 Yes A1 Technique: Comprehensive 2D-LC (LC×LC) Q4->A1 Yes Q4->A4 No

Key Insights for Practitioners

  • Addressing Surface Heterogeneity: For chiral separations, the bi-Langmuir model is a fundamental concept. It models the stationary phase as having a small number of strong, selective sites and a large number of weak, non-selective sites. Understanding this heterogeneity is key to optimizing and scaling up chiral separations, as saturation of the selective sites at higher concentrations leads to a loss of resolution [3].
  • Distinguishing Peak Tailing Causes: Peak tailing can arise from kinetic or thermodynamic effects. A simple test can distinguish the cause: if tailing decreases at a lower flow rate, the origin is kinetic (slow mass transfer); if it decreases at a lower sample concentration, the cause is thermodynamic (site heterogeneity) [3].

References

NMR vs. IR Spectroscopy: A Technical Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of NMR and IR spectroscopy to help you understand their individual strengths and limitations [1].

Feature NMR Spectroscopy IR Spectroscopy
Fundamental Principle Excitation of atomic nuclei (e.g., 1H, 13C) in a magnetic field [2]. Excitation of molecular bond vibrations [3].
Primary Information Molecular structure, dynamics, atomic connectivity, and molecular environment [1] [2]. Functional groups present in a molecule [3].
Key Advantages Non-destructive; provides quantitative and 3D structural information; can study molecular dynamics [1]. Fast data collection; requires minimal sample amount; sensitive to functional groups [3].
Key Limitations Lower sensitivity; expensive instrumentation and maintenance; complex data for large molecules [1]. Mostly provides qualitative data; the fingerprint region can be complex to interpret in detail [3].
Sample Form Typically liquid solutions (requires deuterated solvents) [4]. Liquid, solid, or gas [3].

The Synergistic Combination of NMR and IR

While each technique is powerful on its own, their real power is unlocked when used together. Automated Structure Verification (ASV) leverages this synergy by computationally matching experimental spectra against predicted spectra for candidate molecules [3].

  • Complementary Information: NMR chemical shifts are dominated by short-range effects like the electronegativity of neighboring groups, providing atom-focused information. In contrast, IR spectra originate from bond vibrations, offering bond-centric information, including from atoms that are not NMR-active [3].
  • Enhanced Accuracy in Distinguishing Isomers: A key application is distinguishing between highly similar isomeric structures, a common challenge in drug development. Research shows that while NMR or IR alone can struggle with this task, their combination drastically improves performance [3].
    • At a 90% true positive rate, the unsolved rate for isomer pairs dropped to 0–15% using NMR and IR together, compared to 27–49% using either technique alone [3].
    • At a 95% true positive rate, the unsolved rate was 15–30% for the combination versus 39–70% for individual techniques [3].

The following workflow illustrates how NMR and IR data can be integrated in an ASV pipeline to verify a molecular structure from a list of candidates.

Start Start: List of Candidate Structures Step1 Experimental Phase: Acquire 1H NMR and IR Spectra Start->Step1 Step2 Computational Phase: Calculate Predicted NMR and IR Spectra for Each Candidate Step1->Step2 Step3 Scoring & Comparison: Match Experimental vs. Predicted Spectra Step2->Step3 Decision Classification Step3->Decision Correct Correct Structure Decision->Correct High Score & Large Margin Incorrect Incorrect Structure Decision->Incorrect Low Score Unsolved Unsolved (Requires More Data) Decision->Unsolved Ambiguous Scores

Experimental Protocols for Combined Use

To implement the workflow above, here are the methodologies for key experiments based on recent research.

  • Sample Preparation

    • NMR: The sample is typically dissolved in a deuterated solvent (e.g., CDCl3, D2O) to make the sample signals detectable. The sample is placed in a strong, homogeneous magnetic field within the spectrometer [4] [2].
    • IR: The sample can be prepared as a thin film, in a KBr pellet, or in solution. Sub-milligram amounts of material are often sufficient [3].
  • Data Collection

    • ¹H NMR Experiment: The sample is exposed to radiofrequency pulses. The emitted signal (Free Induction Decay, FID) is recorded and transformed via a Fourier Transform into a spectrum with chemical shifts (in ppm) on the x-axis [4] [2].
    • IR Experiment: The sample is exposed to infrared light. The spectrum is obtained by measuring which frequencies are absorbed as the wavelength is scanned, resulting in a plot of absorbance vs. wavenumber (cm⁻¹) [3].
  • Computational Analysis (ASV)

    • Spectrum Prediction: Use quantum chemical methods, such as Density Functional Theory (DFT), to calculate the expected NMR chemical shifts and IR frequencies for each candidate structure [3] [5].
    • Spectrum Matching & Scoring: Employ algorithms (e.g., a modified DP4* for NMR or IR.Cai for IR) to score how well the experimental spectra match the calculated ones for each candidate [3].
    • Structure Classification: Compare the relative scores between candidate structures. The candidate with the highest score and a sufficient score margin over alternatives is classified as correct [3].

References

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Wikipedia

2-furyl hydroxymethyl ketone

Dates

Last modified: 08-15-2023

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